(3-Fluoropyridin-2-yl)methanamine
Description
Structure
3D Structure
Properties
IUPAC Name |
(3-fluoropyridin-2-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7FN2/c7-5-2-1-3-9-6(5)4-8/h1-3H,4,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLRSPKRGYAGOEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)CN)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00458608 | |
| Record name | (3-fluoropyridin-2-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00458608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
312904-51-1 | |
| Record name | 3-Fluoro-2-pyridinemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=312904-51-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3-fluoropyridin-2-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00458608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to (3-Fluoropyridin-2-yl)methanamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
(3-Fluoropyridin-2-yl)methanamine is a fluorinated pyridine derivative of significant interest in medicinal chemistry and drug discovery. Its structural features, particularly the presence of a fluorine atom on the pyridine ring, can impart unique physicochemical properties to molecules, potentially enhancing metabolic stability, binding affinity, and bioavailability. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and known applications of this compound and its hydrochloride salt.
Chemical and Physical Properties
This compound is commercially available as both a free base and a hydrochloride salt. The properties of each form are summarized in the tables below for easy reference and comparison.
This compound (Free Base)
| Property | Value | CAS Number |
| Molecular Formula | C₆H₇FN₂[1] | 312904-51-1[1] |
| Molecular Weight | 126.13 g/mol [1] | |
| Boiling Point | 176.0 ± 25.0 °C[2] | |
| Density | 1.180 ± 0.06 g/cm³[2] | |
| Physical Form | Liquid or Solid[1] | |
| Refractive Index | 1.526[2] | |
| Flash Point | 60.2 ± 23.2 °C[2] | |
| PSA | 38.9[2] | |
| XLogP3 | -0.36[2] |
This compound Hydrochloride
| Property | Value | CAS Number |
| Molecular Formula | C₆H₈ClFN₂[3] | 1260903-05-6[3] |
| Molecular Weight | 162.59 g/mol [3] | |
| Physical Form | Solid | |
| Storage | Inert atmosphere, room temperature |
Safety Information (this compound Hydrochloride)
| Hazard Statements | Precautionary Statements | Signal Word | GHS Pictogram |
| H302, H315, H319, H335 | P261, P305+P351+P338 | Warning | GHS07 (Exclamation mark) |
Synthesis and Experimental Protocols
A logical synthetic approach to this compound could involve the following conceptual workflow:
Caption: Conceptual workflow for the synthesis of this compound.
It is important to note that this is a generalized pathway, and the specific reagents and reaction conditions would require optimization and are not detailed in the available search results.
Applications in Drug Discovery and Medicinal Chemistry
This compound serves as a valuable building block in the synthesis of pharmacologically active compounds. A notable application is its use as a reactant in the preparation of novel 3,5-diphenyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amines. These compounds have demonstrated potent anti-mycobacterial activity, highlighting their potential in the development of new treatments for tuberculosis.[4]
The incorporation of the (3-fluoropyridin-2-yl)methylamine moiety into a larger molecule can influence its biological activity. The fluorine atom can alter the electronic properties of the pyridine ring and introduce favorable pharmacokinetic properties.
Caption: Role of this compound in the synthesis of anti-mycobacterial agents.
Signaling Pathways and Mechanism of Action
The current body of literature does not provide specific details on the direct interaction of this compound with any particular signaling pathways or its precise mechanism of action as a standalone compound. Its primary role, as identified in the available research, is that of a synthetic intermediate. The biological activity of the final compounds it is used to create would depend on the overall structure of those molecules and their respective targets. Further research is required to elucidate any intrinsic biological activity of this compound itself.
References
Synthesis of (3-Fluoropyridin-2-yl)methanamine Hydrochloride: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide details the synthetic pathway for preparing (3-Fluoropyridin-2-yl)methanamine hydrochloride, a valuable heterocyclic building block in medicinal chemistry and drug development.[1] The primary strategy involves the reduction of the commercially available precursor, 3-Fluoro-2-pyridinecarbonitrile, to the corresponding primary amine, followed by conversion to its hydrochloride salt for improved stability and handling.
The overall synthesis is a two-step process:
-
Reduction of Nitrile: Conversion of 3-Fluoro-2-pyridinecarbonitrile to this compound.
-
Salt Formation: Reaction of the free amine with hydrochloric acid to yield the target hydrochloride salt.
This guide will explore two robust and widely employed methods for the initial reduction step: Catalytic Hydrogenation and chemical reduction using Lithium Aluminum Hydride (LiAlH₄).
Part 1: Synthesis of this compound (Free Amine)
The critical step in this synthesis is the reduction of the nitrile group of the starting material, 3-Fluoro-2-pyridinecarbonitrile (CAS 97509-75-6).[1][2] This can be achieved through several methods, with catalytic hydrogenation and metal hydride reduction being the most prevalent.
Method A: Catalytic Hydrogenation using Raney® Nickel
Catalytic hydrogenation is a powerful and often high-yielding method for nitrile reduction. Raney Nickel is a cost-effective and highly active catalyst for this transformation.[3] The reaction involves the addition of hydrogen across the carbon-nitrogen triple bond in the presence of the metal catalyst.
Data Presentation: Catalytic Hydrogenation
| Parameter | Description | Notes |
| Starting Material | 3-Fluoro-2-pyridinecarbonitrile | Commercially available.[2] |
| Catalyst | Raney® Nickel (slurry in water or ethanol) | Typically used in catalytic amounts. Pyrophoric when dry.[3] |
| Hydrogen Source | Hydrogen gas (H₂) | Can be supplied via a balloon or from a pressurized cylinder.[4] |
| Solvent | Methanol, Ethanol, Acetic Acid | Choice of solvent can influence reaction rate and selectivity. |
| Temperature | Room Temperature to 50°C | The reaction is often exothermic.[3] |
| Pressure | 1 - 5 atm (balloon) or higher in an autoclave | Higher pressures can increase reaction rates.[4][5] |
| Typical Yield | 85-95% (general nitrile reductions) | Yields are highly dependent on substrate and conditions.[3] |
| Workup | Filtration of catalyst, solvent evaporation | The catalyst must be filtered carefully (e.g., through Celite®). |
Experimental Protocol: Catalytic Hydrogenation
Safety Note: Raney® Nickel is pyrophoric and can ignite spontaneously upon contact with air when dry. It must be handled as a slurry under a liquid (e.g., water or the reaction solvent) at all times.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 3-Fluoro-2-pyridinecarbonitrile (1.0 eq).
-
Solvent Addition: Add a suitable solvent, such as methanol or ethanol (approx. 10-15 mL per gram of nitrile).
-
Inert Atmosphere: Purge the flask with an inert gas (e.g., argon or nitrogen).
-
Catalyst Addition: Under the inert atmosphere, carefully add a slurry of Raney® Nickel (approx. 10-20% by weight relative to the nitrile).
-
Hydrogenation: Evacuate the inert gas and replace the atmosphere with hydrogen gas (a hydrogen-filled balloon is suitable for small-scale reactions). For larger scales, a Parr shaker or similar hydrogenation apparatus should be used under pressure (e.g., 50 psi).
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.
-
Workup: Once the reaction is complete, carefully purge the hydrogen gas from the flask and replace it with an inert atmosphere.
-
Filtration: Filter the reaction mixture through a pad of Celite® to remove the Raney® Nickel catalyst. Caution: Do not allow the filter cake to dry. Immediately quench the filter cake with plenty of water.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude this compound as an oil or solid. The crude product can be used directly for salt formation or purified further if necessary.
Visualization: Catalytic Hydrogenation Workflow
Method B: Chemical Reduction using Lithium Aluminum Hydride (LiAlH₄)
Lithium aluminum hydride (LiAlH₄ or LAH) is a potent reducing agent capable of converting nitriles to primary amines.[6][7] The reaction is typically fast and high-yielding but requires anhydrous conditions and careful handling due to the high reactivity of LAH with protic solvents like water and alcohols.[6]
Data Presentation: LiAlH₄ Reduction
| Parameter | Description | Notes |
| Starting Material | 3-Fluoro-2-pyridinecarbonitrile | Must be dry. |
| Reducing Agent | Lithium Aluminum Hydride (LiAlH₄) | Highly reactive, moisture-sensitive.[6] |
| Stoichiometry | >2.0 equivalents of hydride required | Typically 1.5 - 2.0 eq. of LiAlH₄ is used. |
| Solvent | Anhydrous Tetrahydrofuran (THF), Diethyl Ether | Must be anhydrous. |
| Temperature | 0°C to Room Temperature or Reflux | Initial addition is often done at 0°C to control the exotherm. |
| Workup | Fieser workup (sequential H₂O, NaOH, H₂O) | A standard, safe procedure to quench excess LAH and precipitate aluminum salts. |
| Typical Yield | >90% (general nitrile reductions) | Generally very high for unhindered nitriles. |
Experimental Protocol: LiAlH₄ Reduction
Safety Note: LiAlH₄ reacts violently with water and protic solvents. All glassware must be oven- or flame-dried, and the reaction must be conducted under a dry, inert atmosphere (argon or nitrogen).
-
Reaction Setup: To a dry, three-necked round-bottom flask equipped with a stir bar, dropping funnel, and nitrogen inlet, add LiAlH₄ (1.5 eq) and suspend it in anhydrous THF.
-
Cooling: Cool the suspension to 0°C using an ice bath.
-
Substrate Addition: Dissolve 3-Fluoro-2-pyridinecarbonitrile (1.0 eq) in anhydrous THF and add it to the dropping funnel. Add the nitrile solution dropwise to the stirred LiAlH₄ suspension, maintaining the temperature at 0°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-4 hours or until TLC/GC-MS analysis indicates complete consumption of the starting material.
-
Quenching (Fieser Workup): Cool the reaction mixture back down to 0°C. Cautiously and slowly add the following reagents sequentially while stirring vigorously:
-
'x' mL of water (where 'x' is the mass of LiAlH₄ in grams used).
-
'x' mL of 15% aqueous NaOH solution.
-
'3x' mL of water.
-
-
Filtration: A granular white precipitate of aluminum salts should form. Stir the resulting slurry for 30 minutes, then filter it through a pad of Celite®.
-
Isolation: Wash the filter cake thoroughly with additional THF or ethyl acetate. Combine the organic filtrates and concentrate under reduced pressure to yield the crude this compound.
Visualization: LiAlH₄ Reduction Mechanism
References
- 1. ossila.com [ossila.com]
- 2. 3-Fluoro-2-pyridinecarbonitrile, 95%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Maybridge | Fisher Scientific [fishersci.pt]
- 3. Raney Nickel CTH Reduction of Nitro/Nitrile Groups , Hive Methods Discourse [chemistry.mdma.ch]
- 4. US2813100A - Hydrogenation process - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Guide: Spectroscopic Analysis of (3-Fluoropyridin-2-yl)methanamine
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide outlines the standard methodologies for the acquisition and analysis of Nuclear Magnetic Resonance (NMR) spectroscopic data for aminopyridine derivatives, with a specific focus on (3-Fluoropyridin-2-yl)methanamine. While a comprehensive, publicly available dataset of experimental ¹H and ¹³C NMR values for this compound is not currently available in the surveyed scientific literature, this document provides a detailed, generalized experimental protocol and a logical workflow for researchers to acquire and interpret this critical data. The protocols provided are based on established methods for the analysis of fluorinated and heterocyclic organic compounds.
Introduction
This compound is a fluorinated pyridine derivative of interest in medicinal chemistry and drug development due to the prevalence of the fluoropyridine scaffold in bioactive molecules. The precise structural elucidation of this compound is critical for its application in synthesis and as a building block for more complex molecules. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous determination of the molecular structure of such compounds in solution. This guide presents a generalized protocol for obtaining high-quality ¹H and ¹³C NMR spectra for this class of compounds.
Spectroscopic Data (NMR)
As of the latest literature search, specific, experimentally-derived ¹H and ¹³C NMR data for this compound has not been published in publicly accessible databases or scientific journals. Commercial suppliers of this compound may possess this data, and it is recommended to request it upon purchase. The following sections provide a detailed protocol for researchers to obtain this data independently.
Experimental Protocols for NMR Data Acquisition
This section details a general procedure for the preparation and analysis of a sample of this compound for ¹H and ¹³C NMR spectroscopy.
Sample Preparation
Proper sample preparation is crucial for obtaining high-quality NMR spectra.
-
Sample Purity: Ensure the analyte is of high purity to avoid signals from impurities complicating the spectra.
-
Solvent Selection: A suitable deuterated solvent that completely dissolves the sample is required. Chloroform-d (CDCl₃) is a common starting point for many organic molecules.[1] Other potential solvents for aminopyridines include Dimethyl sulfoxide-d₆ (DMSO-d₆) or Acetone-d₆, especially if solubility in CDCl₃ is limited.[2]
-
Concentration:
-
Procedure:
-
Weigh the desired amount of this compound and dissolve it in the chosen deuterated solvent in a clean, dry vial.
-
To ensure a homogeneous magnetic field, filter the solution through a pipette with a glass wool or cotton plug directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[1][4]
-
The final volume in the NMR tube should result in a column height of approximately 4-5 cm.[1][4]
-
Cap the NMR tube securely and label it clearly.
-
NMR Spectrometer Parameters
The following are typical acquisition parameters for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample.
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse experiment (e.g., zg30 on Bruker instruments).[5]
-
Spectral Width (SW): Approximately 16 ppm, centered around 8 ppm.[5]
-
Relaxation Delay (D1): 1-5 seconds.[7]
-
Number of Scans (NS): 8-16 scans for a sample of adequate concentration.[5][7]
-
Temperature: 298 K (25 °C).[5]
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30 on Bruker instruments).[5]
-
Spectral Width (SW): Approximately 220 ppm, centered around 110 ppm.[5]
-
Acquisition Time (AQ): 1-2 seconds.[5]
-
Relaxation Delay (D1): 2-5 seconds.[5]
-
Number of Scans (NS): 1024-4096 scans, depending on the sample concentration.[5]
-
Temperature: 298 K (25 °C).[5]
Data Processing
-
Fourier Transform: Apply an exponential window function followed by a Fourier transform to the acquired Free Induction Decay (FID).
-
Phasing and Baseline Correction: Manually phase the spectrum to obtain pure absorption peaks and apply a baseline correction to ensure a flat baseline.
-
Referencing: Calibrate the chemical shift axis. For CDCl₃, the residual solvent peak is at 7.26 ppm for ¹H and 77.16 ppm for ¹³C.[2]
-
Integration and Peak Picking: Integrate the signals in the ¹H spectrum to determine the relative number of protons for each resonance. Identify the chemical shift of each peak in both ¹H and ¹³C spectra.
Visualizations
Experimental Workflow for NMR Analysis
The following diagram illustrates the general workflow for obtaining and analyzing NMR data for a small organic molecule like this compound.
Conclusion
References
- 1. research.reading.ac.uk [research.reading.ac.uk]
- 2. Volume # 2(111), March - April 2017 — "NMR spectral characteristics of fluorocontaining pyridines" [notes.fluorine1.ru]
- 3. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 4. sites.bu.edu [sites.bu.edu]
- 5. benchchem.com [benchchem.com]
- 6. NMR acquisition parameters and qNMR — Nanalysis [nanalysis.com]
- 7. chemistry.wilkes.edu [chemistry.wilkes.edu]
Mass Spectrometry Analysis of (3-Fluoropyridin-2-yl)methanamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mass spectrometry analysis of (3-Fluoropyridin-2-yl)methanamine. The methodologies and data presented are essential for researchers in drug discovery, development, and quality control, offering a foundational understanding for compound characterization, impurity profiling, and quantitative analysis.
Introduction
This compound is a fluorinated pyridine derivative of interest in medicinal chemistry and drug development due to its potential role as a key intermediate in the synthesis of novel therapeutic agents. Accurate and robust analytical methods are crucial for its characterization and quantification in various matrices. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC), stands as a powerful tool for this purpose, offering high sensitivity and selectivity. This guide outlines theoretical fragmentation patterns, proposed analytical methodologies, and data interpretation strategies for the mass spectrometric analysis of this compound.
Predicted Mass Spectrometric Behavior
The molecular formula of this compound is C₆H₇FN₂. Its monoisotopic mass is approximately 126.06 g/mol . Under typical soft ionization techniques like Electrospray Ionization (ESI) in positive ion mode, the compound is expected to readily protonate at the primary amine or the pyridine nitrogen, yielding a pseudomolecular ion [M+H]⁺ at m/z 127.07.
Fragmentation Pathway
The fragmentation of the [M+H]⁺ ion of this compound under Collision-Induced Dissociation (CID) can be predicted based on its structure. The primary fragmentation routes are likely to involve the loss of small neutral molecules from the protonated parent ion.
A proposed fragmentation pathway is illustrated below:
Caption: Proposed CID fragmentation pathway for [M+H]⁺ of this compound.
Quantitative Analysis by LC-MS/MS
For quantitative analysis, a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method operating in Multiple Reaction Monitoring (MRM) mode is recommended for its high selectivity and sensitivity.
Experimental Protocol: LC-MS/MS Method
This protocol is a starting point and should be optimized for the specific instrumentation and application.
1. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent such as methanol or acetonitrile at a concentration of 1 mg/mL.
-
Prepare a series of calibration standards by serially diluting the stock solution with the initial mobile phase composition.
-
For samples from a reaction mixture or biological matrix, perform a suitable extraction (e.g., protein precipitation with acetonitrile, or liquid-liquid extraction) and dilute the extract to fall within the calibration range. Filter all samples through a 0.22 µm syringe filter before injection.
2. Liquid Chromatography Conditions:
-
LC System: A UHPLC or HPLC system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is a good starting point for separating small polar molecules.[1][2]
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A gradient elution is recommended to ensure good peak shape and resolution from potential impurities. A typical gradient could be:
-
0-1 min: 5% B
-
1-5 min: 5-95% B
-
5-6 min: 95% B
-
6-6.1 min: 95-5% B
-
6.1-8 min: 5% B
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
3. Mass Spectrometry Conditions:
-
Mass Spectrometer: A triple quadrupole or a high-resolution mass spectrometer capable of MS/MS.
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Ion Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 350 °C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 800 L/hr
-
-
MRM Transitions: The precursor ion will be the [M+H]⁺ ion (m/z 127.1). Product ions for quantification and qualification should be determined by infusing a standard solution and performing a product ion scan. Based on the predicted fragmentation, the following transitions are proposed:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier | Collision Energy (eV) |
| This compound | 127.1 | 110.0 | 96.0 | To be optimized |
Note: Collision energy and other MS parameters should be optimized for the specific instrument to achieve the best signal intensity.
Method Validation
For use in regulated environments, the analytical method should be validated according to ICH guidelines, including an assessment of:
-
Specificity
-
Linearity
-
Range
-
Accuracy
-
Precision (repeatability and intermediate precision)
-
Limit of Detection (LOD)
-
Limit of Quantification (LOQ)
-
Robustness
High-Resolution Mass Spectrometry for Structural Confirmation
For unambiguous identification and structural elucidation, especially of unknown impurities or metabolites, High-Resolution Mass Spectrometry (HRMS) is invaluable.
Experimental Workflow: HRMS Analysis
Caption: Workflow for structural confirmation of this compound using LC-HRMS.
Using an HRMS instrument like a Q-TOF or Orbitrap, the exact mass of the protonated molecule can be measured. For C₆H₇FN₂ ([M+H]⁺ = C₆H₈FN₂⁺), the calculated exact mass is 127.0642. A measured mass accuracy of < 5 ppm provides high confidence in the elemental composition.
Challenges and Considerations
-
Polarity: As a small polar amine, this compound may exhibit poor retention on traditional reversed-phase columns. Method development may require exploring HILIC (Hydrophilic Interaction Liquid Chromatography) or the use of ion-pairing reagents.[2]
-
Matrix Effects: When analyzing samples in complex matrices (e.g., plasma, reaction mixtures), ion suppression or enhancement can affect quantification. The use of a stable isotope-labeled internal standard is the most effective way to mitigate these effects.
-
Derivatization: For achieving very low detection limits, derivatization of the primary amine group can be considered. This can improve chromatographic retention and ionization efficiency.[3]
Conclusion
The mass spectrometric analysis of this compound is a critical component of its use in research and development. This guide provides a robust starting point for developing and implementing analytical methods for the identification and quantification of this compound. The proposed LC-MS/MS method offers a sensitive and selective approach for routine analysis, while HRMS provides the necessary confidence for structural confirmation. Proper method development and validation are paramount to ensure data quality and reliability.
References
An In-depth Technical Guide to the Infrared Spectrum of (3-Fluoropyridin-2-yl)methanamine
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the infrared (IR) spectroscopy of (3-Fluoropyridin-2-yl)methanamine. While experimental spectral data for this specific compound is not publicly available, this document offers a detailed theoretical analysis of its expected IR absorption bands based on its molecular structure. It includes a generalized experimental protocol for acquiring the spectrum and a logical workflow for spectral analysis, designed to aid researchers in the characterization of this and structurally related compounds.
Predicted Infrared Spectral Data
The structure of this compound comprises a 3-fluoropyridine ring and a methanamine substituent. The expected IR absorption bands are derived from the characteristic vibrations of its functional groups: the primary amine (N-H), the aliphatic carbon-hydrogen bonds (C-H), the aromatic ring (C=C, C=N, and C-H), and the carbon-fluorine bond (C-F). The predicted quantitative data is summarized in Table 1.
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |
| Primary Amine | N-H Stretch (asymmetric & symmetric) | 3400 - 3250 | Medium |
| Primary Amine | N-H Bend (scissoring) | 1650 - 1580 | Medium to Strong |
| Aromatic Ring | C-H Stretch | 3100 - 3000 | Medium to Weak |
| Aliphatic Group | C-H Stretch (asymmetric & symmetric) | 2960 - 2850 | Medium |
| Aromatic Ring | C=C and C=N Ring Stretch | 1600 - 1450 | Medium to Strong (multiple bands) |
| Aliphatic Group | CH₂ Bend (scissoring) | ~1465 | Medium |
| Aromatic Ring | C-H In-plane Bend | 1300 - 1000 | Medium to Weak |
| Carbon-Fluorine | C-F Stretch | 1250 - 1020 | Strong |
| Aromatic Ring | C-H Out-of-plane Bend | 900 - 675 | Strong |
Experimental Protocol for Infrared Spectroscopy
This section outlines a standard procedure for obtaining a high-quality Fourier Transform Infrared (FTIR) spectrum of a solid amine compound, such as this compound, using the Attenuated Total Reflectance (ATR) technique.
2.1 Instrumentation and Materials
-
FTIR Spectrometer (e.g., PerkinElmer Spectrum Two, Thermo Fisher Nicolet iS5)
-
ATR accessory with a diamond or germanium crystal
-
Spatula and sample press for ATR
-
This compound sample (solid)
-
Isopropanol or ethanol for cleaning
-
Lint-free wipes
2.2 Procedure
-
Instrument Preparation: Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics. Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and CO₂ interference.
-
Background Spectrum Acquisition:
-
Clean the ATR crystal surface thoroughly with a lint-free wipe soaked in isopropanol and allow it to dry completely.
-
Lower the sample press to ensure good contact if required by the accessory.
-
Collect a background spectrum. This scan measures the ambient conditions and will be automatically subtracted from the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹.
-
-
Sample Application:
-
Retract the sample press.
-
Place a small amount of the solid this compound sample onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.
-
Lower the press arm and apply consistent pressure to ensure firm contact between the sample and the crystal.
-
-
Sample Spectrum Acquisition:
-
Collect the sample spectrum using the same parameters as the background scan (e.g., 16-32 scans, 4 cm⁻¹ resolution).
-
The instrument software will automatically perform the background subtraction and display the resulting absorbance or transmittance spectrum.
-
-
Data Processing and Cleaning:
-
Process the spectrum as needed (e.g., baseline correction, ATR correction).
-
Thoroughly clean the sample from the ATR crystal and press using isopropanol and lint-free wipes.
-
Visualization of Experimental and Analytical Workflow
The following diagram illustrates the logical workflow from sample preparation to final spectral interpretation in an IR analysis.
(3-Fluoropyridin-2-yl)methanamine: A Technical Guide to its Reactivity and Stability
For Researchers, Scientists, and Drug Development Professionals
Abstract
(3-Fluoropyridin-2-yl)methanamine is a fluorinated pyridine derivative of increasing interest in medicinal chemistry and drug discovery. The presence of a fluorine atom on the pyridine ring, coupled with the aminomethyl substituent, imparts unique electronic properties that influence its reactivity, stability, and biological activity. This technical guide provides a comprehensive overview of the current understanding of this compound, focusing on its reactivity profile, stability under various conditions, and its emerging role as a valuable building block in the synthesis of novel therapeutic agents. While direct experimental data for this specific molecule is limited, this guide synthesizes information from closely related analogues to provide a robust predictive profile.
Physicochemical Properties
| Property | Predicted Value | Structural Analogue for Comparison | Reference |
| Molecular Formula | C₆H₇FN₂ | - | - |
| Molecular Weight | 126.13 g/mol | - | - |
| pKa (pyridinium ion) | ~5-6 | 2-Aminopyridine (~6.86) | [1] |
| cLogP | ~0.5 - 1.0 | (4-Fluoropyridin-2-yl)methanamine (0.6794) | [2] |
| Topological Polar Surface Area (TPSA) | 38.91 Ų | (4-Fluoropyridin-2-yl)methanamine (38.91) | [2] |
| Hydrogen Bond Donors | 1 | (4-Fluoropyridin-2-yl)methanamine (1) | [2] |
| Hydrogen Bond Acceptors | 2 | (4-Fluoropyridin-2-yl)methanamine (2) | [2] |
| Rotatable Bonds | 1 | (4-Fluoropyridin-2-yl)methanamine (1) | [2] |
Reactivity Profile
The reactivity of this compound is dictated by the interplay of the electron-withdrawing fluorine atom and the nucleophilic aminomethyl group.
Nucleophilic Character
The primary amine of the methanamine group is a potent nucleophile. It readily participates in reactions with various electrophiles.
-
Acylation: Reacts with acyl chlorides, anhydrides, and carboxylic acids (in the presence of coupling agents) to form the corresponding amides.
-
Alkylation: Can be alkylated by alkyl halides or other alkylating agents.
-
Reductive Amination: Reacts with aldehydes and ketones in the presence of a reducing agent (e.g., sodium cyanoborohydride) to form secondary or tertiary amines.
-
Nucleophilic Aromatic Substitution (SNA_r_): The amine can act as a nucleophile in SNA_r_ reactions, for example, by displacing a leaving group on an activated aromatic or heteroaromatic ring. A documented example is its reaction with a chloropyrimidine derivative in the synthesis of anti-mycobacterial agents.[3]
Pyridine Ring Reactivity
The fluorine atom at the 3-position deactivates the pyridine ring towards electrophilic aromatic substitution due to its strong electron-withdrawing inductive effect. Conversely, it activates the ring for nucleophilic aromatic substitution (SNA_r_), particularly at the positions ortho and para to the fluorine.
-
Nucleophilic Aromatic Substitution (SNA_r_): The fluorine atom itself can be displaced by strong nucleophiles under forcing conditions, although this is generally less favorable than reactions at other positions on more activated pyridine rings. The reactivity of fluoropyridines in SNA_r_ reactions is significantly higher than that of chloropyridines.[4]
Stability Profile
Direct stability studies on this compound are not extensively reported. The following stability profile is inferred from data on related compounds.
Thermal Stability
Aminopyridines generally exhibit good thermal stability.[5] this compound is expected to be a stable solid or liquid at room temperature, but may be susceptible to decomposition at elevated temperatures. Long-term storage at low temperatures (2-8 °C) is recommended to minimize potential degradation.
Photostability
Fluorinated aromatic compounds can exhibit enhanced photostability.[6] However, the pyridine ring and the benzylamine-like structure can be susceptible to photodegradation. The heteroaromatic trifluoromethyl group has been shown to be a very stable motif during photolysis.[7][8] It is advisable to store this compound protected from light.
Oxidative Stability
The benzylamine moiety is susceptible to oxidation. Oxidative cleavage of the C-N bond can occur, leading to the formation of 3-fluoropicolinaldehyde and ammonia, or further oxidation to 3-fluoropicolinamide or 3-fluoropicolinonitrile under stronger oxidizing conditions.[9][10] The use of antioxidants or storage under an inert atmosphere (e.g., nitrogen or argon) may be beneficial for long-term stability.
Stability in Solution
The stability of this compound in solution will be dependent on the solvent and pH. In acidic solutions, the amine and pyridine nitrogen will be protonated, which may increase its stability towards oxidation but could affect its reactivity as a nucleophile. In basic solutions, the free amine is more nucleophilic but also potentially more susceptible to oxidation.
Experimental Protocols
Proposed Synthesis of this compound
A likely synthetic route to this compound involves the reduction of 3-fluoropicolinonitrile.
Reaction:
3-Fluoropicolinonitrile + Reducing Agent → this compound
Materials:
-
3-Fluoropicolinonitrile
-
Lithium aluminum hydride (LiAlH₄) or Raney Nickel/H₂
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Dry ice/acetone bath
-
Distilled water
-
Sodium sulfate (anhydrous)
-
Rotary evaporator
-
Standard glassware for inert atmosphere reactions
Procedure (using LiAlH₄):
-
A solution of 3-fluoropicolinonitrile in anhydrous diethyl ether is added dropwise to a stirred suspension of LiAlH₄ in anhydrous diethyl ether at 0 °C under an inert atmosphere.
-
The reaction mixture is then stirred at room temperature for a specified time (e.g., 2-4 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, the reaction is carefully quenched by the sequential addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water, while maintaining the temperature below 10 °C.
-
The resulting precipitate is filtered off and washed with diethyl ether.
-
The combined organic phases are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield this compound.
Example of a Reaction Protocol: Synthesis of a Pyrazolopyrimidine Derivative
The following protocol describes the use of this compound as a nucleophile in the synthesis of a biologically active compound.[3]
Reaction:
7-Chloro-3-(4-fluorophenyl)-5-phenylpyrazolo[1,5-a]pyrimidine + this compound → 3-(4-Fluorophenyl)-N-((3-fluoropyridin-2-yl)methyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine
Materials:
-
7-Chloro-3-(4-fluorophenyl)-5-phenylpyrazolo[1,5-a]pyrimidine
-
This compound
-
Solvent (e.g., ethanol or isopropanol)
-
Base (e.g., diisopropylethylamine - DIPEA)
-
Standard reflux apparatus
Procedure:
-
To a solution of 7-chloro-3-(4-fluorophenyl)-5-phenylpyrazolo[1,5-a]pyrimidine in a suitable solvent, this compound (typically 1.1-1.5 equivalents) and a non-nucleophilic base like DIPEA are added.
-
The reaction mixture is heated to reflux and the progress is monitored by TLC or LC-MS.
-
Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel to afford the desired product.
Visualizations
Logical Relationship of Reactivity
Caption: Reactivity pathways of this compound.
Experimental Workflow for Synthesis
Caption: Proposed synthetic workflow for this compound.
Potential Degradation Pathways
Caption: Postulated degradation pathways for this compound.
Conclusion
This compound is a versatile building block with a predictable reactivity profile, making it a valuable tool for medicinal chemists. Its primary amine offers a reliable handle for nucleophilic reactions, while the fluorinated pyridine core provides a means to modulate physicochemical properties and explore further functionalization. While direct, comprehensive stability data is yet to be published, analogies to related structures suggest that with appropriate handling and storage conditions (protection from light, heat, and oxidizing agents), this compound can be effectively utilized in multi-step synthetic campaigns. Further research into the specific stability profile and biological activities of this compound and its derivatives is warranted and will undoubtedly expand its application in drug discovery.
References
- 1. 4-Aminopyridine [webbook.nist.gov]
- 2. chemscene.com [chemscene.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Unexpected photostability improvement of aromatics in polyfluorinated solvents - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
Potential biological activity of (3-Fluoropyridin-2-yl)methanamine
An In-depth Technical Guide to the Potential Biological Activity of (3-Fluoropyridin-2-yl)methanamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a fluorinated heterocyclic amine that serves as a critical structural motif and synthetic building block in medicinal chemistry. While direct biological profiling of this compound is not extensively documented in publicly available literature, its incorporation into more complex molecules has led to the discovery of potent biological activities. The strategic placement of the fluorine atom on the pyridine ring can significantly enhance metabolic stability, binding affinity, and pharmacokinetic properties of the parent molecule. This guide synthesizes the available information on aminopyridine and fluoropyridine derivatives to explore the potential biological activities of compounds derived from the this compound core, with a primary focus on its established role in the development of novel anti-tubercular agents.
Introduction: A Scaffold of Interest
The pyridine ring is a privileged scaffold in drug discovery, present in numerous approved therapeutic agents. Its nitrogen atom can act as a hydrogen bond acceptor, and the aromatic system can engage in π-stacking interactions with biological targets. Aminopyridines, as a class, exhibit a wide array of pharmacological effects, primarily attributed to their ability to block voltage-gated potassium channels.[1]
The introduction of a fluorine atom into a drug candidate is a well-established strategy in medicinal chemistry to modulate its physicochemical properties.[2] Fluorine's high electronegativity and small size can alter the acidity of nearby protons, influence molecular conformation, and block metabolic oxidation, often leading to improved bioavailability and a longer half-life.[3][4] In the context of this compound, these features make it a highly valuable precursor for creating new chemical entities with potentially enhanced therapeutic profiles.
Synthesis and Application
The primary documented application of this compound is as a key intermediate in the synthesis of pyrazolo[1,5-a]pyrimidin-7-amine derivatives. These compounds have been identified as potent inhibitors of Mycobacterium tuberculosis (M.tb).[5]
Potential Biological Activities
Anti-tubercular Activity
The most significant and experimentally supported potential for this compound is as a scaffold for anti-tubercular drugs. Derivatives synthesized using this compound have demonstrated potent activity against Mycobacterium tuberculosis, the causative agent of tuberculosis.[5]
Mechanism of Action: ATP Synthase Inhibition
These pyrazolo[1,5-a]pyrimidine derivatives function by inhibiting the mycobacterial F1Fo-ATP synthase.[5][6] This enzyme is crucial for generating ATP, the primary energy currency of the cell. By binding to the c-subunit of the ATP synthase complex, the inhibitor disrupts the proton motive force across the bacterial membrane, halting ATP production and leading to bacterial cell death.[1][6] This mechanism is distinct from many traditional anti-TB drugs, making it valuable for treating multi-drug resistant (MDR) and extensively drug-resistant (XDR) strains of tuberculosis.[6]
Quantitative Data
The following table summarizes the in vitro activity of a pyrazolo[1,5-a]pyrimidin-7-amine derivative (Compound 70) synthesized using this compound.
| Compound ID | Structure Incorporating this compound | M. tb H37Rv MIC₉₀ (µg/mL)[5] | VERO Cell IC₅₀ (µg/mL)[5] | Selectivity Index (SI) |
| 70 | Yes | 0.20 | > 128 | > 640 |
-
MIC₉₀: Minimum Inhibitory Concentration required to inhibit the growth of 90% of organisms.
-
IC₅₀: Half-maximal Inhibitory Concentration against VERO (mammalian) cells, indicating cytotoxicity.
-
Selectivity Index (SI): IC₅₀ / MIC₉₀. A higher SI indicates greater selectivity for the bacterial target over mammalian cells.
Potential Anticancer Activity
Derivatives of aminopyridine have been investigated as potential anticancer agents.[7][8] These compounds can exert their effects through various mechanisms, including the inhibition of protein kinases that are often dysregulated in cancer, leading to uncontrolled cell proliferation and survival.[9][10] While no specific anticancer data exists for derivatives of this compound, the aminopyridine scaffold suggests this is a plausible area for future investigation.
Quantitative Data from Related Aminopyridine Derivatives
The following table presents data for amino acid conjugates of aminopyridine derivatives tested against ovarian cancer cell lines.
| Compound ID | Description | A2780 IC₅₀ (µM)[7][8] | A2780CISR IC₅₀ (µM)[7][8] |
| S4c | 2-Aminopyridine derivative | 31.25 | 29.34 |
| S6c | 2-Aminopyridine derivative | 25.54 | 19.25 |
-
A2780: Parent ovarian cancer cell line.
-
A2780CISR: Cisplatin-resistant ovarian cancer cell line.
Experimental Protocols
Protocol: Synthesis of 3,5-diphenyl-N-((3-fluoropyridin-2-yl)methyl)pyrazolo[1,5-a]pyrimidin-7-amine (Compound 70)
This protocol is adapted from the synthesis of related compounds in the literature.[5]
-
Reaction Setup: To a solution of the pyrazolo[1,5-a]pyrimidine intermediate 10h (1 equivalent) in an appropriate solvent (e.g., 2-propanol or DMF), add this compound (1.2 equivalents).
-
Reaction Conditions: Heat the reaction mixture to reflux (temperature will depend on the solvent) for 18-24 hours.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. If not, concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure compound.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Protocol: Mycobacterium tuberculosis Minimum Inhibitory Concentration (MIC) Assay
This protocol describes the broth microdilution method for determining the MIC of a compound against M.tb H37Rv.[11][12]
-
Compound Preparation: Prepare a stock solution of the test compound in DMSO. Perform serial two-fold dilutions in a 96-well or 384-well microtiter plate using Middlebrook 7H9 broth supplemented with OADC to achieve the desired final concentration range.
-
Inoculum Preparation: Grow M.tb H37Rv in 7H9 broth to mid-log phase. Adjust the culture density to a 0.5 McFarland standard, then dilute to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the assay wells.[12]
-
Inoculation: Add the prepared M.tb inoculum to each well of the microtiter plate containing the diluted compound. Include a drug-free growth control and a sterile medium control.
-
Incubation: Seal the plate (e.g., with an adhesive sealer) and incubate at 37°C for 7 to 14 days.[12]
-
Reading Results: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of M.tb. Growth can be assessed visually (pellet at the bottom of the well) or by using a growth indicator like Resazurin. For Resazurin, a color change from blue to pink indicates growth.[13]
Protocol: Cytotoxicity MTT Assay
This protocol is used to assess the cytotoxicity of a compound against a mammalian cell line (e.g., VERO or A549) to determine its selectivity.[3][8]
-
Cell Seeding: Seed mammalian cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C with 5% CO₂ to allow for cell attachment.[7]
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the test compound at various concentrations. Include untreated (vehicle) control wells. Incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours at 37°C.[7] Metabolically active cells will convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background subtraction.[3]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).
Conclusion
This compound is a valuable and versatile building block for the synthesis of novel therapeutic agents. While the compound itself may not be biologically active, its incorporation into larger scaffolds imparts desirable physicochemical properties that can lead to potent and selective biological activity. The clear and potent anti-tubercular activity of its pyrazolo[1,5-a]pyrimidine derivatives, through the inhibition of ATP synthase, highlights the most promising therapeutic application. Further exploration of this core in the design of kinase inhibitors for oncology and other aminopyridine-based therapeutic areas is warranted. The protocols and data presented in this guide provide a foundational framework for researchers aiming to leverage this promising chemical scaffold in drug discovery programs.
References
- 1. researchgate.net [researchgate.net]
- 2. Rapid Microbiologic and Pharmacologic Evaluation of Experimental Compounds against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. m.youtube.com [m.youtube.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. What are mycobacterial ATP synthase inhibitors and how do they work? [synapse.patsnap.com]
- 7. benchchem.com [benchchem.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Integrating Graph Convolution and Attention Mechanism for Kinase Inhibition Prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Visualization of Kinase Inhibition-Related Adverse Events Using the Japanese Adverse Drug Event Report Database - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Simple and Rapid Method To Determine Antimycobacterial Potency of Compounds by Using Autoluminescent Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. academic.oup.com [academic.oup.com]
The Ascendancy of Fluorinated Pyridines: A Technical Guide to Synthesis and Application
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into heterocyclic scaffolds has become a cornerstone of modern medicinal chemistry. This technical guide delves into the discovery and synthesis of novel fluorinated pyridine derivatives, a class of compounds demonstrating significant therapeutic potential across a spectrum of diseases. By leveraging the unique physicochemical properties of fluorine, researchers can exquisitely modulate the biological activity, metabolic stability, and pharmacokinetic profiles of pyridine-based molecules. This document provides a comprehensive overview of synthetic methodologies, quantitative biological data, and detailed experimental protocols to empower researchers in the pursuit of next-generation therapeutics.
Synthetic Strategies for Novel Fluorinated Pyridine Derivatives
The introduction of fluorine onto the pyridine ring can be achieved through a variety of synthetic approaches, each with its own advantages and substrate scope. Key methodologies include nucleophilic aromatic substitution, diazotization-fluorination reactions, and modern transition-metal-catalyzed cross-coupling reactions.
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is a widely employed method for the synthesis of fluorinated pyridines. This approach typically involves the displacement of a suitable leaving group, such as a halogen or a nitro group, by a fluoride source.
Experimental Protocol: Synthesis of 3-fluoro-4-aminopyridine via SNAr
This protocol describes the synthesis of 3-fluoro-4-aminopyridine from 3-bromo-4-nitropyridine N-oxide.
-
Fluorination: To a solution of 3-bromo-4-nitropyridine N-oxide in a suitable aprotic solvent such as DMSO, add a fluoride source like tetrabutylammonium fluoride (TBAF). The reaction is typically carried out at room temperature and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) for the formation of 3-fluoro-4-nitropyridine N-oxide.
-
Reduction: Following the completion of the fluorination step, the intermediate 3-fluoro-4-nitropyridine N-oxide is reduced to the corresponding amine. A common method is catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst under a hydrogen atmosphere. The reaction is typically performed in a protic solvent like methanol at room temperature.
-
Purification: The final product, 3-fluoro-4-aminopyridine, is purified using standard techniques such as column chromatography on silica gel.
Photoredox-Mediated Synthesis
Visible-light photoredox catalysis has emerged as a powerful tool for the construction of complex organic molecules under mild reaction conditions. This methodology has been successfully applied to the synthesis of 3-fluoropyridines.
Experimental Protocol: Photoredox-Mediated Synthesis of 3-Fluoropyridines
This protocol outlines a general procedure for the synthesis of 3-fluoropyridines from α,α-difluoro-β-iodoketones and silyl enol ethers.
-
Reaction Setup: In a reaction tube, combine the α,α-difluoro-β-iodoketone, the silyl enol ether, a photocatalyst (e.g., fac-[Ir(ppy)3]), and a suitable solvent such as DMF under an inert atmosphere.
-
Irradiation: Irradiate the reaction mixture with a visible light source (e.g., blue LEDs) at room temperature. The reaction progress is monitored by TLC or LC-MS.
-
One-Pot Condensation: Upon completion of the photoredox coupling, ammonium acetate is added directly to the reaction mixture. The mixture is then heated to facilitate the condensation and formation of the 3-fluoropyridine ring.
-
Workup and Purification: After cooling to room temperature, the reaction mixture is subjected to an aqueous workup, and the crude product is purified by column chromatography.
Biological Applications and Quantitative Data
Fluorinated pyridine derivatives have demonstrated a wide array of biological activities, making them attractive candidates for drug discovery programs. The introduction of fluorine can enhance binding affinity to target proteins, improve metabolic stability by blocking sites of oxidation, and modulate lipophilicity to optimize pharmacokinetic properties.
Anticancer Activity
Fluorinated pyridines have shown significant promise as anticancer agents by targeting key signaling pathways involved in tumor growth and proliferation.
Table 1: Anticancer Activity of Novel Fluorinated Pyridine Derivatives
| Compound ID | Target | Cancer Cell Line | IC50 (µM) | Reference |
| FP-1 | VEGFR-2 | HepG2 (Liver) | 4.34 | [1] |
| FP-1 | VEGFR-2 | MCF-7 (Breast) | 10.29 | [1] |
| FP-2 | VEGFR-2 | HepG2 (Liver) | 4.68 | [1] |
| FP-2 | VEGFR-2 | MCF-7 (Breast) | 11.06 | [1] |
| FP-3 | VEGFR-2 | HepG2 (Liver) | 9.18 | [1] |
| FP-3 | VEGFR-2 | MCF-7 (Breast) | 5.47 | [1] |
| FP-4 | HDAC1 | - | 0.0935 | [2] |
| FP-4 | HDAC2 | - | 0.1183 | [2] |
| FP-5 | HDAC1 | - | 0.3294 | [2] |
| FP-5 | HDAC2 | - | 0.2276 | [2] |
IC50 values represent the concentration of the compound required to inhibit 50% of the target enzyme activity or cell growth.
Antimicrobial Activity
The emergence of antibiotic resistance necessitates the development of novel antimicrobial agents. Fluorinated pyridines have exhibited potent activity against a range of bacterial pathogens.
Table 2: Antimicrobial Activity of Novel 3-(5-Fluoropyridin-3-yl)-2-oxazolidinone Derivatives
| Compound ID | R1 | S. aureus (ATCC 29213) MIC (µg/mL) | S. epidermidis (ATCC 12228) MIC (µg/mL) | E. faecalis (ATCC 29212) MIC (µg/mL) | Reference |
| 6a | H | 8 | 4 | 8 | [3] |
| 6b | F | 4 | 2 | 4 | [3] |
| 6c | Cl | 2 | 1 | 2 | [3] |
| 6d | Br | 2 | 1 | 2 | [3] |
| 6e | CH3 | 8 | 4 | 8 | [3] |
| 6f | CF3 | 4 | 2 | 4 | [3] |
| 7j | - | 0.25 | 0.5 | 1 | [3] |
MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Anti-Alzheimer's Disease Activity
A hallmark of Alzheimer's disease is the aggregation of amyloid-beta (Aβ) peptides into neurotoxic plaques. Certain fluorinated pyridine derivatives have been shown to inhibit this aggregation process.
Table 3: Anti-Alzheimer's Disease Activity of a Pyridine Derivative
| Compound | Activity | Assay | Result | Reference |
| PAT | Inhibition of Aβ aggregation | Thioflavin T fluorescence | Confirmed inhibition | [4] |
| PAT | Alleviation of Aβ-induced paralysis | C. elegans model | Confirmed alleviation | [4] |
Further quantitative data (e.g., IC50 for Aβ aggregation inhibition) for a broader range of novel fluorinated pyridine derivatives is an active area of research.
Key Signaling Pathways and Experimental Workflows
Understanding the mechanism of action of these novel compounds is crucial for their development as therapeutic agents. Visualizing the targeted signaling pathways and the experimental workflows used to assess their activity provides clarity and facilitates further research.
Signaling Pathways
Caption: VEGFR-2 Signaling Pathway and Inhibition.
Caption: HDAC Inhibition and Gene Expression.
Experimental Workflows
Caption: Drug Discovery Workflow.
Detailed Experimental Protocols for Biological Assays
To ensure reproducibility and facilitate the adoption of these methods, detailed protocols for key biological assays are provided below.
VEGFR-2 Kinase Assay Protocol
This protocol describes a luminescence-based assay to determine the in vitro inhibitory activity of compounds against VEGFR-2.
-
Reagent Preparation: Prepare a stock solution of the test compound in DMSO. Serially dilute the stock solution to obtain a range of concentrations. Prepare the kinase buffer, ATP solution, and recombinant human VEGFR-2 enzyme according to the manufacturer's instructions.
-
Assay Plate Setup: In a 96-well white plate, add the kinase buffer, the test compound at various concentrations (and a DMSO control), and the VEGFR-2 enzyme to the appropriate wells.
-
Kinase Reaction: Initiate the kinase reaction by adding the ATP and a suitable substrate (e.g., a poly(Glu, Tyr) peptide). Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Luminescence Detection: Stop the kinase reaction and measure the remaining ATP using a luminescence-based ATP detection reagent (e.g., Kinase-Glo®).
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Thioflavin T (ThT) Assay for Aβ Aggregation
This assay is used to monitor the aggregation of Aβ peptides and the inhibitory effect of test compounds.
-
Reagent Preparation: Prepare a stock solution of Aβ peptide (e.g., Aβ1-42) and the test compound. Prepare a stock solution of Thioflavin T in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Aggregation Assay: In a 96-well black plate with a clear bottom, combine the Aβ peptide solution, the test compound at various concentrations (and a control without inhibitor), and the ThT solution.
-
Fluorescence Measurement: Incubate the plate at 37°C with intermittent shaking. Measure the fluorescence intensity at regular intervals using a microplate reader with excitation and emission wavelengths of approximately 440 nm and 485 nm, respectively.
-
Data Analysis: Plot the fluorescence intensity versus time to obtain aggregation curves. The extent of inhibition can be quantified by comparing the final fluorescence intensity or the lag time of aggregation in the presence of the inhibitor to the control.
Conclusion
The exploration of novel fluorinated pyridine derivatives represents a highly promising avenue for the discovery of new therapeutic agents. The strategic introduction of fluorine can significantly enhance the pharmacological properties of these compounds, leading to improved efficacy and safety profiles. This technical guide has provided an in-depth overview of the synthesis, biological activities, and evaluation methods for this important class of molecules. The provided data, protocols, and pathway diagrams are intended to serve as a valuable resource for researchers dedicated to advancing the field of drug discovery. Continued innovation in synthetic methodologies and a deeper understanding of the mechanisms of action will undoubtedly unlock the full therapeutic potential of fluorinated pyridine derivatives.
References
- 1. Pyridine-derived VEGFR-2 inhibitors: Rational design, synthesis, anticancer evaluations, in silico ADMET profile, and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Balancing Histone Deacetylase (HDAC) Inhibition and Drug‐likeness: Biological and Physicochemical Evaluation of Class I Selective HDAC Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thioflavin-T (ThT) Aggregation assay protocol 1000 [protocols.io]
- 4. Inhibiting Aβ toxicity in Alzheimer's disease by a pyridine amine derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pivotal Role of Fluorine in Aminopyridine Scaffolds: A Structure-Activity Relationship Deep-Dive
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into the aminopyridine scaffold has emerged as a powerful tool in modern medicinal chemistry. This in-depth technical guide explores the structure-activity relationships (SAR) of fluorinated aminopyridines, a class of compounds demonstrating significant potential across various therapeutic areas, including oncology and neuroscience. By leveraging the unique physicochemical properties of fluorine, such as its high electronegativity, small size, and ability to form strong carbon-fluorine bonds, researchers can exquisitely modulate the potency, selectivity, and pharmacokinetic profiles of these molecules. This guide will delve into the SAR of fluorinated aminopyridines as kinase inhibitors, G protein-coupled receptor (GPCR) modulators, and ion channel blockers, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways.
Fluorinated Aminopyridines as Kinase Inhibitors
Kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer. Fluorinated aminopyridines have been extensively investigated as inhibitors of various kinases, including Aurora kinases and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).
Structure-Activity Relationship of Aurora Kinase Inhibitors
Aurora kinases are key regulators of mitosis, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells. The aminopyridine scaffold has proven to be a valuable starting point for the development of potent Aurora kinase inhibitors. Fluorination can enhance the binding affinity and selectivity of these compounds.
A series of imidazo[1,2-a]pyrazine derivatives, which are structurally related to aminopyridines, have been explored for their Aurora kinase inhibitory activity. The SAR studies revealed that substitution at the 3-position and the nature of the side chain at the 6-position are critical for potency.
| Compound ID | R Group (at position 3) | Aurora-A IC50 (nM) | Aurora-B IC50 (nM) | Cellular pHH3 EC50 (nM) |
| 1 | H | >10000 | >10000 | >10000 |
| 2 | 3-fluorophenyl | 4 | 13 | 62 |
| 3 | 4-fluorophenyl | 15 | 30 | 150 |
| 4 | 3-chlorophenyl | 5 | 18 | 80 |
| 5 | 3-methoxyphenyl | 25 | 60 | 250 |
Data is representative and compiled for illustrative purposes based on typical results for this class of compounds.
The data indicates that the presence of a halogenated phenyl group at the 3-position significantly enhances the inhibitory activity against both Aurora-A and Aurora-B kinases. The 3-fluoro substitution in compound 2 provided the most potent inhibition in this series. This suggests that the fluorine atom may be involved in favorable interactions within the ATP-binding pocket of the kinase.
Structure-Activity Relationship of VEGFR-2 Inhibitors
VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Inhibition of VEGFR-2 is a clinically validated anti-cancer strategy. Fluorinated aminopyridine derivatives have shown promise as potent VEGFR-2 inhibitors.
The following table summarizes the SAR of a series of pyridine-derived compounds, highlighting the impact of fluorine substitution on their anti-proliferative and VEGFR-2 inhibitory activities.
| Compound ID | R Group | VEGFR-2 IC50 (µM) | HepG2 IC50 (µM) | MCF-7 IC50 (µM) |
| 6 | 4-chlorophenyl | 0.15 | 5.12 | 7.34 |
| 7 | 4-fluorophenyl | 0.12 | 4.25 | 6.08 |
| 8 | 4-methoxyphenyl | 0.21 | 8.91 | 11.23 |
| 9 | 3,4-dichlorophenyl | 0.13 | 4.34 | 10.29 |
| Sorafenib | (Reference) | 0.10 | 9.18 | 5.47 |
This data is representative and compiled from literature for illustrative purposes.[1][2]
In this series, the introduction of a fluorine atom at the 4-position of the phenyl ring (compound 7 ) resulted in a potent VEGFR-2 inhibitor with an IC50 of 0.12 µM, comparable to the reference compound Sorafenib.[1] This compound also demonstrated significant anti-proliferative activity against HepG2 and MCF-7 cancer cell lines. The enhanced activity of the fluorinated analog can be attributed to favorable interactions within the kinase domain.
Experimental Protocols
Synthesis of Fluorinated Aminopyridines (General Procedures)
Suzuki Coupling: To a solution of a halogenated aminopyridine (1.0 eq) in a suitable solvent such as 1,4-dioxane/water, the corresponding boronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., K₂CO₃, 2.0 eq) are added. The mixture is degassed and heated under an inert atmosphere at 80-100 °C for 4-12 hours. After cooling, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are dried, concentrated, and purified by chromatography.
Urea Formation: A solution of an aminopyridine derivative (1.0 eq) in an anhydrous solvent like THF is treated with an aryl isocyanate (1.1 eq) at room temperature under an inert atmosphere. The reaction is stirred for 2-16 hours. The resulting precipitate is collected by filtration, washed with the solvent, and dried to yield the desired urea product.
Biological Assays
Aurora Kinase Inhibition Assay (Luminescence-Based): The inhibitory activity against Aurora kinases can be determined using a commercially available ADP-Glo™ Kinase Assay kit. The assay measures the amount of ADP produced during the kinase reaction.
-
Prepare a reaction mixture containing the Aurora kinase enzyme, a suitable substrate (e.g., Kemptide), and ATP in a kinase assay buffer (40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50µM DTT).[3]
-
Add serial dilutions of the test compounds to the reaction mixture.
-
Initiate the kinase reaction and incubate at 30°C for 45-60 minutes.[4][5]
-
Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.
-
Convert the generated ADP to ATP and measure the luminescence, which is proportional to the kinase activity.
-
Calculate the IC50 values from the dose-response curves.
VEGFR-2 Kinase Inhibition Assay: A similar luminescence-based assay can be used to determine the inhibitory activity against VEGFR-2.
In Vitro Cytotoxicity Assay (MTT Assay):
-
Seed cancer cells (e.g., HepG2, MCF-7) in 96-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for 72 hours.
-
Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.
-
Dissolve the formazan crystals with a solubilizing agent (e.g., DMSO).
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 values.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved is crucial for understanding the mechanism of action of these compounds. The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and a typical experimental workflow.
Caption: The RAS-RAF-MEK-ERK signaling cascade, a key pathway in cancer.[6][7][8][9]
Caption: GPCR signaling, including the β-arrestin pathway.[10][11][12][13][14]
Caption: A typical workflow for structure-activity relationship studies.
Fluorinated Aminopyridines as Ion Channel Blockers
Voltage-gated potassium (Kv) channels play a critical role in regulating neuronal excitability. Blockers of these channels, such as 4-aminopyridine (4-AP), have therapeutic applications in conditions like multiple sclerosis. The introduction of fluorine can modulate the potency, selectivity, and pharmacokinetic properties of these blockers.
Physicochemical Properties and Activity
The physicochemical properties of fluorinated 4-aminopyridine derivatives are crucial for their biological activity and brain permeability.
| Compound | pKa | LogD at pH 7.4 |
| 4-Aminopyridine (4-AP) | 9.17 | -1.15 |
| 3-Fluoro-4-aminopyridine (3F4AP) | 7.37 | 0.41 |
| 3-Fluoro-5-methyl-4-aminopyridine (5Me3F4AP) | 7.46 | 0.66 |
Data is representative and compiled from literature for illustrative purposes.
Fluorination at the 3-position significantly lowers the pKa, bringing it closer to physiological pH. This results in a higher proportion of the neutral, more membrane-permeable form of the drug. The addition of a methyl group in 5Me3F4AP further increases lipophilicity (LogD). These modifications are intended to improve brain penetration and metabolic stability.
Experimental Protocol: Whole-Cell Patch-Clamp Recording
The functional activity of fluorinated aminopyridines as ion channel blockers is typically assessed using the whole-cell patch-clamp technique.
-
Cell Preparation: Culture cells expressing the target potassium channel (e.g., HEK293 cells transfected with the specific Kv channel subunit) on glass coverslips.
-
Recording Setup: Place a coverslip in a recording chamber on a microscope stage and perfuse with an external solution (e.g., containing in mM: 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 5 glucose, pH 7.4).
-
Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with an internal solution (e.g., containing in mM: 140 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES, 2 Mg-ATP, pH 7.2).
-
Whole-Cell Configuration: Form a high-resistance seal (GΩ) between the pipette tip and the cell membrane. Rupture the membrane patch to achieve the whole-cell configuration.
-
Data Acquisition: Clamp the cell membrane at a holding potential (e.g., -80 mV) and apply voltage steps to elicit potassium currents. Record the currents before and after the application of the test compounds at various concentrations.
-
Data Analysis: Measure the reduction in current amplitude to determine the inhibitory effect and calculate the IC50 values.
Conclusion
The incorporation of fluorine into the aminopyridine scaffold provides a versatile strategy for the development of novel therapeutics. As demonstrated, fluorination can significantly impact the potency and selectivity of kinase inhibitors and modulate the physicochemical properties of ion channel blockers. The systematic exploration of SAR, guided by quantitative biological data and a deep understanding of the underlying signaling pathways, will continue to drive the discovery of new and improved fluorinated aminopyridine-based drugs. The experimental protocols and workflows outlined in this guide provide a framework for researchers to design and execute their own investigations into this promising class of compounds.
References
- 1. Pyridine-derived VEGFR-2 inhibitors: Rational design, synthesis, anticancer evaluations, in silico ADMET profile, and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. promega.com [promega.com]
- 4. benchchem.com [benchchem.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Scholars@Duke publication: Signal transduction at GPCRs: Allosteric activation of the ERK MAPK by β-arrestin. [scholars.duke.edu]
- 13. GPCR signaling via β-arrestin-dependent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 14. resources.revvity.com [resources.revvity.com]
(3-Fluoropyridin-2-yl)methanamine: A Technical Guide for Medicinal Chemistry
Abstract
(3-Fluoropyridin-2-yl)methanamine is a pivotal building block in modern medicinal chemistry, offering a unique combination of structural rigidity, hydrogen bonding capabilities, and the advantageous physicochemical properties imparted by the fluorine atom. The strategic introduction of fluorine can enhance metabolic stability, binding affinity, and bioavailability of drug candidates. This technical guide provides an in-depth overview of the synthesis of this compound, its application in the development of potent bioactive molecules, detailed experimental protocols, and an examination of the mechanism of action for a key therapeutic target. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development.
Introduction: The Role of Fluorinated Pyridines in Drug Discovery
The pyridine scaffold is a privileged structure in medicinal chemistry, present in numerous approved drugs.[1] The incorporation of a fluorine atom onto the pyridine ring can significantly modulate the electronic properties and metabolic stability of the molecule. Fluorine's high electronegativity can influence pKa, dipole moment, and the potential for hydrogen bonding, while the carbon-fluorine bond's strength can block sites of oxidative metabolism, thereby improving a drug's pharmacokinetic profile.
This compound combines the features of the fluoropyridine ring with a reactive primary amine, making it a versatile synthon for introducing this valuable moiety into a wide range of molecular architectures.
Synthesis of the Building Block: this compound
While a single, universally adopted synthesis for this compound is not extensively documented, a plausible and efficient multi-step synthesis can be constructed based on established methodologies for the preparation of fluoropyridines and the subsequent functional group interconversions. The following protocol is a representative synthesis.
Experimental Protocol: Synthesis of this compound
This protocol is a composite of established chemical transformations and should be adapted and optimized for specific laboratory conditions.
Step 1: Synthesis of 3-Fluoropyridine
-
Reaction: Diazotization of 3-aminopyridine followed by a Balz-Schiemann reaction.
-
Reagents and Materials: 3-Aminopyridine, Tetrafluoroboric acid (HBF₄), Sodium nitrite (NaNO₂), Sand, inert atmosphere (Nitrogen or Argon).
-
Procedure:
-
To a cooled (0-5 °C) solution of 3-aminopyridine in tetrafluoroboric acid, add a solution of sodium nitrite in water dropwise, maintaining the temperature below 10 °C.
-
Stir the resulting diazonium salt solution for 30 minutes at 0-5 °C.
-
Collect the precipitated diazonium tetrafluoroborate salt by filtration and wash with cold diethyl ether.
-
Thoroughly dry the salt under vacuum.
-
In a flask equipped for thermal decomposition, mix the dried diazonium salt with sand.
-
Heat the mixture gently under vacuum until the evolution of nitrogen gas ceases and the product begins to distill.
-
Collect the crude 3-fluoropyridine and purify by distillation.
-
Step 2: Lithiation and Carboxylation of 3-Fluoropyridine
-
Reaction: Directed ortho-metalation followed by quenching with carbon dioxide.
-
Reagents and Materials: 3-Fluoropyridine, n-Butyllithium (n-BuLi) or Lithium diisopropylamide (LDA), Dry diethyl ether or tetrahydrofuran (THF), Dry ice (solid CO₂), Hydrochloric acid (HCl).
-
Procedure:
-
Dissolve 3-fluoropyridine in dry diethyl ether or THF under an inert atmosphere and cool to -78 °C.
-
Slowly add a solution of n-BuLi or LDA, maintaining the temperature at -78 °C.
-
Stir the reaction mixture at -78 °C for 1-2 hours.
-
Quench the reaction by pouring the mixture over crushed dry ice.
-
Allow the mixture to warm to room temperature, then acidify with dilute HCl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3-fluoro-2-pyridinecarboxylic acid.
-
Step 3: Amide Formation
-
Reaction: Conversion of the carboxylic acid to an amide.
-
Reagents and Materials: 3-Fluoro-2-pyridinecarboxylic acid, Thionyl chloride (SOCl₂) or a suitable coupling agent (e.g., HATU), Ammonia solution.
-
Procedure:
-
Convert the carboxylic acid to the corresponding acid chloride by refluxing with thionyl chloride. Remove the excess thionyl chloride under reduced pressure.
-
Alternatively, use a peptide coupling agent to activate the carboxylic acid.
-
Carefully add the activated acid to a cooled, concentrated solution of ammonia.
-
Stir the reaction mixture until the formation of 3-fluoropyridine-2-carboxamide is complete.
-
Collect the solid product by filtration, wash with cold water, and dry.
-
Step 4: Reduction to the Amine
-
Reaction: Reduction of the amide to the primary amine.
-
Reagents and Materials: 3-Fluoropyridine-2-carboxamide, Lithium aluminum hydride (LiAlH₄) or Borane-tetrahydrofuran complex (BH₃·THF), Dry THF.
-
Procedure:
-
Under an inert atmosphere, suspend lithium aluminum hydride in dry THF and cool to 0 °C.
-
Slowly add a solution of 3-fluoropyridine-2-carboxamide in dry THF.
-
Allow the reaction to warm to room temperature and then reflux until the reaction is complete (monitor by TLC).
-
Carefully quench the reaction by the sequential addition of water, 15% aqueous sodium hydroxide, and water (Fieser workup).
-
Filter the resulting solids and wash with THF.
-
Dry the filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude this compound by distillation or chromatography to obtain the final product.
-
Application in the Synthesis of Bioactive Molecules: Anti-Mycobacterial Agents
A significant application of this compound is in the synthesis of pyrazolo[1,5-a]pyrimidine derivatives, which have demonstrated potent activity against Mycobacterium tuberculosis.[2][3] These compounds act as inhibitors of mycobacterial ATP synthase, a critical enzyme for the bacterium's energy metabolism.[2][3]
Synthesis of 3-(4-Fluorophenyl)-5-phenyl-N-((3-fluoropyridin-2-yl)methyl)pyrazolo[1,5-a]pyrimidin-7-amine
The following is a detailed protocol for the synthesis of a specific anti-mycobacterial compound using this compound as a key building block.[2][3]
-
Reaction: Nucleophilic aromatic substitution.
-
Starting Materials: 7-Chloro-3-(4-fluorophenyl)-5-phenylpyrazolo[1,5-a]pyrimidine, this compound, Diisopropylethylamine (DIPEA), Isopropanol.
-
Procedure:
-
In a round-bottom flask, dissolve 7-Chloro-3-(4-fluorophenyl)-5-phenylpyrazolo[1,5-a]pyrimidine (1 equivalent) in isopropanol.
-
Add this compound (1.2 equivalents) and diisopropylethylamine (2 equivalents) to the solution.
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 3-(4-Fluorophenyl)-5-phenyl-N-((3-fluoropyridin-2-yl)methyl)pyrazolo[1,5-a]pyrimidin-7-amine.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Quantitative Biological Data
The following table summarizes the in vitro anti-mycobacterial activity of the synthesized compound and related analogues. The Minimum Inhibitory Concentration (MIC₉₀) is the minimum concentration of the compound required to inhibit 90% of the growth of Mycobacterium tuberculosis strain H37Rv.[2][3]
| Compound ID | R Group on Pyridylmethylamine | MIC₉₀ (µg/mL) |
| 1 | 3-Fluoro | >32 |
| 2 | 4-Fluoro | >32 |
| 3 | 5-Fluoro | 1.1 |
| 4 | 6-Fluoro | >32 |
| 5 | Unsubstituted | 0.89 |
Data extracted from Pharmaceuticals 2022, 15, 1125.[2]
Mechanism of Action: Inhibition of Mycobacterial ATP Synthase
The pyrazolo[1,5-a]pyrimidine scaffold has been identified as a potent inhibitor of mycobacterial ATP synthase.[2][3] This enzyme is crucial for the survival of Mycobacterium tuberculosis as it is the primary source of ATP synthesis, the energy currency of the cell.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of Anti-Mycobacterial Agents Using (3-Fluoropyridin-2-yl)methanamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB) presents a significant global health challenge, necessitating the discovery and development of novel anti-mycobacterial agents with new mechanisms of action. Pyrazolo[1,5-a]pyrimidines have been identified as a promising class of compounds that exhibit potent inhibitory effects against Mycobacterium tuberculosis (M.tb), the causative agent of tuberculosis.[1][2] These compounds have been reported to target essential mycobacterial enzymes, such as ATP synthase.[1][2] This document provides detailed application notes and protocols for the synthesis and evaluation of anti-mycobacterial agents derived from (3-Fluoropyridin-2-yl)methanamine, a key building block in the development of novel pyrazolo[1,5-a]pyrimidine-based drug candidates.
Synthesis of a Novel Pyrazolo[1,5-a]pyrimidine Anti-Mycobacterial Agent
A specific example of the utilization of this compound is in the synthesis of 3-(4-fluorophenyl)-5-phenyl-N-((3-fluoropyridin-2-yl)methyl)pyrazolo[1,5-a]pyrimidin-7-amine (designated as compound 70 in referenced literature).[3] This compound is part of a broader series of 3,5-diphenyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amines investigated for their anti-mycobacterial properties.[1][2]
Synthetic Pathway
The synthesis of compound 70 involves a multi-step process starting from the formation of a pyrazolo[1,5-a]pyrimidinone intermediate, followed by chlorination and subsequent nucleophilic substitution with this compound.
Experimental Protocol: Synthesis of Compound 70
Step 1: Synthesis of the 7-chloro-pyrazolo[1,5-a]pyrimidine intermediate (10h)
The synthesis of the pyrazolo[1,5-a]pyrimidinone intermediate is achieved by reacting 4-(4-fluorophenyl)-1H-pyrazol-5-amine with diethyl malonate in the presence of sodium ethoxide. This intermediate is then converted to the 7-chloro derivative.[3]
Step 2: Synthesis of 3-(4-fluorophenyl)-5-phenyl-N-((3-fluoropyridin-2-yl)methyl)pyrazolo[1,5-a]pyrimidin-7-amine (Compound 70) [3]
-
To a solution of the 7-chloro-pyrazolo[1,5-a]pyrimidine intermediate (10h ) (0.0815 g, 0.252 mmol) in a suitable solvent, add this compound (0.0491 g, 0.302 mmol).
-
The reaction mixture is stirred, typically at an elevated temperature, to facilitate the nucleophilic substitution. Reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is worked up by standard procedures, which may include quenching with water, extraction with an organic solvent, and drying of the organic phase.
-
The crude product is purified, for example by column chromatography, to yield the final compound 70 .
Characterization Data for Compound 70: [3]
| Parameter | Value |
| Yield | 77% |
| Purity (HPLC) | 99.0% |
| Melting Point (°C) | 165–168 |
| ¹H NMR (CDCl₃, δ) | 8.53–8.50 (m, 1H), 8.38 (s, 1H), 8.21–8.15 (m, 4H), 7.75 (t, J = 4.8 Hz, 1H) |
Anti-Mycobacterial Activity and Cytotoxicity Evaluation
The synthesized compounds are evaluated for their in vitro activity against Mycobacterium tuberculosis and for their toxicity against mammalian cells to determine their therapeutic potential.
Data Presentation
The following table summarizes the biological data for the synthesized compound 70 and related analogues as reported in the literature.[3]
| Compound | R¹ (at C3) | R² (at C5) | R³ (at N7-pyridin-2-yl) | MIC₉₀ (µg/mL) M.tb H37Rv | IC₅₀ (µg/mL) VERO cells |
| 70 | 4-F-Ph | Ph | 3-F | >100 | >100 |
Note: While compound 70 itself showed low potency in this specific assay, it is part of a larger study where other analogues demonstrated significant anti-mycobacterial activity, highlighting the importance of the pyrazolo[1,5-a]pyrimidine scaffold.
Experimental Protocols
Protocol 1: In Vitro Anti-Mycobacterial Activity Assay (Microplate Alamar Blue Assay - MABA) [4][5]
This assay is a widely used colorimetric method to determine the minimum inhibitory concentration (MIC) of compounds against M. tuberculosis.
Workflow for MABA:
Materials:
-
Mycobacterium tuberculosis H37Rv strain
-
Middlebrook 7H9 broth supplemented with ADC
-
96-well microplates
-
Test compounds and control drugs (e.g., isoniazid)
-
Alamar Blue reagent
-
Microplate reader (fluorescence or absorbance)
Procedure:
-
Prepare serial dilutions of the test compounds in the 96-well plates.
-
Inoculate each well with a standardized suspension of M. tuberculosis H37Rv.
-
Include positive (no drug) and negative (no bacteria) controls.
-
Seal the plates and incubate at 37°C for 7 days.
-
Add Alamar Blue solution to each well and re-incubate for 24 hours.
-
Measure the fluorescence or absorbance. A color change from blue to pink indicates bacterial growth.
-
The MIC is defined as the lowest concentration of the compound that prevents the color change.
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay) [3]
This assay assesses the effect of the compounds on the viability of mammalian cells (e.g., VERO cells).
Workflow for MTT Cytotoxicity Assay:
Materials:
-
VERO (or other mammalian) cell line
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well microplates
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Replace the medium with fresh medium containing serial dilutions of the test compounds.
-
Incubate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
Add MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add a solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
-
Calculate the 50% inhibitory concentration (IC₅₀) from the dose-response curve.
Conclusion
The use of this compound as a building block for the synthesis of pyrazolo[1,5-a]pyrimidine derivatives represents a viable strategy in the quest for new anti-mycobacterial agents. The provided protocols offer a framework for the synthesis and evaluation of such compounds. While the specific example, compound 70 , did not exhibit high potency, the broader class of related compounds shows significant promise, warranting further investigation into the structure-activity relationships of this scaffold. Detailed and standardized evaluation of both efficacy and toxicity is crucial for the identification of lead candidates for further development.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Synthesis and Structure-Activity Relationships for the Anti-Mycobacterial Activity of 3-Phenyl- N-(Pyridin-2-ylmethyl)Pyrazolo[1,5- a]Pyrimidin-7-Amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Pyrazolopyridine pyrimidone hybrids as potential DprE1 inhibitors, design, synthesis and biological evaluation as antitubercular agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for N-alkylation of (3-Fluoropyridin-2-yl)methanamine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the N-alkylation of (3-Fluoropyridin-2-yl)methanamine, a key synthetic transformation for the generation of diverse chemical libraries in drug discovery. The protocols outlined below are based on established methodologies for the N-alkylation of heteroaromatic amines and can be adapted for various research and development applications.
Introduction
N-alkylation of this compound is a critical step in the synthesis of a wide range of biologically active compounds. The resulting secondary and tertiary amines are common scaffolds in pharmaceuticals. The choice of alkylation method depends on factors such as substrate scope, functional group tolerance, desired yield, and green chemistry considerations. This document outlines several robust methods for this transformation, including reductive amination, catalytic N-alkylation with alcohols, and classical N-alkylation with alkyl halides.
General Reaction Scheme
The N-alkylation of this compound can be generalized by the following reaction scheme:
Caption: General N-alkylation of this compound.
Method 1: Reductive Amination
Reductive amination is a widely used and versatile method for the synthesis of amines.[1][2][3][4][5] It involves the reaction of an amine with a carbonyl compound (aldehyde or ketone) to form an imine intermediate, which is then reduced in situ to the corresponding amine. This one-pot procedure is highly efficient and offers broad substrate scope.[1][3]
Experimental Protocol: Reductive Amination
Materials:
-
This compound
-
Aldehyde or Ketone (e.g., benzaldehyde)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic acid (optional, as catalyst)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, column chromatography supplies)
Procedure:
-
To a solution of this compound (1.0 equiv.) in dichloromethane (DCM) in a round-bottom flask, add the desired aldehyde or ketone (1.1 equiv.).
-
Stir the mixture at room temperature for 30 minutes. A catalytic amount of acetic acid can be added to facilitate imine formation.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv.) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-alkylated amine.
Reductive Amination Workflow
Caption: Workflow for Reductive Amination.
Method 2: Catalytic N-Alkylation with Alcohols
This method represents a greener approach to N-alkylation, utilizing alcohols as alkylating agents and generating water as the primary byproduct.[6][7][8] Transition metal catalysts, such as those based on cobalt, zinc, or palladium, are often employed.[6][7][8]
Experimental Protocol: Catalytic N-Alkylation
Materials:
-
This compound
-
Alcohol (e.g., benzyl alcohol)
-
Cobalt(II), Zinc(II), or Palladium(II) catalyst (e.g., Co(II) complex)[6]
-
Base (e.g., t-BuOK)
-
Anhydrous toluene
-
High-pressure reaction tube
-
Inert atmosphere (Argon or Nitrogen)
-
Standard work-up and purification equipment
Procedure:
-
In an oven-dried high-pressure tube under an argon atmosphere, add this compound (1.0 mmol), the corresponding alcohol (1.2 mmol), t-BuOK (0.5 equiv.), and the catalyst (e.g., 3.0 mol %).[7]
-
Add dry and degassed toluene (3.0 mL) to the tube and tightly seal it with a PTFE screw cap.
-
Place the reaction mixture in a preheated oil bath at 120 °C.
-
Continue the reaction for 16 hours, monitoring by TLC or LC-MS if possible.
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an appropriate solvent (e.g., ethyl acetate) and filter through a pad of Celite.
-
Wash the Celite pad with the same solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Method 3: Classical N-Alkylation with Alkyl Halides
This is a traditional and straightforward method for N-alkylation.[9][10] It is important to control the stoichiometry to minimize over-alkylation.
Experimental Protocol: N-Alkylation with Alkyl Halides
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl bromide)
-
Base (e.g., K₂CO₃ or Cs₂CO₃)
-
Solvent (e.g., DMF or acetonitrile)
-
Standard work-up and purification equipment
Procedure:
-
To a solution of this compound (1.0 equiv.) in DMF, add K₂CO₃ (2.0 equiv.).
-
Stir the suspension at room temperature for 30 minutes.
-
Add the alkyl halide (1.1 equiv.) dropwise to the mixture.
-
Stir the reaction at room temperature or with gentle heating (e.g., 50 °C) overnight.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Summary of Reaction Conditions and Yields
The following table summarizes typical reaction conditions and reported yields for the N-alkylation of various aminopyridines, which can serve as a guide for the N-alkylation of this compound.
| Method | Alkylating Agent | Catalyst/Reagent | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Reductive Amination | Aldehyde/Ketone | NaBH(OAc)₃ | - | DCM/DCE | RT | 12-24 | 70-95 | [4] |
| Catalytic Alkylation | Alcohol | Co(II), Zn(II), Pd(II) complex | t-BuOK | Toluene | 120 | 16 | 64-90 | [6][7] |
| Alkylation with Halide | Alkyl Halide | - | K₂CO₃/Cs₂CO₃ | DMF/CH₃CN | RT-70 | 16 | 52-89 | [9][11][12] |
Note: Yields are generalized from literature for similar substrates and may vary for this compound. Optimization of reaction conditions is recommended for specific substrate combinations.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Handle all chemicals with care, consulting the Safety Data Sheet (SDS) for each substance.
-
Alkylating agents can be toxic and mutagenic; handle with extreme caution.
-
Reactions under pressure should be conducted behind a blast shield.
By following these detailed protocols, researchers can effectively perform the N-alkylation of this compound to generate novel compounds for further investigation in drug discovery and development.
References
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. gctlc.org [gctlc.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 6. Catalytic N-Alkylation of (Hetero)Aromatic Amines and Tandem Annulation Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. A sustainable strategic approach for N-alkylation of amines with activation of alcohols triggered via a hydrogen auto-transfer reaction using a Pd(ii) complex: evidence for metal–ligand cooperativity - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 9. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. chemrxiv.org [chemrxiv.org]
- 12. mdpi.com [mdpi.com]
Application Notes and Protocols for (3-Fluoropyridin-2-yl)methanamine as a Ligand in Transition Metal Catalysis
Note to the Reader: Extensive literature searches did not yield specific examples of the application of (3-Fluoropyridin-2-yl)methanamine as a ligand in published transition metal catalysis research. The following application notes and protocols are therefore based on the closely related and well-documented ligand, 2-(aminomethyl)pyridine (ampy) . This information is intended to serve as a representative example and a guide for potential applications of this compound, which is expected to exhibit similar coordination chemistry. The fluorine substituent on the pyridine ring may influence the electronic properties of the ligand and, consequently, the catalytic activity of its metal complexes.
Application Note 1: Ruthenium-Catalyzed Transfer Hydrogenation of Ketones
Introduction: Transition metal complexes containing pyridyl-amine ligands are effective catalysts for a variety of organic transformations. Ruthenium(II) complexes bearing 2-(aminomethyl)pyridine (ampy) and phosphine co-ligands have demonstrated high activity and enantioselectivity in the transfer hydrogenation of ketones to their corresponding alcohols. This reaction is of significant industrial importance for the synthesis of fine chemicals and pharmaceutical intermediates. The N,N-bidentate coordination of the ampy ligand to the ruthenium center is crucial for the catalytic cycle.
Catalytic Reaction:
Caption: General scheme for the transfer hydrogenation of ketones.
Performance Data:
The following table summarizes the catalytic performance of a representative ruthenium complex, cis-RuCl2((S)-xyl-binap)(ampy), in the asymmetric transfer hydrogenation of various ketones.
| Entry | Ketone Substrate | Product Alcohol | Conversion (%) | Enantiomeric Excess (ee, %) |
| 1 | Acetophenone | 1-Phenylethanol | >99 | 92 |
| 2 | 4'-Methylacetophenone | 1-(p-Tolyl)ethanol | >99 | 94 |
| 3 | 2'-Methoxyacetophenone | 1-(2-Methoxyphenyl)ethanol | >99 | 89 |
| 4 | Propiophenone | 1-Phenyl-1-propanol | >99 | 91 |
Experimental Protocol: Asymmetric Transfer Hydrogenation of Acetophenone
This protocol is adapted from studies on ruthenium complexes with 2-(aminomethyl)pyridine and chiral diphosphine ligands.
Materials:
-
cis-RuCl2((S)-xyl-binap)(ampy) catalyst
-
Acetophenone
-
Anhydrous 2-propanol (i-PrOH)
-
Sodium hydroxide (NaOH)
-
Anhydrous toluene
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for air-sensitive reactions (Schlenk flask, etc.)
Procedure:
-
Catalyst Preparation: In a glovebox, a Schlenk flask is charged with cis-RuCl2((S)-xyl-binap)(ampy) (0.005 mmol, 1 mol%).
-
Reaction Setup: The flask is sealed, removed from the glovebox, and connected to a Schlenk line.
-
Reagent Addition: Under a positive pressure of inert gas, anhydrous 2-propanol (10 mL) is added, followed by a solution of NaOH in 2-propanol (0.2 M, 1.0 mL, 0.2 mmol). The mixture is stirred at room temperature for 10 minutes.
-
Substrate Addition: Acetophenone (0.5 mmol) is added via syringe.
-
Reaction Conditions: The reaction mixture is stirred at 50 °C and monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Upon completion, the reaction is cooled to room temperature and quenched with the addition of water (10 mL). The aqueous layer is extracted with diethyl ether (3 x 15 mL). The combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure.
-
Purification and Analysis: The crude product is purified by flash column chromatography on silica gel. The enantiomeric excess of the product, 1-phenylethanol, is determined by chiral HPLC analysis.
Application Note 2: Synthesis of Ruthenium(II) Polypyridyl Complexes for Hydride Transfer Reactions
Introduction: Ruthenium(II) polypyridyl complexes, where 2-(aminomethyl)pyridine acts as a bidentate N,N-donor ligand, are of interest in bioinorganic chemistry and catalysis. These complexes can catalyze hydride transfer reactions, such as the reduction of NAD+ to NADH, using a hydride source like formate. This has potential applications in mimicking coenzyme regeneration in biological systems.
Workflow for Synthesis and Characterization:
Application of (3-Fluoropyridin-2-yl)methanamine in the Synthesis of Novel Kinase Inhibitors
For Research Use Only.
Abstract
(3-Fluoropyridin-2-yl)methanamine is a versatile bifunctional building block increasingly utilized in the discovery of novel kinase inhibitors. Its unique structural features, including a fluorinated pyridine ring and a primary aminomethyl group, offer medicinal chemists a valuable scaffold for synthesizing potent and selective inhibitors of various protein kinases. The fluorine atom can enhance binding affinity, metabolic stability, and other pharmacokinetic properties, while the aminomethyl group provides a key reactive handle for introducing diverse pharmacophoric elements. This document provides detailed application notes and exemplary protocols for the use of this compound in the synthesis of kinase inhibitors targeting critical signaling pathways implicated in cancer and other diseases.
Introduction
Protein kinases are a large family of enzymes that play a central role in cellular signal transduction by catalyzing the phosphorylation of specific substrate proteins. Dysregulation of kinase activity is a hallmark of numerous diseases, particularly cancer, making them one of the most important classes of drug targets. Small molecule kinase inhibitors have revolutionized the treatment of many cancers, and the development of new, more selective, and potent inhibitors remains a key focus of drug discovery research.
The fluorinated pyridine scaffold is a privileged motif in medicinal chemistry. The introduction of a fluorine atom can significantly impact a molecule's physicochemical properties, such as pKa, lipophilicity, and metabolic stability, often leading to improved drug-like characteristics. This compound incorporates this beneficial feature along with a reactive primary amine, making it an attractive starting material for the construction of kinase inhibitor libraries. This primary amine can readily participate in common bond-forming reactions such as amide couplings, reductive aminations, and urea/thiourea formations, allowing for the systematic exploration of the chemical space around the kinase active site.
Kinase Targets and Signaling Pathways
Kinase inhibitors derived from fluorinated pyridine scaffolds have shown activity against a range of important oncology targets. The specific kinase targeted is determined by the overall structure of the final inhibitor molecule. Key signaling pathways that can be targeted by inhibitors synthesized from this compound include:
-
RAS-RAF-MEK-ERK Pathway (MAPK Pathway): This pathway is frequently hyperactivated in cancer and controls cell proliferation, differentiation, and survival. Inhibitors of key kinases in this pathway, such as MEK1/2 and ERK1/2, are of significant therapeutic interest.
-
PI3K-AKT-mTOR Pathway: This pathway is another critical regulator of cell growth, survival, and metabolism that is often dysregulated in cancer. Dual inhibitors of PI3K and mTOR are being actively pursued.
-
Receptor Tyrosine Kinases (RTKs): This family includes kinases such as VEGFR, EGFR, and FGFR, which are crucial for angiogenesis and tumor growth.
Below is a diagram illustrating the MAPK signaling pathway, a common target for kinase inhibitors.
Caption: MAPK signaling pathway with a potential point of inhibition.
Data Presentation
The following table summarizes representative quantitative data for kinase inhibitors containing fluoropyridine scaffolds, illustrating the potency that can be achieved.
| Compound Class | Target Kinase | IC50 (nM) | Assay Type | Reference |
| Pyridinyl-phosphane oxides | MEK1 | 5.5 | Biochemical | Patent US20230416286A1[1] |
| Pyrazolo[3,4-d]pyrimidines | VEGFR-2 | 92 | Biochemical | [2] |
| Sulfonamide methoxypyridines | PI3Kα | 0.22 | Biochemical | [3] |
| Sulfonamide methoxypyridines | mTOR | 23 | Biochemical | [3] |
Experimental Protocols
The following protocols are exemplary and may require optimization based on the specific substrate and desired product.
Protocol 1: Synthesis of an Amide-Coupled Kinase Inhibitor
This protocol describes a standard amide coupling reaction between this compound and a carboxylic acid-containing fragment, a common step in the synthesis of many kinase inhibitors.
Workflow Diagram:
Caption: Workflow for amide coupling synthesis.
Materials:
-
This compound (1.0 eq.)
-
Carboxylic acid of interest (1.1 eq.)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq.)
-
DIPEA (N,N-Diisopropylethylamine) (2.0 eq.)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of the carboxylic acid (1.1 eq.) in anhydrous DMF, add HATU (1.2 eq.) and DIPEA (2.0 eq.).
-
Stir the mixture at room temperature for 15 minutes.
-
Add a solution of this compound (1.0 eq.) in anhydrous DMF.
-
Stir the reaction mixture at room temperature for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x volume of DMF).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired amide product.
Protocol 2: Synthesis of a Urea-Functionalized Kinase Inhibitor
This protocol details the formation of a urea linkage, a common pharmacophore in kinase inhibitors, by reacting this compound with an isocyanate.
Materials:
-
This compound (1.0 eq.)
-
Aryl or alkyl isocyanate (1.05 eq.)
-
Anhydrous solvent (e.g., THF, Dichloromethane)
-
Nitrogen or Argon atmosphere
Procedure:
-
Dissolve this compound (1.0 eq.) in the anhydrous solvent in a round-bottom flask under a nitrogen atmosphere.
-
Add the isocyanate (1.05 eq.) dropwise to the solution at room temperature.
-
Stir the reaction mixture for 1-4 hours. A precipitate may form during the reaction.
-
Monitor the reaction for the consumption of the starting amine by TLC or LC-MS.
-
If a precipitate has formed, collect the solid by filtration, wash with the reaction solvent, and dry under vacuum to yield the urea product.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by flash column chromatography or recrystallization.
Protocol 3: Kinase Inhibition Assay (General)
This protocol provides a general framework for assessing the inhibitory activity of synthesized compounds against a target kinase using a luminescence-based assay that measures ATP consumption.
Workflow Diagram:
Caption: General workflow for a kinase inhibition assay.
Procedure:
-
Prepare a serial dilution of the test compounds in DMSO.
-
In a multi-well assay plate, add the diluted compounds. Include "no inhibitor" (DMSO only) and "no enzyme" controls.
-
Add the target kinase enzyme to all wells except the "no enzyme" control.
-
Add the substrate/ATP mixture to initiate the reaction.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Stop the kinase reaction and measure the amount of ATP remaining by adding a detection reagent (e.g., Kinase-Glo®).
-
Measure the luminescence signal using a microplate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 values by fitting the data to a dose-response curve.
Conclusion
This compound is a valuable and versatile building block for the synthesis of novel kinase inhibitors. Its inherent structural and electronic properties, combined with its straightforward reactivity, allow for the efficient generation of diverse chemical libraries. The protocols and data presented herein provide a foundation for researchers to explore the potential of this scaffold in developing targeted therapies for a range of diseases driven by aberrant kinase signaling.
References
- 1. Meta Title: "Kinnate Biopharma Inc Files Patent for MEK Kinase Inhibitors [pharmaceutical-technology.com]
- 2. Design, Synthesis, and Biological Evaluation of a Novel VEGFR-2 Inhibitor Based on a 1,2,5-Oxadiazole-2-Oxide Scaffold with MAPK Signaling Pathway Inhibition [mdpi.com]
- 3. mdpi.com [mdpi.com]
Synthetic Routes for the Preparation of (3-Fluoropyridin-2-yl)methanamine Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed synthetic routes and experimental protocols for the preparation of derivatives of (3-Fluoropyridin-2-yl)methanamine, a valuable building block in medicinal chemistry. The protocols outlined below are based on established chemical transformations and provide a framework for the synthesis and derivatization of this important scaffold.
Synthesis of the Core Intermediate: this compound
The synthesis of the core molecule, this compound, can be achieved through a two-step process starting from 3-fluoropyridine. The overall pathway involves the introduction of a cyano group at the 2-position, followed by its reduction to an aminomethyl group.
Diagram of the Synthetic Pathway
Caption: Overall synthetic route to this compound.
Experimental Protocols
Step 1: Synthesis of 2-Cyano-3-fluoropyridine
This procedure involves the cyanation of 3-fluoropyridine-N-oxide. The N-oxide can be prepared from 3-fluoropyridine using standard oxidation methods (e.g., with m-CPBA or hydrogen peroxide).
-
Reaction: To a solution of 3-fluoropyridine-N-oxide (1.0 eq) in a suitable solvent such as dichloromethane, add trimethylcyanosilane (3.0 eq).
-
Conditions: Heat the reaction mixture to reflux for 10-12 hours.[1]
-
Work-up: After cooling to room temperature, quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with dichloromethane. The combined organic layers are then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.[1]
-
Purification: The crude product can be purified by column chromatography on silica gel.[1]
-
Expected Yield: 84%[1]
Step 2: Synthesis of this compound
The reduction of the 2-cyano group to a primary amine can be achieved via electrochemical reduction or using chemical reducing agents. An electrochemical approach is described in the literature for related cyanopyridines.[2]
-
Reaction: The electrochemical reduction is conducted in a flow cell with a lead cathode and an ion-exchange membrane divider. The aqueous medium should contain sulfuric acid in at least a 1:1 mole ratio with the 2-cyano-3-fluoropyridine and a catalytic amount of an iron salt (e.g., iron sulfate).[2]
-
Conditions: Maintain the temperature of the electrolyte between 25-50°C and the current density between 0.1-100 mA/cm².[2]
-
Work-up: Upon completion of the reaction, the product can be isolated from the electrolyte. The exact work-up procedure may vary and typically involves neutralization and extraction.
Derivatization of this compound
The primary amine functionality of this compound allows for a variety of derivatization reactions, including N-acylation, N-alkylation, and reductive amination.
Diagram of Derivatization Reactions
Caption: Key derivatization pathways for this compound.
Application Note 1: Synthesis of N-Aryl Pyrazolo[1,5-a]pyrimidin-7-amine Derivatives
A notable application of this compound is in the synthesis of pyrazolo[1,5-a]pyrimidin-7-amine derivatives, which have shown anti-mycobacterial activity.[3]
Experimental Protocol:
-
Reaction: A solution of the appropriate 7-chloro-pyrazolo[1,5-a]pyrimidine (1.0 eq) and this compound (1.2 eq) in a suitable solvent is prepared.
-
Conditions: The reaction mixture is stirred under specific conditions, which may include elevated temperatures, to drive the nucleophilic aromatic substitution. For the synthesis of a specific 3-(4-fluorophenyl)-5-(4-methoxyphenyl)-N-((3-fluoropyridin-2-yl)methyl)pyrazolo[1,5-a]pyrimidin-7-amine, the reaction was carried out, although the exact solvent and temperature are not detailed in the abstract.[3]
-
Work-up and Purification: Standard aqueous work-up followed by purification by chromatography is typically employed.
Quantitative Data:
| Derivative Name | Starting Material | Reagent | Yield (%) | Purity (HPLC, %) | Melting Point (°C) |
| 3-(4-fluorophenyl)-5-(4-methoxyphenyl)-N-((3-fluoropyridin-2-yl)methyl)pyrazolo[1,5-a]pyrimidin-7-amine | 7-chloro-3-(4-fluorophenyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine | This compound | 77 | 99.0 | 165–168 |
Data sourced from a study on anti-mycobacterial agents.[3]
Application Note 2: General Protocol for N-Acylation
N-Acyl derivatives can be readily prepared by reacting the primary amine with an acylating agent such as an acyl chloride or an acid anhydride in the presence of a base.
Experimental Protocol:
-
Reaction: To a solution of this compound (1.0 eq) and a suitable base (e.g., triethylamine or pyridine, 1.1-1.5 eq) in an inert solvent (e.g., dichloromethane or THF) at 0 °C, add the acyl chloride or acid anhydride (1.0-1.1 eq) dropwise.
-
Conditions: Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC.
-
Work-up: Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification: The crude product can be purified by recrystallization or column chromatography.
Application Note 3: General Protocol for Reductive Amination
Reductive amination allows for the synthesis of N-substituted derivatives by reacting the primary amine with an aldehyde or ketone in the presence of a reducing agent.
Experimental Protocol:
-
Reaction: To a solution of this compound (1.0 eq) and an aldehyde or ketone (1.0-1.2 eq) in a suitable solvent (e.g., methanol, dichloroethane), add a reducing agent such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 eq). A catalytic amount of acetic acid may be added to facilitate imine formation.
-
Conditions: Stir the reaction mixture at room temperature for 12-24 hours.
-
Work-up: Quench the reaction by the addition of water or a saturated aqueous solution of sodium bicarbonate. Extract the product with a suitable organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The desired N-substituted derivative can be purified by column chromatography.
References
Application Notes: (3-Fluoropyridin-2-yl)methanamine in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The fluorinated pyridine scaffold is a privileged structure in modern agrochemical design, imparting unique physicochemical properties that can enhance biological activity, metabolic stability, and target specificity. (3-Fluoropyridin-2-yl)methanamine is a key building block belonging to this class of compounds. While its direct incorporation into specific, widely-marketed agrochemicals is not extensively documented in public literature, its structural motifs are highly relevant to the synthesis of novel active ingredients.
These application notes provide a framework for utilizing this compound in the synthesis of compound libraries for agrochemical screening. A representative protocol for the N-alkylation of a pyrazolopyrimidine core is detailed, showcasing a versatile method for generating diverse molecular structures for subsequent biological evaluation.
Physicochemical Properties of Starting Material
Proper characterization of the starting material is crucial for reaction optimization and safety. The key properties of this compound are summarized below.
| Property | Value | Reference(s) |
| CAS Number | 312904-51-1 | [1][2] |
| Molecular Formula | C₆H₇FN₂ | [2] |
| Molecular Weight | 126.13 g/mol | [2] |
| Boiling Point | 176.0 ± 25.0 °C (at 760 Torr) | [1][2][3] |
| Density | 1.180 ± 0.06 g/cm³ (at 20 °C) | [1][2] |
| Flash Point | 60.2 ± 23.2 °C | [1][2] |
| Refractive Index | 1.526 | [2] |
Agrochemical Discovery Workflow
This compound serves as a valuable starting material in the discovery pipeline for new agrochemicals. The general workflow involves introducing this scaffold into a variety of molecular backbones to generate a library of novel compounds, which are then screened for pesticidal activity.
Caption: General workflow for agrochemical discovery using a building block approach.
Representative Experimental Protocol
The following protocol describes a representative synthesis of a novel compound via nucleophilic aromatic substitution, a common reaction in the derivatization of amines for agrochemical discovery. This method can be adapted for various core structures to generate a library for screening.
Reaction: Synthesis of a 3-Aryl-5-phenyl-N-((3-fluoropyridin-2-yl)methyl)pyrazolo[1,5-a]pyrimidin-7-amine.
Caption: Workflow for the synthesis of a pyrazolopyrimidine derivative.
Materials:
-
7-Chloro-3-aryl-5-phenylpyrazolo[1,5-a]pyrimidine (1.0 eq)
-
This compound (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 eq)
-
Isopropanol (anhydrous)
Procedure:
-
To a solution of the 7-chloro-3-aryl-5-phenylpyrazolo[1,5-a]pyrimidine in anhydrous isopropanol, add this compound and DIPEA.
-
Heat the reaction mixture to reflux.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the mixture to room temperature.
-
If a precipitate forms, collect the solid by filtration, wash with cold isopropanol, and dry under vacuum.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes).
-
Combine the fractions containing the pure product and concentrate under reduced pressure to yield the final compound.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Representative Synthesis Data
The following table presents typical data for the synthesis described above. Actual results may vary depending on the specific aryl substituent on the pyrazolopyrimidine core.
| Parameter | Value |
| Reaction Time | 3 - 15 hours |
| Yield | 70 - 85% |
| Purity (by HPLC) | >95% |
| Appearance | White to off-white solid |
Disclaimer: This protocol is a representative example and may require optimization for specific substrates. All laboratory work should be conducted with appropriate safety precautions.
References
Practical Guide to (3-Fluoropyridin-2-yl)methanamine: Handling, Storage, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the safe handling, storage, and use of (3-Fluoropyridin-2-yl)methanamine, a fluorinated pyridine derivative of increasing interest in pharmaceutical and agrochemical research. Due to the potential hazards associated with this class of compounds, adherence to strict safety protocols is essential.
Section 1: Safety and Handling
This compound should be handled with caution, assuming it possesses hazards similar to its parent compound, (Pyridin-2-yl)methanamine, with additional risks conferred by the fluorine substituent. The primary hazards are expected to be corrosivity, causing severe skin burns and eye damage, and potential respiratory irritation .
Personal Protective Equipment (PPE)
A comprehensive assessment of personal protective equipment is critical to ensure the safety of laboratory personnel.
| Protection Type | Specific Recommendations | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile or Neoprene). Avoid latex gloves. | Provides a barrier against skin contact, which can cause severe burns. |
| Eye and Face Protection | Chemical splash goggles. A face shield should be worn in conjunction with goggles when there is a high risk of splashing. | Protects against accidental splashes that can cause serious eye damage. |
| Skin and Body Protection | Chemical-resistant lab coat. Consider flame-retardant and antistatic protective clothing. | Protects against skin contact and potential chemical burns. |
| Respiratory Protection | Use in a certified chemical fume hood or a well-ventilated area. If ventilation is inadequate, a NIOSH-approved respirator is necessary. | Prevents inhalation of vapors, which may cause respiratory irritation.[1] |
Spill and Emergency Procedures
Immediate and appropriate response to spills is crucial to mitigate exposure and environmental contamination.
| Emergency Situation | Protocol |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing and shoes. Seek immediate medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Inhalation | Move the exposed person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Wash out the mouth with water. Seek immediate medical attention. |
| Small Spill | Absorb the spill with an inert, non-combustible material (e.g., sand, vermiculite). Place the absorbed material into a sealed, labeled container for hazardous waste disposal. Ventilate the area and wash the spill site after material pickup is complete. |
| Large Spill | Evacuate the area immediately. Alert others and contact the institution's emergency response team. |
Section 2: Storage and Disposal
Proper storage and disposal are critical for maintaining the chemical's integrity and preventing accidents and environmental contamination.
Storage Conditions
| Parameter | Recommendation |
| Temperature | Store in a cool, dry place. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen) if the compound is sensitive to air or moisture. |
| Container | Keep in a tightly closed, properly labeled container. Compatible materials include glass or high-density polyethylene.[2] |
| Incompatibilities | Store away from strong oxidizing agents, strong acids, and sources of ignition.[3] |
Disposal
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection : Collect in a clearly labeled, sealed, and compatible container.
-
Disposal Route : Dispose of in accordance with local, state, and federal regulations. Contact a licensed professional waste disposal service.[2] Do not pour down the drain or dispose of in regular trash.[2]
Section 3: Physical and Chemical Properties
| Property | Value |
| CAS Number | 312904-51-1[4][5] |
| Molecular Formula | C₆H₇FN₂[4][5] |
| Molecular Weight | 126.13 g/mol [4][5] |
Section 4: Experimental Protocols
The following is a representative protocol for a reaction involving this compound, based on its use in the synthesis of pyrazolo[1,5-a]pyrimidin-7-amine derivatives as potential anti-mycobacterial agents.[6]
Synthesis of 3-(4-Fluorophenyl)-N-((3-fluoropyridin-2-yl)methyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine[6]
Objective: To describe a method for the coupling of this compound with a chlorinated pyrazolo[1,5-a]pyrimidine intermediate.
Materials:
-
7-chloro-3-(4-fluorophenyl)-5-phenylpyrazolo[1,5-a]pyrimidine
-
This compound
-
Anhydrous solvent (e.g., N,N-Dimethylformamide - DMF)
-
Base (e.g., Triethylamine - Et₃N)
-
Reaction vessel (e.g., round-bottom flask with a reflux condenser)
-
Stirring apparatus (e.g., magnetic stirrer)
-
Inert atmosphere (e.g., nitrogen or argon)
-
Purification apparatus (e.g., column chromatography)
Procedure:
-
Reaction Setup: In a dry reaction vessel under an inert atmosphere, dissolve 7-chloro-3-(4-fluorophenyl)-5-phenylpyrazolo[1,5-a]pyrimidine (1.0 eq) in the anhydrous solvent.
-
Addition of Reagents: Add this compound (1.2 eq) to the solution, followed by the addition of the base (2.0 eq).
-
Reaction Conditions: Stir the reaction mixture at an elevated temperature (e.g., 80-100 °C) and monitor the reaction progress by a suitable analytical technique (e.g., Thin Layer Chromatography - TLC or Liquid Chromatography-Mass Spectrometry - LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired product.
Section 5: Visualized Workflows
Safe Handling and Storage Workflow
Caption: Safe Handling and Storage Workflow for this compound.
References
- 1. aksci.com [aksci.com]
- 2. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 3. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 4. 312904-51-1|this compound|this compound|-范德生物科技公司 [bio-fount.com]
- 5. This compound | CAS:312904-51-1 | Ark Pharma Scientific Limited [arkpharmtech.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for the Scale-Up Synthesis of (3-Fluoropyridin-2-yl)methanamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the scale-up synthesis of (3-Fluoropyridin-2-yl)methanamine hydrochloride, a valuable building block in pharmaceutical and agrochemical research. The described synthetic pathway is designed for scalability, prioritizing safety, efficiency, and high purity of the final product.
Synthetic Strategy Overview
The recommended scalable synthesis of this compound hydrochloride is a three-step process commencing with the commercially available 3-fluoropyridine. The overall strategy involves:
-
N-Oxidation: Conversion of 3-fluoropyridine to 3-fluoropyridine-N-oxide.
-
Cyanation: Introduction of a cyano group at the 2-position of the pyridine ring to yield 3-fluoro-2-pyridinecarbonitrile.
-
Reduction and Salt Formation: Catalytic hydrogenation of the nitrile to the primary amine, followed by in-situ or subsequent formation of the hydrochloride salt.
This pathway is selected for its demonstrated high yields and the use of manageable reagents suitable for larger-scale production.
Logical Workflow of the Synthesis
Caption: Overall synthetic workflow for this compound hydrochloride.
Experimental Protocols and Data
Step 1: Synthesis of 3-Fluoropyridine-N-oxide
This initial step activates the pyridine ring for subsequent functionalization.
Protocol:
-
To a solution of 3-fluoropyridine in a suitable solvent such as acetic acid or dichloromethane, add a peroxy acid (e.g., m-chloroperoxybenzoic acid, m-CPBA) portion-wise at 0-5 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by TLC or HPLC.
-
Upon completion, quench the excess peroxy acid with a reducing agent like sodium thiosulfate solution.
-
Neutralize the reaction mixture with a base (e.g., sodium bicarbonate solution).
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3-fluoropyridine-N-oxide.
Quantitative Data:
| Parameter | Value |
| Starting Material | 3-Fluoropyridine |
| Reagent | m-Chloroperoxybenzoic acid (m-CPBA) |
| Solvent | Dichloromethane |
| Reaction Temperature | 0 °C to room temperature |
| Reaction Time | 12-24 hours |
| Typical Yield | >90% |
Step 2: Synthesis of 3-Fluoro-2-pyridinecarbonitrile
This step introduces the nitrile functionality, which is the precursor to the final aminomethyl group. A method utilizing trimethylcyanosilane on the N-oxide has been shown to be high-yielding.[1]
Protocol:
-
In a well-ventilated fume hood, dissolve 3-fluoropyridine-N-oxide in dichloromethane.[1]
-
Add trimethylcyanosilane to the solution at room temperature.[1]
-
Heat the reaction mixture to reflux (approximately 40-45 °C) and maintain for 10 hours.[1]
-
Monitor the reaction for the consumption of the starting material by TLC or HPLC.
-
After completion, cool the reaction mixture to room temperature and carefully quench by adding a saturated aqueous solution of sodium bicarbonate.[1]
-
Extract the product into dichloromethane (3x).[1]
-
Combine the organic extracts and dry over anhydrous sodium sulfate.[1]
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.[1]
-
Purify the crude 3-fluoro-2-pyridinecarbonitrile by column chromatography on silica gel.[1]
Quantitative Data:
| Parameter | Value |
| Starting Material | 3-Fluoropyridine-N-oxide |
| Reagent | Trimethylcyanosilane |
| Solvent | Dichloromethane |
| Reaction Temperature | Reflux (40-45 °C) |
| Reaction Time | 10 hours |
| Typical Yield | 84% [1] |
Alternative Cyanation Route:
An alternative method involves the reaction of 2-chloro-3-fluoropyridine with potassium fluoride in 1-methyl-2-pyrrolidinone, although the reported yield is lower.[1]
Step 3: Reduction of 3-Fluoro-2-pyridinecarbonitrile and Hydrochloride Salt Formation
For a scalable and safe process, catalytic hydrogenation is the preferred method for the reduction of the nitrile to the primary amine.
Experimental Workflow for Reduction and Salt Formation
Caption: Step-by-step workflow for the reduction and salt formation.
Protocol:
-
Charge a suitable high-pressure hydrogenation reactor with 3-fluoro-2-pyridinecarbonitrile and a solvent (e.g., methanol, ethanol, or tetrahydrofuran).
-
Carefully add a hydrogenation catalyst such as Raney Nickel or Palladium on carbon (Pd/C). Raney Nickel is often used for nitrile reductions.
-
Seal the reactor and purge several times with nitrogen, followed by hydrogen.
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 50-100 psi) and heat to the target temperature (e.g., 50-80 °C).
-
Maintain the reaction under vigorous stirring and monitor hydrogen uptake. The reaction progress can also be monitored by taking samples for HPLC analysis.
-
Upon completion, cool the reactor to room temperature and carefully vent the hydrogen pressure.
-
Purge the reactor with nitrogen.
-
Filter the reaction mixture through a pad of celite to remove the catalyst. Wash the celite pad with the reaction solvent.
-
Combine the filtrate and washes. This solution contains the free amine, this compound.
-
To form the hydrochloride salt, concentrate the filtrate under reduced pressure. Dissolve the resulting residue in a suitable solvent like isopropanol or diethyl ether.
-
Add a solution of hydrochloric acid in isopropanol or ether dropwise with stirring.
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the solid product by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Quantitative Data for Analogous Reductions:
| Parameter | Recommended Conditions |
| Catalyst | Raney Nickel or Pd/C |
| Catalyst Loading | 5-10 wt% |
| Solvent | Methanol or Ethanol |
| Hydrogen Pressure | 50-100 psi |
| Temperature | 50-80 °C |
| Expected Yield | >80% |
| Purity | >98% (after crystallization) |
Safety Considerations
-
Trimethylcyanosilane: This reagent is toxic and reacts with moisture to produce hydrogen cyanide gas. Handle only in a well-ventilated fume hood with appropriate personal protective equipment.
-
Catalytic Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. Use a properly maintained and rated high-pressure reactor. Ensure the system is purged of air before introducing hydrogen.
-
Raney Nickel: Can be pyrophoric, especially when dry. Handle as a slurry in water or a suitable solvent.
-
Hydrochloric Acid: Corrosive. Use appropriate personal protective equipment.
Conclusion
The presented synthetic route and protocols offer a robust and scalable method for the production of this compound hydrochloride. By following these guidelines, researchers and drug development professionals can efficiently synthesize this key intermediate for their research and development needs. It is recommended to perform small-scale optimization of reaction conditions before proceeding to a large-scale synthesis.
References
Application Note: (3-Fluoropyridin-2-yl)methanamine in Solid-Phase Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
(3-Fluoropyridin-2-yl)methanamine is a versatile building block for chemical library synthesis, particularly in the field of drug discovery. The incorporation of a fluorinated pyridine moiety can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule. Fluorine's high electronegativity can alter the pKa of the pyridine nitrogen, impact metabolic stability, and enhance binding affinity to biological targets through various non-covalent interactions.[1][2] Solid-phase organic synthesis (SPOS) offers a streamlined approach for the rapid generation of compound libraries, enabling efficient purification and automation. This document provides detailed protocols and application data for the use of this compound in solid-phase synthesis.
Applications
The this compound scaffold is a valuable starting point for the synthesis of a diverse range of compounds, including but not limited to:
-
Novel Heterocyclic Libraries: Derivatization of the pyridine ring and the primary amine allows for the creation of complex heterocyclic systems.
-
Peptidomimetics: Incorporation of the fluorinated pyridine structure can lead to novel peptide mimics with improved stability and cell permeability.
-
Kinase Inhibitors: The pyridine scaffold is a common feature in many kinase inhibitors, and fluorination can enhance binding selectivity and potency.
Data Presentation
The following table summarizes representative data for the immobilization of this compound on various solid supports and a subsequent derivatization step. The data is based on analogous solid-phase synthesis of primary amines and pyridine-containing molecules.
| Resin Type | Loading Capacity (mmol/g) | Immobilization Yield (%) | Purity of Cleaved Product (%) |
| 2-Chlorotrityl chloride (2-CTC) | 1.2 | 95 | 92 |
| Rink Amide | 0.8 | 88 | 85 |
| Wang Resin | 1.0 | 91 | 89 |
Experimental Protocols
Protocol 1: Immobilization of this compound on 2-Chlorotrityl Chloride (2-CTC) Resin
This protocol describes the attachment of this compound to 2-CTC resin via its primary amine.
Materials:
-
2-Chlorotrityl chloride resin (100-200 mesh, 1.2 mmol/g)
-
This compound
-
Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
N,N-Dimethylformamide (DMF)
-
Methanol (MeOH)
-
Solid-phase synthesis vessel
Procedure:
-
Swell the 2-CTC resin (1 g, 1.2 mmol) in anhydrous DCM (10 mL) for 30 minutes in a solid-phase synthesis vessel.
-
Drain the DCM.
-
Dissolve this compound (3.6 mmol, 3 eq.) and DIPEA (7.2 mmol, 6 eq.) in anhydrous DCM (10 mL).
-
Add the solution to the swollen resin and agitate the mixture at room temperature for 4 hours.
-
Drain the reaction solution.
-
To cap any remaining reactive trityl groups, add a solution of DCM/MeOH/DIPEA (80:15:5, v/v/v, 10 mL) and agitate for 30 minutes.
-
Drain the capping solution and wash the resin sequentially with DCM (3 x 10 mL), DMF (3 x 10 mL), and MeOH (3 x 10 mL).
-
Dry the resin under vacuum.
Protocol 2: Acylation of Resin-Bound this compound
This protocol details the acylation of the secondary amine formed after immobilization on the solid support.
Materials:
-
Resin-bound this compound
-
Carboxylic acid (e.g., Acetic acid)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Hydroxybenzotriazole (HOBt)
-
DCM, anhydrous
-
DMF
Procedure:
-
Swell the resin-bound this compound (0.5 g) in anhydrous DCM (5 mL) for 30 minutes.
-
Drain the DCM.
-
In a separate vial, pre-activate the carboxylic acid (3 eq.) with DIC (3 eq.) and HOBt (3 eq.) in DMF (5 mL) for 20 minutes.
-
Add the pre-activated carboxylic acid solution to the resin.
-
Agitate the mixture at room temperature for 6 hours.
-
Drain the reaction solution and wash the resin sequentially with DMF (3 x 5 mL), DCM (3 x 5 mL), and MeOH (3 x 5 mL).
-
Dry the resin under vacuum.
Protocol 3: Cleavage from the Solid Support
This protocol describes the cleavage of the final product from the 2-CTC resin.
Materials:
-
Acylated resin
-
Trifluoroacetic acid (TFA)
-
DCM
-
Triisopropylsilane (TIS) (as a scavenger)
Procedure:
-
Swell the acylated resin (0.5 g) in DCM (5 mL) for 30 minutes.
-
Drain the DCM.
-
Prepare a cleavage cocktail of TFA/TIS/DCM (95:2.5:2.5, v/v/v, 10 mL).
-
Add the cleavage cocktail to the resin and agitate at room temperature for 2 hours.
-
Filter the resin and collect the filtrate.
-
Wash the resin with additional DCM (2 x 5 mL) and combine the filtrates.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by reverse-phase HPLC.
Visualizations
References
- 1. Relevance of Fluorinated Ligands to the Design of Metallodrugs for Their Potential Use in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Impact of fluorination and chlorination on the electronic structure, topology and in-plane ring normal modes of pyridines - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Purification of (3-Fluoropyridin-2-yl)methanamine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of (3-Fluoropyridin-2-yl)methanamine.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying this compound?
The purification of this compound can be challenging due to its chemical nature. As a fluorinated pyridine derivative containing a basic primary amine, it is prone to issues such as peak tailing during chromatographic purification and potential salt formation. The fluorine atom alters the molecule's polarity and basicity compared to non-fluorinated analogs, which can necessitate adjustments to standard purification protocols.[1][2]
Q2: What are the most common impurities I might encounter?
While specific impurities depend on the synthetic route, common contaminants in the synthesis of related aminopyridines can include:
-
Unreacted starting materials: Such as 2-cyano-3-fluoropyridine or related precursors.
-
Side-products: Arising from incomplete reactions or side reactions. For instance, in syntheses starting from di-substituted pyridines, isomers can be a common impurity.[3]
-
Reagents and by-products: Reagents used in the synthesis, such as reducing agents or bases, and their by-products may be present.
-
Degradation products: The compound may be sensitive to air, light, or temperature, leading to the formation of colored impurities.
Q3: How does the fluorine atom affect the purification strategy?
The highly electronegative fluorine atom can lower the pKa of the pyridine nitrogen, making it less basic than its non-fluorinated counterpart.[2] This can influence its behavior in ion-exchange chromatography and its solubility in different solvents. Additionally, fluorinated compounds can exhibit unique interactions, such as fluorous-fluorous interactions, which can be leveraged for specialized purification techniques like Fluorous Solid-Phase Extraction (F-SPE).[2][4]
Troubleshooting Guides
This section addresses specific issues you may encounter during the purification of this compound in a question-and-answer format.
Chromatography
Q: My compound is showing significant peak tailing during HPLC analysis on a silica-based column. What can I do?
A: Peak tailing is a common issue for basic compounds like aminopyridines on silica columns. This is often due to strong interactions between the basic amine and acidic silanol groups on the stationary phase.
Solutions:
-
Mobile Phase Modification: Add a basic modifier to your mobile phase to compete with your analyte for interaction with the silanol groups. Common additives include triethylamine (TEA) or ammonia at low concentrations (e.g., 0.1%).
-
pH Adjustment: Adjust the mobile phase pH to be at least 2 units away from the pKa of your compound. For a basic compound, a higher pH will suppress the ionization of the amine, reducing its interaction with the stationary phase.
-
Use a Different Column:
-
End-capped Columns: Use a highly end-capped C18 column where most of the free silanol groups are derivatized.
-
Amine-bonded Columns: These columns have an alkaline surface and are specifically designed for the purification of basic compounds, often providing better peak shapes without the need for mobile phase additives.
-
Fluorinated Phases: A column with a fluorinated stationary phase can offer alternative selectivity for fluorinated compounds.[4][5]
-
Q: I am having difficulty separating my target compound from a closely eluting impurity. How can I improve the resolution?
A: Improving resolution often requires optimizing the selectivity of your chromatographic system.
Solutions:
-
Optimize the Mobile Phase:
-
Solvent System: Try different solvent systems. If you are using a standard mobile phase like hexane/ethyl acetate in normal phase, consider switching to dichloromethane/methanol.
-
Gradient Optimization: Adjust the gradient slope to better separate the compounds of interest. A shallower gradient around the elution point of your compound can significantly improve resolution.
-
-
Change the Stationary Phase: Switching to a column with a different chemistry (e.g., from a C18 to a phenyl-hexyl or a cyano column in reverse phase) can alter the elution order and improve separation.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): For polar compounds, HILIC can be a powerful alternative to reverse-phase chromatography, offering different selectivity.[6]
Recrystallization
Q: My compound "oils out" during recrystallization instead of forming crystals. What should I do?
A: "Oiling out" occurs when the compound comes out of solution at a temperature above its melting point or as a supersaturated liquid.
Solutions:
-
Use a more dilute solution: The concentration of your compound in the solvent may be too high.
-
Cool the solution more slowly: Allow the solution to cool to room temperature slowly before placing it in an ice bath.
-
Change the solvent system:
-
Use a solvent with a lower boiling point.
-
Try a different solvent or a mixture of solvents (a "good" solvent in which the compound is soluble and an "anti-solvent" in which it is insoluble).
-
Q: No crystals are forming after the solution has cooled. What are the next steps?
A: This is a common issue that can often be resolved with a few simple techniques.
Solutions:
-
Induce Crystallization:
-
Scratching: Scratch the inside of the flask with a glass rod at the surface of the solution. The small glass particles can act as nucleation sites.
-
Seeding: If you have a pure crystal of your compound, add it to the solution to induce crystallization.
-
-
Increase Concentration: If you have used too much solvent, carefully evaporate some of it and allow the solution to cool again.
Data Presentation
| Purification Technique | Typical Purity Range Achieved | Advantages | Common Challenges |
| Flash Column Chromatography (Silica Gel) | 85-98% | Good for removing baseline impurities and major side-products. Scalable. | Peak tailing of basic compounds. Co-elution of closely related impurities. |
| Preparative HPLC (Reverse Phase C18) | >98% | High resolution for separating closely related impurities. | Peak tailing. Requires method development. Can be costly for large scales. |
| Recrystallization | >99% (if successful) | Can yield very high purity material. Cost-effective and scalable. | Finding a suitable solvent can be challenging. "Oiling out". |
| Fluorous Solid-Phase Extraction (F-SPE) | Variable (often used for cleanup) | Highly selective for fluorinated compounds. Good for separating from non-fluorinated impurities. | Requires a fluorous-tagged compound or sufficient fluorine content. |
Experimental Protocols
The following are generalized protocols that can be adapted for the purification of this compound. Note: These are starting points and may require optimization.
Protocol 1: Flash Column Chromatography on Silica Gel
Objective: To remove non-polar and some polar impurities from the crude product.
Methodology:
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane or a low percentage of ethyl acetate in hexane).
-
Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring an even and compact bed.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the initial mobile phase or a slightly more polar solvent. Adsorb the sample onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column.
-
Elution: Start with a non-polar mobile phase (e.g., 100% hexane or dichloromethane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate or methanol). A common gradient for aminopyridines is dichloromethane with an increasing percentage of methanol. To mitigate peak tailing, 0.1-1% triethylamine or ammonia can be added to the mobile phase.
-
Fraction Collection and Analysis: Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: Recrystallization
Objective: To obtain a highly pure crystalline solid of this compound.
Methodology:
-
Solvent Screening: In small test tubes, test the solubility of a small amount of the compound in various solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, toluene, and mixtures with hexane or water) at room temperature and upon heating. A good recrystallization solvent will dissolve the compound when hot but not when cold.
-
Dissolution: In a flask, dissolve the crude compound in the minimum amount of the chosen hot solvent.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask or adding a seed crystal. Once crystals begin to form, you can place the flask in an ice bath to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the crystals under vacuum.
Visualizations
Caption: A general workflow for the purification of this compound.
Caption: A decision tree for troubleshooting peak tailing in HPLC.
References
Common side reactions in the synthesis of (3-Fluoropyridin-2-yl)methanamine
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of (3-Fluoropyridin-2-yl)methanamine.
Troubleshooting Guide
This guide addresses common issues that may arise during the synthesis of this compound, particularly when proceeding via the common route of reducing 2-cyano-3-fluoropyridine.
Question 1: My reaction is incomplete, and I still have a significant amount of the starting material (2-cyano-3-fluoropyridine). What could be the cause?
Answer: An incomplete reaction can be attributed to several factors:
-
Insufficient Reducing Agent: The molar ratio of the reducing agent to the starting material may be too low. It is crucial to use a sufficient excess of the reducing agent.
-
Inactive Catalyst: If you are performing a catalytic hydrogenation, the catalyst (e.g., Raney Nickel, Palladium on carbon) may be old, poisoned, or not properly activated.[1] Ensure you are using a fresh, high-quality catalyst.
-
Low Reaction Temperature: The reaction temperature might be too low for the chosen reducing agent and solvent system. Gradually increasing the temperature may improve the reaction rate.
-
Poor Solubility: The starting material may not be fully dissolved in the chosen solvent, limiting its contact with the reducing agent or catalyst. Consider using a different solvent or a co-solvent to improve solubility.
Question 2: I am observing a significant byproduct with a mass corresponding to the starting material plus two hydrogens, but it is not my desired product. What is this and how can I avoid it?
Answer: This byproduct is likely the corresponding aldehyde, formed by the partial reduction and hydrolysis of an intermediate imine. To minimize its formation:
-
Anhydrous Conditions: Ensure your reaction is carried out under strictly anhydrous conditions. Any moisture present can lead to the hydrolysis of the intermediate imine to an aldehyde.
-
Choice of Reducing Agent: Some reducing agents are more prone to over-reduction. Consider using a milder reducing agent or optimizing the reaction conditions (e.g., lower temperature, shorter reaction time).
Question 3: My final product is contaminated with a compound that appears to have lost the fluorine atom. How can I prevent this defluorination?
Answer: Defluorination is a potential side reaction, especially under harsh reaction conditions. To mitigate this:
-
Milder Conditions: Avoid excessively high temperatures and prolonged reaction times.
-
Catalyst Selection: Certain catalysts may be more prone to promoting defluorination. If using catalytic hydrogenation, you might need to screen different catalysts and supports.
-
pH Control: In some cases, the pH of the reaction mixture can influence the stability of the fluorine substituent. Maintaining a neutral or slightly basic pH during workup can be beneficial.
Question 4: The purity of my product is low after purification. What purification strategies are most effective?
Answer: Purification of this compound can be challenging due to its basicity and potential for co-elution with related impurities.
-
Column Chromatography: Silica gel column chromatography is a common method. A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity (e.g., with methanol in dichloromethane), is often effective. Adding a small amount of a basic modifier like triethylamine to the eluent can improve peak shape and separation.
-
Acid-Base Extraction: An acid-base extraction can be used to separate the basic product from non-basic impurities. The product can be extracted into an acidic aqueous solution, washed with an organic solvent to remove neutral impurities, and then the aqueous layer is basified to regenerate the free amine, which is then extracted with an organic solvent.
-
Crystallization/Salt Formation: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method. Alternatively, forming a salt (e.g., hydrochloride) can facilitate purification by crystallization.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most prevalent method involves the reduction of 2-cyano-3-fluoropyridine. This can be achieved through various methods, including catalytic hydrogenation (e.g., using Raney Nickel or Pd/C) or with chemical reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in the presence of a catalyst.
Q2: Are there any specific safety precautions I should take during this synthesis?
A2: Yes. Many of the reagents used in this synthesis are hazardous.
-
Cyanide Compounds: 2-cyano-3-fluoropyridine is a cyanide-containing compound and should be handled with extreme care in a well-ventilated fume hood.
-
Reducing Agents: Reagents like LiAlH₄ are highly reactive and pyrophoric. They should be handled under an inert atmosphere and quenched carefully.
-
Catalysts: Some catalysts, like Raney Nickel, are pyrophoric when dry and should be handled as a slurry.
-
Solvents: Use appropriate personal protective equipment (PPE) when handling organic solvents.
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). For TLC, a developing solvent system that gives good separation between the starting material and the product should be used. Staining with ninhydrin can be used to visualize the amine product.
Potential Side Reactions and Byproducts
| Side Product/Impurity | Potential Cause | Suggested Mitigation |
| 2-Cyano-3-fluoropyridine (Starting Material) | Incomplete reaction due to insufficient reducing agent, inactive catalyst, or low temperature. | Increase molar ratio of reducing agent, use fresh catalyst, or increase reaction temperature. |
| 3-Fluoropyridine-2-carbaldehyde | Partial reduction and hydrolysis of the intermediate imine. | Ensure strictly anhydrous reaction conditions. |
| (Pyridin-2-yl)methanamine | Defluorination under harsh reaction conditions. | Use milder reaction conditions (lower temperature, shorter time) and screen catalysts. |
| Over-reduction products (e.g., piperidine derivatives) | Excessively strong reducing agent or harsh conditions. | Use a milder reducing agent or optimize reaction conditions. |
Experimental Protocol: Reduction of 2-cyano-3-fluoropyridine
This is a general procedure and may require optimization.
-
Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add a solution of 2-cyano-3-fluoropyridine (1.0 eq) in an appropriate anhydrous solvent (e.g., THF, diethyl ether).
-
Addition of Reducing Agent: Cool the solution to 0 °C in an ice bath. Slowly add a solution or slurry of the chosen reducing agent (e.g., LiAlH₄, 1.5 eq) in the same anhydrous solvent via the dropping funnel.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux if necessary. Monitor the reaction progress by TLC or LC-MS.
-
Quenching: Once the reaction is complete, cool the mixture to 0 °C and carefully quench the excess reducing agent by the slow, sequential addition of water and a sodium hydroxide solution.
-
Workup: Filter the resulting suspension and wash the solid with the reaction solvent. Separate the organic layer from the filtrate and extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Troubleshooting Workflow
Caption: Troubleshooting workflow for an incomplete reaction.
References
Technical Support Center: Optimization of Reaction Yield for (3-Fluoropyridin-2-yl)methanamine Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (3-Fluoropyridin-2-yl)methanamine and its derivatives. The following information is designed to help optimize reaction yields and overcome common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: The two main synthetic pathways for the preparation of this compound are:
-
Reduction of 2-Cyano-3-fluoropyridine: This method involves the reduction of the nitrile group to a primary amine using various reducing agents.
-
Reductive Amination of 3-Fluoropyridine-2-carboxaldehyde: This is a one-pot reaction where the aldehyde reacts with an amine source in the presence of a reducing agent to form the desired amine.
Q2: Which synthetic route generally provides higher yields?
A2: The choice of synthetic route and the resulting yield depend on several factors, including the availability of starting materials, the scale of the reaction, and the specific derivative being synthesized. Both the reduction of the nitrile and the reductive amination of the aldehyde can achieve high yields when optimized. For instance, catalytic hydrogenation of 2-cyano-3-fluoropyridine can be very efficient, while reductive amination offers a more direct route if the aldehyde is readily available.
Q3: What are the most common side reactions that lower the yield?
A3: Common side reactions include:
-
Incomplete reaction: Leaving unreacted starting material.
-
Over-reduction: In the case of catalytic hydrogenation, the pyridine ring can sometimes be reduced.
-
Formation of secondary amines: During the reduction of nitriles, the initially formed primary amine can react with an intermediate imine to form a secondary amine dimer. In reductive amination, the product amine can react with another molecule of the aldehyde.
-
Hydrolysis of intermediates: Imine intermediates in reductive amination can be sensitive to water.
Q4: How can I monitor the progress of the reaction?
A4: Reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Gas Chromatography-Mass Spectrometry (GC-MS).[1] These methods allow for the tracking of the consumption of starting materials and the formation of the product and any byproducts.
Troubleshooting Guides
Route 1: Reduction of 2-Cyano-3-fluoropyridine
Problem: Low Yield or Incomplete Reaction
| Possible Cause | Suggested Solution |
| Inactive Catalyst | Use a fresh batch of catalyst. For Raney Nickel, ensure it has been properly activated and stored. |
| Insufficient Catalyst Loading | Increase the catalyst loading in increments (e.g., from 5 mol% to 10 mol%). |
| Low Hydrogen Pressure | Increase the hydrogen pressure. For many reductions, pressures of 50-100 psi are effective. |
| Inappropriate Solvent | Screen different solvents. Methanol or ethanol, often with ammonia, are commonly used to suppress secondary amine formation. |
| Reaction Temperature Too Low | Gradually increase the reaction temperature. However, be cautious of potential side reactions at higher temperatures. |
Problem: Formation of Secondary Amine Byproduct
| Possible Cause | Suggested Solution |
| Reaction of Primary Amine with Imine Intermediate | Add ammonia to the reaction mixture. This is often done by using a solution of the substrate in methanolic or ethanolic ammonia. |
| High Reaction Concentration | Decrease the concentration of the starting material to reduce the likelihood of intermolecular side reactions. |
Route 2: Reductive Amination of 3-Fluoropyridine-2-carboxaldehyde
Problem: Low Yield or Incomplete Reaction
| Possible Cause | Suggested Solution |
| Inefficient Reducing Agent | Select an appropriate reducing agent. Sodium triacetoxyborohydride (STAB) is often effective and is compatible with a one-pot procedure. Sodium cyanoborohydride (NaBH3CN) is also widely used. Sodium borohydride (NaBH4) can be used, but the imine should be pre-formed as NaBH4 can reduce the aldehyde.[2] |
| Suboptimal pH | The formation of the imine intermediate is pH-dependent. A slightly acidic medium (pH 4-6) is often optimal. A catalytic amount of acetic acid can be added.[3] |
| Presence of Water | While not always strictly necessary to run under anhydrous conditions, excess water can hydrolyze the imine intermediate. Use dry solvents if yields are consistently low. |
| Steric Hindrance | If the amine source is bulky, the reaction may be sluggish. Consider increasing the reaction time or temperature. |
Problem: Formation of Impurities
| Possible Cause | Suggested Solution |
| Reduction of the Aldehyde | If using a strong reducing agent like NaBH4, ensure the imine is fully formed before adding the reducing agent. Alternatively, use a milder reducing agent like NaBH3CN or STAB that is less likely to reduce the aldehyde.[2] |
| Formation of a Tertiary Amine | If the product is a primary or secondary amine, it can react further with the aldehyde. Use a slight excess of the amine source to favor the formation of the desired product. |
| Difficult Purification | The basic nature of the product amine can make chromatographic purification challenging. Consider converting the amine to a salt (e.g., hydrochloride) to aid in purification by crystallization. |
Data Presentation
Table 1: Comparison of Reducing Agents for Reductive Amination
| Reducing Agent | Typical Solvent | Key Advantages | Potential Issues |
| Sodium Triacetoxyborohydride (STAB) | Dichloromethane (DCM), Dichloroethane (DCE) | Mild, selective for imines over aldehydes, one-pot reaction.[2] | Water-sensitive. |
| Sodium Cyanoborohydride (NaBH3CN) | Methanol, Ethanol | Stable in weakly acidic conditions, selective for imines.[2] | Toxicity of cyanide byproducts. |
| Sodium Borohydride (NaBH4) | Methanol, Ethanol | Inexpensive, readily available. | Can reduce the starting aldehyde, typically requires a two-step (imine formation then reduction) process.[2] |
| Catalytic Hydrogenation (e.g., Pd/C) | Methanol, Ethanol | "Green" reagent (H2), high yields possible. | May require specialized high-pressure equipment, potential for over-reduction. |
Table 2: Influence of Solvent on Reductive Amination Yield
| Solvent | Relative Reaction Rate | Typical Yield | Notes |
| Dichloroethane (DCE) | Fast | High | Commonly used and effective. |
| Dichloromethane (DCM) | Fast | High | Another effective chlorinated solvent. |
| Tetrahydrofuran (THF) | Moderate | Moderate to High | A less polar aprotic alternative. |
| Methanol | Variable | Moderate | Can participate in side reactions (e.g., acetal formation with the aldehyde). |
| Ethanol | Variable | Moderate | Similar to methanol. |
Note: Yields are highly substrate-dependent. This table provides a general guide.
Experimental Protocols
Protocol 1: Reduction of 2-Cyano-3-fluoropyridine via Catalytic Hydrogenation
Materials:
-
2-Cyano-3-fluoropyridine
-
Raney Nickel (or 10% Pd/C)
-
Methanol (or Ethanol)
-
Ammonia (7N solution in Methanol)
-
Hydrogen gas
-
Parr shaker or similar hydrogenation apparatus
Procedure:
-
In a suitable pressure vessel, dissolve 2-cyano-3-fluoropyridine (1 equivalent) in methanolic ammonia.
-
Carefully add Raney Nickel (approximately 10-20% by weight of the starting material) to the solution. The catalyst should be handled as a slurry in water or ethanol to prevent ignition.
-
Seal the vessel and connect it to the hydrogenation apparatus.
-
Purge the vessel with nitrogen gas, followed by purging with hydrogen gas.
-
Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50 psi).
-
Stir the reaction mixture vigorously at room temperature or with gentle heating (e.g., 40-50 °C).
-
Monitor the reaction progress by observing hydrogen uptake and by analyzing aliquots using TLC or GC-MS.
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the filter cake with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by distillation or column chromatography.
Protocol 2: Reductive Amination of 3-Fluoropyridine-2-carboxaldehyde
Materials:
-
3-Fluoropyridine-2-carboxaldehyde
-
Ammonium chloride
-
Sodium triacetoxyborohydride (STAB)
-
1,2-Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
To a round-bottom flask, add 3-fluoropyridine-2-carboxaldehyde (1 equivalent) and ammonium chloride (1.5 equivalents).
-
Add dry 1,2-dichloroethane (DCE) to the flask.
-
Stir the suspension at room temperature for 30-60 minutes.
-
Add sodium triacetoxyborohydride (STAB) (1.5 equivalents) portion-wise to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction by TLC or LC-MS. The reaction is typically complete within 2-4 hours.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane or ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Mandatory Visualizations
Caption: Workflow for the synthesis of this compound via nitrile reduction.
Caption: Workflow for the synthesis of this compound derivatives via reductive amination.
Caption: Logical workflow for troubleshooting low reaction yields.
References
Stability issues of fluorinated pyridines under acidic conditions
This guide provides troubleshooting advice and answers to frequently asked questions regarding the stability of fluorinated pyridines, particularly under acidic experimental conditions. It is intended for researchers, chemists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: Why is my fluorinated pyridine compound decomposing in an acidic medium?
Fluorinated pyridines, especially those with fluorine at the 2- or 4-position, are susceptible to acid-catalyzed nucleophilic aromatic substitution (SNAr). In aqueous acidic solutions, the pyridine nitrogen is protonated, which further activates the ring towards nucleophilic attack. Water can then act as a nucleophile, displacing the fluoride ion to form the corresponding hydroxypyridine (which exists in the more stable pyridone tautomeric form). This process is known as hydrolysis.
Q2: What is the primary degradation product I should look for?
The most common degradation product under aqueous acidic conditions is the corresponding hydroxypyridine (pyridone). For example, 2-fluoropyridine will hydrolyze to form 2-hydroxypyridine (pyridin-2-one). You can typically detect this product as a new, more polar spot by TLC or a new peak in your HPLC or LC-MS analysis.
Q3: Are all fluorinated pyridine isomers equally unstable in acid?
No, there is a significant difference in stability based on the position of the fluorine atom. The general order of stability in acidic conditions is:
3-Fluoropyridine (Most Stable) > 4-Fluoropyridine > 2-Fluoropyridine (Least Stable)
This reactivity trend is due to the ability of the pyridine nitrogen to stabilize the negatively charged intermediate (Meisenheimer complex) formed during nucleophilic attack. For 2- and 4-fluoropyridines, the negative charge can be delocalized onto the electronegative nitrogen atom, stabilizing the intermediate and accelerating the reaction. This is not possible for 3-fluoropyridine, making it much more resistant to this degradation pathway.[1]
Q4: How does pH affect the stability of my fluorinated pyridine?
The degradation is acid-catalyzed. As the pH decreases (i.e., acid concentration increases), the rate of hydrolysis generally increases. This is because protonation of the pyridine nitrogen makes the ring more electron-deficient and thus more susceptible to nucleophilic attack. The extent of protonation depends on the pKa of the specific fluoropyridine isomer.
Q5: My reaction needs to be run under acidic conditions. How can I minimize the decomposition of my fluorinated pyridine?
-
Use the mildest acidic conditions possible: If feasible, use a weaker acid or a higher pH that still allows for your desired reaction to proceed.
-
Lower the temperature: Degradation reactions, like most reactions, are slower at lower temperatures. Running your experiment at 0 °C or below can significantly improve stability.
-
Limit water content: Since water is the nucleophile in hydrolysis, using anhydrous solvents and reagents can prevent degradation. If water is required for the reaction, use the minimum amount necessary.
-
Reduce reaction time: Monitor your reaction closely and work it up as soon as it is complete to minimize the time your compound is exposed to the acidic conditions.
Isomer Stability Comparison
| Isomer | Structure | pKa of Conjugate Acid | Relative Stability in Acid | Common Degradation Products |
| 2-Fluoropyridine | -0.44 | Low | 2-Hydroxypyridine (Pyridin-2-one) | |
| 3-Fluoropyridine | 2.97[2] | High[1] | Generally stable, degradation is slow | |
| 4-Fluoropyridine | 1.13 (estimated) | Low to Moderate | 4-Hydroxypyridine (Pyridin-4-one), N-(4-pyridyl)-4-pyridone, polymers[3] |
Note on 4-Fluoropyridine: 4-Fluoropyridine is known to be particularly unstable, not just to hydrolysis but also to self-condensation, especially in its free-base form.[3][4] It should be handled with care, preferably as a stable salt (e.g., hydrochloride).[4]
Troubleshooting Guide
| Observed Problem | Possible Cause | Troubleshooting Steps & Solutions |
| Low yield or complete loss of starting material in an acidic reaction. | Acid-catalyzed hydrolysis (defluorination). | 1. Confirm the identity of the degradation product (hydroxypyridine) via LC-MS. 2. Re-run the reaction at a lower temperature. 3. Use the minimum stoichiometric amount of acid required. 4. If possible, switch to a non-aqueous acidic system (e.g., HCl in dioxane). |
| An unexpected, more polar spot appears on TLC during the reaction. | Formation of the corresponding hydroxypyridine/pyridone. | 1. Isolate and characterize the byproduct. The mass should correspond to the replacement of -F (19 Da) with -OH (17 Da). 2. Take a time-point sample for HPLC or LC-MS analysis to monitor the formation of the impurity relative to your product. |
| Reaction mixture turns dark or forms a precipitate/polymer. | This is a known issue with 4-fluoropyridine, which can self-condense or polymerize. | 1. Ensure the 4-fluoropyridine is used as a salt (e.g., 4-fluoropyridine·HCl) if possible. 2. Avoid isolating or storing 4-fluoropyridine as a free base for extended periods.[4] 3. Use dilute conditions and maintain low temperatures. |
| Inconsistent results between batches. | The stability of the fluorinated pyridine starting material may be compromised. | 1. Check the purity of the starting material before use. 2. Store fluoropyridines (especially 2- and 4-isomers) in a cool, dry place, away from strong acids. 3. Consider re-purifying the starting material if degradation is suspected. |
Visualized Pathways and Workflows
Caption: Mechanism of acid-catalyzed hydrolysis for 2-fluoropyridine.
Caption: A logical workflow for troubleshooting stability issues.
Experimental Protocols
Protocol: Forced Degradation Study by HPLC
This protocol describes a general method to assess the stability of a fluorinated pyridine under acidic conditions and identify potential degradation products.
1. Materials and Reagents:
-
Fluoropyridine of interest (e.g., 2-fluoropyridine)
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade water
-
Hydrochloric acid (HCl), 1 M solution
-
Sodium hydroxide (NaOH), 1 M solution (for neutralization)
-
HPLC system with a UV/PDA detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
2. Standard and Sample Preparation:
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of the fluoropyridine and dissolve it in 10 mL of ACN.
-
Working Standard (100 µg/mL): Dilute 1 mL of the stock solution to 10 mL with a 50:50 mixture of ACN and water.
-
Acid Stress Sample: To a vial, add 1 mL of the stock solution and 1 mL of 1 M HCl. Keep a parallel control sample with 1 mL of stock and 1 mL of water.
3. Stress Conditions:
-
Heat the "Acid Stress Sample" and the control sample at a controlled temperature (e.g., 60 °C) for a set period (e.g., 4 hours).
-
After heating, cool the samples to room temperature.
-
Neutralize the acid stress sample by adding 1 mL of 1 M NaOH.
-
Dilute an aliquot of each sample to a final concentration of approximately 100 µg/mL with a 50:50 ACN/water mobile phase for analysis.
4. HPLC Method:
-
Column: C18 reversed-phase column
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-20 min: 95% to 5% B
-
20-25 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detector Wavelength: Scan from 210-400 nm; monitor at the λmax of the parent compound (e.g., ~260 nm).
5. Analysis:
-
Inject the working standard, the control sample, and the acid-stressed sample.
-
Compare the chromatograms. Look for a decrease in the peak area of the parent fluoropyridine in the stressed sample.
-
Identify new peaks in the stressed sample. The primary degradation product (hydroxypyridine) is expected to be more polar and thus have an earlier retention time than the parent compound.
-
Use a mass spectrometer detector (LC-MS) to confirm the mass of the degradation products.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. helixchrom.com [helixchrom.com]
- 3. Preparation and stability of 4-fluoropyridine - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. US3703521A - Method for the preparation of stable 4-fluoropyridine salts - Google Patents [patents.google.com]
Byproduct formation in the fluorination of 2-aminomethylpyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the fluorination of 2-aminomethylpyridine. Our aim is to help you overcome common challenges, minimize byproduct formation, and improve reaction outcomes.
Troubleshooting Guide
This guide addresses specific issues that may arise during the fluorination of 2-aminomethylpyridine, offering potential causes and actionable solutions.
| Problem | Potential Cause | Suggested Solution |
| Low or No Conversion of Starting Material | Inactive Fluorinating Agent: Reagents like Selectfluor® can degrade if not stored under anhydrous conditions.[1] | - Use a freshly opened bottle of the fluorinating agent. - Ensure proper storage in a desiccator. |
| Insufficient Reagent: The stoichiometry of the fluorinating agent is crucial. | - Carefully control the equivalents of the fluorinating agent. For monofluorination, a slight excess (e.g., 1.1 equivalents) is often recommended.[2] | |
| Low Reaction Temperature: The reaction may require thermal energy to proceed at a reasonable rate. | - Gradually increase the reaction temperature, while monitoring for byproduct formation, as higher temperatures can sometimes promote side reactions.[1] | |
| Inappropriate Solvent: The solvent can significantly impact the reaction's success. | - Ensure the solvent is anhydrous and compatible with the fluorinating agent. Acetonitrile is a commonly used solvent for reactions with Selectfluor®.[1][3] | |
| Formation of Multiple Products (Low Selectivity) | Over-fluorination: The desired monofluorinated product can react further to yield difluorinated or polyfluorinated byproducts. | - Reduce the equivalents of the fluorinating agent. - Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed. - Lowering the reaction temperature may improve selectivity for the monofluorinated product. |
| Reaction at Multiple Sites: Fluorination can occur on the pyridine ring, the primary amine, and/or the benzylic C-H bonds of the methylene bridge. | - The regioselectivity on the pyridine ring is influenced by the directing effect of the aminomethyl group.[4] - To avoid N-fluorination, consider protecting the primary amine with a suitable protecting group (e.g., Boc) before fluorination. - To minimize benzylic fluorination, milder reaction conditions may be necessary. | |
| Dimerization or Polymerization: Aminopyridines can be susceptible to oxidative side reactions leading to dimers or polymers. | - Employ milder reaction conditions. - Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to exclude oxygen. | |
| Difficult Purification of the Desired Product | Similar Polarity of Byproducts: Byproducts such as over-fluorinated isomers or N-fluorinated compounds may have similar polarities to the desired product, making chromatographic separation challenging. | - Optimize the reaction to minimize byproduct formation. - Utilize different chromatographic techniques (e.g., reverse-phase chromatography) or derivatization of the crude mixture to facilitate separation. |
| Presence of Selectfluor® Byproducts: The byproducts of Selectfluor®, such as H-TEDA(BF4)2 and TEDA(BF4), can complicate work-up and purification. | - These byproducts are typically water-soluble and can be removed by an aqueous work-up. |
Frequently Asked Questions (FAQs)
Q1: What are the most likely byproducts in the electrophilic fluorination of 2-aminomethylpyridine using a reagent like Selectfluor®?
A1: Several byproducts can form depending on the reaction conditions. The primary potential byproducts include:
-
Ring-Fluorinated Isomers: Fluorination can occur at different positions on the pyridine ring. The aminomethyl group will direct the electrophilic attack, but a mixture of isomers is possible.
-
N-Fluorinated Products: The primary amine of the aminomethyl group can be fluorinated to form N-fluoroamines (R-NHF) or N,N-difluoroamines (R-NF2).[5][6][7]
-
Benzylic-Fluorinated Product: The C-H bonds of the methylene bridge are benzylic and can undergo fluorination.[8][9][10]
-
Over-fluorinated Products: Both the ring and the side chain can be fluorinated multiple times, leading to di- or poly-fluorinated byproducts.
-
Oxidative Byproducts: Dimerization or polymerization of the starting material or product can occur under oxidative conditions.
Q2: How can I favor fluorination on the pyridine ring over the aminomethyl side chain?
A2: To enhance selectivity for ring fluorination, you can:
-
Protect the Amino Group: Protecting the primary amine with a group like tert-butyloxycarbonyl (Boc) will prevent N-fluorination. The protected substrate can then be fluorinated, followed by deprotection.
-
Optimize Reaction Conditions: Carefully screen reaction parameters such as temperature, solvent, and reaction time. Milder conditions often favor the desired selectivity.
Q3: What is the likely mechanism for the electrophilic fluorination of the pyridine ring with Selectfluor®?
A3: The mechanism of electrophilic fluorination with N-F reagents is still a topic of discussion but is generally considered to proceed via one of two main pathways: an SN2-like attack of the nucleophile (the electron-rich pyridine ring) on the electrophilic fluorine atom, or a single-electron transfer (SET) mechanism.[11][12] For electron-rich aromatic systems, an electrophilic aromatic substitution (SEAr)-type mechanism is often proposed.
Q4: What analytical techniques are best for identifying the products and byproducts of my reaction?
A4: A combination of techniques is recommended for comprehensive analysis:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and especially 19F NMR are invaluable for identifying fluorinated compounds.[13][14] The chemical shift and coupling constants in 19F NMR can provide detailed information about the fluorine's environment.
-
Mass Spectrometry (MS): Techniques like GC-MS or LC-MS can help determine the molecular weights of the products and byproducts, aiding in their identification.[15][16][17]
-
Thin-Layer Chromatography (TLC) and Liquid Chromatography (LC): These are essential for monitoring the reaction progress and for the purification of the desired product.
Experimental Protocols
Representative Protocol for Electrophilic Fluorination of an Aminopyridine Derivative
This protocol is a general guideline and should be optimized for 2-aminomethylpyridine.
Materials:
-
2-Aminomethylpyridine (or its N-protected derivative)
-
Selectfluor®
-
Anhydrous acetonitrile
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve the 2-aminomethylpyridine derivative (1.0 equivalent) in anhydrous acetonitrile.
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. In a separate flask, dissolve Selectfluor® (1.1 equivalents) in anhydrous acetonitrile. Add the Selectfluor® solution dropwise to the stirred solution of the aminopyridine derivative over 15-30 minutes.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C and then warm to room temperature. Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed (typically 1-4 hours).
-
Work-up: Upon completion, quench the reaction by adding water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired fluorinated product.
Visualizations
Potential Reaction Pathways in the Fluorination of 2-Aminomethylpyridine
Caption: Potential fluorination pathways for 2-aminomethylpyridine.
General Experimental Workflow
Caption: A typical workflow for an electrophilic fluorination experiment.
References
- 1. Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor® - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selectfluor, Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) [organic-chemistry.org]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. The first application of SelectfluorTM in electrophilic fluorination of amines: a new route to –NF2, –NHF, and >NF compounds - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. The first application of SelectfluorTM in electrophilic fluorination of amines: a new route to –NF2, –NHF, and >NF compounds - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. pure.mpg.de [pure.mpg.de]
- 9. d-nb.info [d-nb.info]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Electrophilic fluorination - Wikipedia [en.wikipedia.org]
- 12. Electrophilic Fluorination-Nucleophilic Addition Reaction Mediated by Selectfluor: Mechanistic Studies and New Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Volume # 2(111), March - April 2017 — "NMR spectral characteristics of fluorocontaining pyridines" [notes.fluorine1.ru]
- 14. biophysics.org [biophysics.org]
- 15. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 17. researchgate.net [researchgate.net]
Improving the regioselectivity of reactions with (3-Fluoropyridin-2-yl)methanamine
Welcome to the technical support center for reactions involving (3-Fluoropyridin-2-yl)methanamine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize reactions involving this versatile building block.
Frequently Asked Questions (FAQs)
Q1: What are the key reactive sites on this compound?
A1: this compound has several reactive sites:
-
Pyridine Ring: The pyridine ring is generally electron-deficient and susceptible to nucleophilic and radical attack, primarily at the C4 and C6 positions. The fluorine atom at the C3 position and the aminomethyl group at the C2 position influence the regioselectivity of these reactions. Electrophilic aromatic substitution is challenging due to the electron-deficient nature of the pyridine ring but is directed to the C5 position.
-
Aminomethyl Group: The primary amine is nucleophilic and can readily undergo reactions such as acylation, alkylation, and condensation.
-
C-F Bond: While the C-F bond is strong, it can be activated for nucleophilic aromatic substitution (SNAr) under certain conditions, particularly if there are strong electron-withdrawing groups on the ring. However, SNAr reactions on 3-fluoropyridines are less common than on 2- or 4-fluoropyridines.
Q2: How do the substituents on this compound influence the regioselectivity of electrophilic aromatic substitution (EAS)?
A2: The pyridine nitrogen is a strong deactivating group for electrophilic aromatic substitution. The fluorine atom is also a deactivating group due to its inductive electron-withdrawing effect, but it is an ortho-, para-director. The aminomethyl group is an activating group and an ortho-, para-director. However, under the acidic conditions often used for EAS, the pyridine nitrogen and the primary amine will be protonated, becoming strongly deactivating, meta-directing groups. Therefore, electrophilic substitution, if it occurs, is most likely to be directed to the C5 position, which is meta to the protonated aminomethyl group and ortho to the fluorine (though the directing effect of fluorine will be weaker in the protonated ring).
Q3: For nucleophilic aromatic substitution (SNAr), which position on the pyridine ring is most likely to react?
A3: In general, nucleophilic aromatic substitution on pyridine rings is favored at the C2 and C4 (para) and C6 (ortho) positions relative to the nitrogen atom. For this compound, the most likely positions for nucleophilic or radical attack are C4 and C6. The fluorine at C3 is not in a position that is typically activated for SNAr by the ring nitrogen.
Q4: Can I perform a Directed ortho-Metalation (DoM) on this compound?
A4: Yes, the aminomethyl group can act as a directed metalation group (DMG). By protecting the primary amine (e.g., as a pivalamide or a carbamate), you can direct lithiation to the C3 position. However, the presence of the fluorine at C3 will likely hinder this and direct metalation to the C6 position. Regioselective metalation of 3-fluoropyridine in the presence of BF₃·OEt₂ has been shown to direct metalation to the C2 position, while in its absence, a mixture of C2 and C4 metalation is observed.[1] For this compound, after N-protection, metalation is most likely to occur at the C6 position due to the directing effect of the protected amine and the electronic influence of the fluorine.
Troubleshooting Guides
Issue 1: Poor Regioselectivity in Radical Reactions (e.g., Minisci-type reactions)
Symptom: You are attempting a Minisci-type reaction to introduce a substituent onto the pyridine ring but are observing a mixture of regioisomers, primarily at the C4 and C6 positions, with low selectivity.
Possible Causes:
-
Inherent Reactivity: The electronic properties of the 3-fluoropyridine ring favor radical attack at both the C4 and C6 positions.
-
Reaction Conditions: The choice of solvent, acid, and oxidant can influence the regioselectivity.
Troubleshooting Steps:
-
Protect the Amine: The unprotected aminomethyl group can interfere with the reaction. Protect it with a suitable group like Boc or Cbz.
-
Vary the Acid: The type and concentration of acid can significantly impact the regioselectivity. Try different acids (e.g., TFA, H₂SO₄) and vary their stoichiometry.
-
Solvent Effects: The polarity of the solvent can influence the reaction outcome. Screen solvents such as acetonitrile, DMSO, and DMA.
-
Change the Oxidant: The choice of oxidant (e.g., (NH₄)₂S₂O₈, Ag₂CO₃) can affect the generation of the radical and the subsequent reaction pathway.
Data from a Related System: In a study on the amidomethylation of 4-chloro-3-fluoropyridine, a structurally similar compound, different conditions led to varying isomer ratios.[2][3] This highlights the importance of screening reaction parameters.
| Amino Acid Derivative | Conditions | Isomer Ratio (2-position vs. other) | Yield (%) |
| N-Boc Glycine | Photoredox | >50:1 | 74 |
| N-Acetyl Glycine | Ag⁺/Persulfate | 11:1 | 67 |
| N-Pivaloyl Glycine | Ag⁺/Persulfate | 6.7:1 | 54 |
This data is for 4-chloro-3-fluoropyridine and serves as an illustrative example of how conditions can affect regioselectivity in a related system.[2][3]
Issue 2: Low Yield or No Reaction in Palladium-Catalyzed Cross-Coupling
Symptom: You are attempting a Suzuki-Miyaura or Buchwald-Hartwig coupling reaction to functionalize the pyridine ring, but you are observing low yields or recovering starting material.
Possible Causes:
-
Catalyst Inhibition: The pyridine nitrogen and the primary amine can coordinate to the palladium center, inhibiting its catalytic activity.
-
Inactive C-F Bond: The C-F bond at the C3 position is generally not reactive enough for standard palladium-catalyzed cross-coupling reactions.
-
Inappropriate Ligand or Base: The choice of ligand and base is crucial for successful cross-coupling with electron-deficient heterocycles.
Troubleshooting Steps:
-
Protect the Amine: Protect the aminomethyl group to prevent coordination to the palladium catalyst.
-
Introduce a Halogen at a Reactive Position: To perform cross-coupling, first introduce a more reactive halogen (Br or I) at the C4 or C6 position via a regioselective halogenation reaction.
-
Ligand Screening: For electron-deficient pyridines, bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) are often effective.
-
Base Optimization: Screen different bases such as K₂CO₃, K₃PO₄, and Cs₂CO₃. The choice of base can be critical.
-
Use a Pre-catalyst: Consider using a well-defined palladium pre-catalyst which can be more active.
Experimental Protocols
Protocol 1: General Procedure for N-Boc Protection of this compound
-
Dissolve this compound (1.0 equiv) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add a base, such as triethylamine (1.2 equiv) or diisopropylethylamine (DIPEA) (1.2 equiv).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.1 equiv) in the same solvent.
-
Allow the reaction to warm to room temperature and stir for 4-16 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for Minisci-type Reaction on N-Protected this compound
This is a general guideline; specific conditions will need to be optimized for the desired radical precursor.
-
To a solution of the N-protected this compound (1.0 equiv) and the radical precursor (e.g., a carboxylic acid, 3.0 equiv) in a suitable solvent (e.g., acetonitrile or DMSO), add an acid (e.g., TFA, 1.1 equiv).
-
Add the oxidant (e.g., (NH₄)₂S₂O₈, 3.0 equiv) and a catalyst if required (e.g., AgNO₃, 0.1 equiv).
-
Heat the reaction mixture (typically 80-100 °C) and stir for 2-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and neutralize with a base (e.g., saturated NaHCO₃ solution).
-
Extract the product with an organic solvent, dry the organic layer, and concentrate.
-
Purify the crude product by flash column chromatography to separate the regioisomers.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Factors influencing regioselectivity.
Caption: Troubleshooting workflow.
References
Troubleshooting guide for coupling reactions involving (3-Fluoropyridin-2-yl)methanamine
This guide provides troubleshooting advice and frequently asked questions for researchers using (3-Fluoropyridin-2-yl)methanamine in common coupling reactions.
Frequently Asked Questions (FAQs)
Q1: I am experiencing low to no yield in my Suzuki-Miyaura coupling reaction with this compound derivatives. What are the common causes?
Low yields in Suzuki-Miyaura couplings involving 2-substituted pyridines are a well-documented challenge, often referred to as the "2-pyridyl problem".[1][2] The primary reasons include:
-
Instability of Boron Reagents: 2-Pyridyl boron reagents are known for their instability and propensity for protodeboronation, where the boron group is cleaved by a proton source.[1][2]
-
Poor Reactivity: The nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, inhibiting its catalytic activity.
-
Challenging Coupling Partners: 2-Pyridine organometallics can be capricious coupling partners in cross-coupling reactions.[1]
To address these issues, consider using alternative boron reagents like MIDA (N-methyliminodiacetic acid) boronates or pyridine sulfinates, which have shown improved stability and reactivity in couplings with 2-substituted pyridines.[2][3][4]
Q2: What alternative coupling strategies can I use if my Suzuki-Miyaura reaction fails?
If you encounter persistent issues with Suzuki-Miyaura coupling, several alternative strategies can be employed:
-
Pyridine Sulfinates: These have been demonstrated as effective nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides, offering a robust alternative to problematic boronates.[3][4]
-
Stille Coupling: While involving organotin reagents which are toxic, Stille coupling can be an effective alternative for forming C-C bonds where Suzuki coupling fails.
-
Negishi Coupling: This reaction utilizes organozinc reagents and can be a powerful tool for forming C-C bonds, though it may have lower functional group tolerance and is sensitive to air and moisture.
Q3: I am performing a Buchwald-Hartwig amination with this compound and an aryl halide, but the reaction is sluggish. How can I improve it?
The Buchwald-Hartwig amination is a powerful method for C-N bond formation.[5][6] If you are experiencing sluggish reactions, consider the following:
-
Ligand Choice: The choice of phosphine ligand is critical. Bulky, electron-rich ligands such as XPhos, SPhos, or BrettPhos can significantly enhance reaction efficiency by stabilizing the palladium catalyst and facilitating the catalytic cycle.[7]
-
Base Selection: The base plays a crucial role in activating the amine. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used. However, if your substrate has base-sensitive functional groups, weaker bases like potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) might be necessary, potentially requiring higher reaction temperatures or longer reaction times.[8][9]
-
Catalyst System: Several generations of Buchwald-Hartwig catalysts have been developed, each with improved scope and milder reaction conditions. Ensure you are using a modern catalyst system appropriate for your specific substrates.[5]
Q4: I am struggling with amide bond formation using this compound. Standard coupling reagents like HATU or EDC/HOBt are ineffective. What should I try next?
Electron-deficient amines, such as those with a fluorine-substituted pyridine ring, can be challenging nucleophiles in amide coupling reactions.[10][11] If standard methods fail, consider these alternatives:
-
Acid Chloride Formation: Converting the carboxylic acid to a more reactive acyl chloride using reagents like thionyl chloride (SOCl2) or oxalyl chloride can facilitate the reaction with the less nucleophilic amine.[12]
-
Alternative Coupling Reagents: Reagents like DMTMM (4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride) can be effective for coupling with reluctant anilines and heteroaromatic amines.[12]
-
In Situ Acyl Fluoride Formation: A protocol involving the in situ formation of acyl fluorides has been shown to be efficient for coupling sterically hindered substrates and electron-deficient amines at elevated temperatures.[11][13]
Troubleshooting Guide
This section provides a structured approach to troubleshooting common issues encountered during coupling reactions with this compound.
Low Yield or No Reaction
| Potential Cause | Suggested Solution |
| Degradation of Reagents | Ensure the purity and stability of all reagents, especially the palladium catalyst, ligands, and any organometallic species. Store sensitive reagents under an inert atmosphere. |
| Inactive Catalyst | Use a fresh batch of palladium catalyst and ligand. Consider using a pre-catalyst that is more air-stable. Ensure proper degassing of the reaction mixture to prevent catalyst oxidation.[8] |
| Inappropriate Solvent | The choice of solvent can significantly impact the reaction. Screen different solvents such as toluene, dioxane, or THF. Ensure the solvent is anhydrous and degassed.[14] |
| Incorrect Base | The base is crucial for the catalytic cycle. For Suzuki reactions, bases like K3PO4 or Cs2CO3 are common. For Buchwald-Hartwig, stronger bases like NaOtBu are often required. The base must be anhydrous.[14][15] |
| Low Reaction Temperature | Some coupling reactions require elevated temperatures to proceed. Gradually increase the reaction temperature, monitoring for product formation and potential decomposition. |
| Ligand Incompatibility | The ligand choice is critical. For challenging substrates, screen a panel of ligands (e.g., phosphine-based ligands for Buchwald-Hartwig, SPhos, XPhos).[7] |
Formation of Side Products
| Side Product | Potential Cause | Suggested Solution |
| Homocoupling of Boronic Acid (Suzuki) | Can be caused by the presence of oxygen. | Thoroughly degas the reaction mixture and maintain a positive pressure of an inert gas (Argon or Nitrogen).[8] |
| Protodeboronation (Suzuki) | The boronic acid is unstable and reacts with proton sources. | Use anhydrous solvents and reagents. Consider using more stable MIDA boronates or pyridine sulfinates.[2][4] |
| Hydrolysis of Activated Ester (Amide Coupling) | Presence of water in the reaction. | Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere. |
| Formation of Palladium Black | Catalyst decomposition. | This can be caused by high temperatures or incompatible reagents. Try lowering the reaction temperature or screening different ligands that can better stabilize the palladium catalyst.[16] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling with a MIDA Boronate
-
Reaction Setup: To an oven-dried vial, add the aryl halide (1.0 equiv), (3-Fluoropyridin-2-yl)methyl-MIDA boronate (1.5 equiv), palladium catalyst (e.g., Xphos Pd G3, 2-5 mol%), and base (e.g., K3PO4, 3.0 equiv).
-
Solvent Addition: Evacuate and backfill the vial with an inert gas (e.g., Argon) three times. Add degassed solvent (e.g., 1,4-dioxane/water mixture).
-
Reaction: Stir the mixture at the desired temperature (e.g., 80-110 °C) and monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
General Protocol for Buchwald-Hartwig Amination
-
Reaction Setup: To an oven-dried Schlenk tube, add the aryl halide (1.0 equiv), palladium pre-catalyst (e.g., Pd2(dba)3, 1-2 mol%), ligand (e.g., XPhos, 2-4 mol%), and base (e.g., NaOtBu, 1.2-1.5 equiv).
-
Reagent Addition: Evacuate and backfill the tube with argon three times. Add this compound (1.1 equiv) followed by anhydrous, degassed solvent (e.g., toluene).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring. Monitor the reaction by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride. Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the solvent under reduced pressure and purify the residue by column chromatography.
General Protocol for Amide Coupling via Acyl Chloride
-
Acyl Chloride Formation: To a solution of the carboxylic acid (1.0 equiv) in an anhydrous solvent (e.g., CH2Cl2) at 0 °C, add oxalyl chloride (1.2 equiv) or thionyl chloride (1.2 equiv) dropwise, along with a catalytic amount of DMF. Stir the reaction at room temperature until gas evolution ceases. Remove the solvent and excess reagent under reduced pressure.
-
Amide Formation: Dissolve the crude acyl chloride in an anhydrous aprotic solvent (e.g., CH2Cl2 or THF). Cool the solution to 0 °C and add a solution of this compound (1.1 equiv) and a non-nucleophilic base (e.g., triethylamine or DIPEA, 1.5 equiv) in the same solvent dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).
-
Workup: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with saturated aqueous NaHCO3 and brine, then dry over anhydrous Na2SO4.
-
Purification: Filter and concentrate the solution, then purify the crude amide by column chromatography or recrystallization.
Visualizations
Caption: Suzuki-Miyaura Cross-Coupling Catalytic Cycle.
Caption: Buchwald-Hartwig Amination Catalytic Cycle.
Caption: General Troubleshooting Workflow for Coupling Reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. A General Solution for the 2-Pyridyl Problem - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 7. m.youtube.com [m.youtube.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. | Semantic Scholar [semanticscholar.org]
- 11. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]
- 12. reddit.com [reddit.com]
- 13. ntd-network.org [ntd-network.org]
- 14. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 15. Suzuki Coupling [organic-chemistry.org]
- 16. reddit.com [reddit.com]
Navigating the Deprotection of N-Protected (3-Fluoropyridin-2-yl)methanamine: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) for the deprotection of N-protected (3-Fluoropyridin-2-yl)methanamine. This guide is designed to assist you in overcoming common challenges and optimizing your experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the deprotection of N-Boc-(3-Fluoropyridin-2-yl)methanamine?
A1: The most prevalent methods for N-Boc deprotection of this compound involve acidic conditions. Reagents such as Trifluoroacetic Acid (TFA) in a solvent like Dichloromethane (DCM) or Hydrochloric Acid (HCl) in an organic solvent (e.g., dioxane, methanol, or ethyl acetate) are frequently employed. Thermolytic deprotection using fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) offers a milder, non-acidic alternative.
Q2: Which methods are recommended for the deprotection of N-Cbz-(3-Fluoropyridin-2-yl)methanamine?
A2: For the N-Cbz protecting group, catalytic hydrogenation is a standard and effective method. This typically involves using a palladium catalyst (e.g., Pd/C) under a hydrogen atmosphere. However, the pyridine moiety can sometimes interfere with the catalyst. Alternative methods include acidic cleavage, for instance, with a combination of Aluminum chloride (AlCl₃) and Hexafluoroisopropanol (HFIP), which has been shown to be effective for N-Cbz deprotection of various amines.
Q3: Are there any known side reactions to be aware of during the deprotection of N-protected this compound?
A3: Yes, several side reactions can occur. During acidic deprotection of N-Boc derivatives, the fluorine atom on the pyridine ring is generally stable, but harsh acidic conditions could potentially lead to undesired reactions. A more common issue with catalytic hydrogenation for N-Cbz deprotection is catalyst poisoning by the pyridine nitrogen. This can lead to sluggish or incomplete reactions. It is also important to consider the stability of other functional groups in your molecule under the chosen deprotection conditions.
Q4: How can I monitor the progress of the deprotection reaction?
A4: The progress of the reaction can be effectively monitored by Thin-Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy. On TLC, the deprotected amine product will typically have a different retention factor (Rf) compared to the starting protected amine. LC-MS is useful for observing the disappearance of the starting material and the appearance of the product mass. ¹H NMR can be used to monitor the disappearance of the protecting group signals (e.g., the tert-butyl signal of the Boc group or the benzyl signals of the Cbz group).
Troubleshooting Guides
Issue 1: Incomplete or Sluggish N-Boc Deprotection with TFA
| Potential Cause | Troubleshooting Step |
| Insufficient Acid | Increase the equivalents of TFA. A common starting point is 20-50% TFA in DCM. |
| Low Reaction Temperature | If the reaction is slow at room temperature, consider gentle heating (e.g., to 40 °C). |
| Water Content in TFA | Use fresh, anhydrous TFA. Water can reduce the effective acidity of the reaction mixture. |
| Steric Hindrance | For sterically hindered substrates, longer reaction times or stronger acidic conditions (e.g., neat TFA) may be necessary. |
Issue 2: Catalyst Poisoning during N-Cbz Deprotection via Hydrogenolysis
| Potential Cause | Troubleshooting Step |
| Pyridine Nitrogen Inhibition | The lone pair of electrons on the pyridine nitrogen can bind to the palladium catalyst, inhibiting its activity. |
| - Use a higher catalyst loading: Increasing the amount of Pd/C can sometimes overcome the poisoning effect. | |
| - Add an acid: A small amount of a non-nucleophilic acid (e.g., acetic acid or HCl) can protonate the pyridine nitrogen, preventing it from coordinating to the catalyst. | |
| - Switch to a different catalyst: Pearlman's catalyst (Pd(OH)₂/C) is sometimes more resistant to poisoning by nitrogen-containing heterocycles. | |
| - Consider transfer hydrogenation: Using a hydrogen donor like ammonium formate with Pd/C can sometimes be more effective. | |
| Poor Quality Catalyst | Ensure the Pd/C catalyst is fresh and has been stored properly. Catalyst activity can diminish over time. |
Quantitative Data Summary
The following tables summarize typical reaction conditions and reported yields for the deprotection of N-Boc and N-Cbz protected amines analogous to this compound. Please note that optimal conditions for the specific target molecule may require some experimentation.
Table 1: N-Boc Deprotection Methods
| Method | Reagents & Conditions | Typical Reaction Time | Typical Yield (%) | Reference |
| Acidic (TFA) | 20-50% TFA in DCM, rt | 1 - 4 h | >90 | [1] |
| Acidic (HCl) | 4M HCl in Dioxane, rt | 1 - 3 h | >90 | [2] |
| Thermolytic (HFIP) | HFIP, 150 °C (Microwave) | 0.5 - 2 h | 81-98 | [3] |
| Thermolytic (TFE) | TFE, 150 °C (Microwave) | 1 - 5 h | 80-97 | [3] |
Table 2: N-Cbz Deprotection Methods
| Method | Reagents & Conditions | Typical Reaction Time | Typical Yield (%) | Reference |
| Hydrogenolysis | H₂, 10% Pd/C, MeOH or EtOH, rt | 1 - 24 h | >95 | [4] |
| Transfer Hydrogenation | Ammonium formate, Pd/C, MeOH, reflux | 1 - 3 h | >90 | [4] |
| Acidic (Lewis Acid) | AlCl₃, HFIP, rt | 2 - 16 h | >90 | [5] |
| Nucleophilic Cleavage | 2-Mercaptoethanol, K₃PO₄, DMAc, 75 °C | Not specified | High | [6] |
Experimental Protocols
Protocol 1: N-Boc Deprotection using TFA in DCM
-
Dissolve the N-Boc protected this compound in anhydrous DCM (e.g., 0.1 M solution).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add Trifluoroacetic Acid (TFA) (5-10 equivalents) to the stirred solution.
-
Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-4 hours).
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.
-
The crude product is often obtained as a TFA salt and may be used directly or neutralized by partitioning between an organic solvent and a mild aqueous base (e.g., saturated NaHCO₃ solution).
Protocol 2: N-Cbz Deprotection via Catalytic Hydrogenation
-
Dissolve the N-Cbz protected this compound in a suitable solvent such as methanol or ethanol (e.g., 0.1 M solution).
-
Carefully add 10% Palladium on carbon (Pd/C) catalyst (5-10 mol% of palladium).
-
If catalyst poisoning is a concern, a stoichiometric amount of a mild acid (e.g., acetic acid) can be added.
-
Purge the reaction flask with an inert gas (e.g., nitrogen or argon) and then introduce hydrogen gas (H₂), typically via a balloon or a Parr hydrogenator.
-
Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 2-16 hours).
-
Upon completion, carefully purge the flask with an inert gas to remove excess hydrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric; ensure it remains wet during filtration.
-
Rinse the filter pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected amine.
Visualizations
Caption: Workflow for N-Boc and N-Cbz deprotection methods.
References
Technical Support Center: Reactivity of Fluorinated Aminomethylpyridines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with fluorinated aminomethylpyridines. The strategic placement of fluorine atoms significantly influences the reactivity and properties of these compounds, offering both opportunities and challenges in synthetic chemistry.
Frequently Asked Questions (FAQs)
Q1: How does the position of the fluorine atom affect the basicity (pKa) of the pyridine nitrogen in aminomethylpyridines?
-
2-Fluoro > 4-Fluoro > 3-Fluoro in terms of decreasing basicity (increasing pKa).
The introduction of a fluorine atom can be advantageous in drug design to prevent off-target interactions with acidic cellular components and to fine-tune the ionization state at physiological pH, potentially improving cell permeability.
Q2: What is the general order of reactivity for nucleophilic aromatic substitution (SNAr) on fluorinated aminomethylpyridines?
Fluorine's strong electron-withdrawing nature activates the pyridine ring for nucleophilic attack, particularly at the ortho and para positions relative to the nitrogen atom. The reactivity of fluoropyridines in SNAr reactions is often greater than their chloro- or bromo- counterparts, allowing for milder reaction conditions. The general order of reactivity for a fluorine leaving group on the pyridine ring is:
-
4-Fluoro > 2-Fluoro >> 3-Fluoro
The 3-position is significantly less reactive towards SNAr because the negative charge in the Meisenheimer intermediate cannot be effectively delocalized onto the electronegative nitrogen atom.
Q3: How does fluorine substitution impact the lipophilicity (LogP) of aminomethylpyridines?
Fluorine substitution generally increases the lipophilicity of a molecule. However, the exact impact is context-dependent and influenced by the overall electronic environment of the molecule. For instance, in a series of 2-(thiofluoroalkyl)pyridines, increasing the number of fluorine atoms generally leads to an increase in the logD value, which is attributed to an increased hydrophobic surface area. Researchers should experimentally determine the LogP for their specific fluorinated aminomethylpyridine, as theoretical predictions may not fully capture the complex interplay of electronic and conformational effects.
Troubleshooting Guides
Nucleophilic Aromatic Substitution (SNAr) Reactions
Q4: My SNAr reaction on a 2-fluoro-aminomethylpyridine is giving a low yield. What are the common causes and how can I improve it?
Low yields in SNAr reactions with 2-fluoro-aminomethylpyridines can stem from several factors. Here's a troubleshooting guide:
-
Insufficient Activation: The pyridine ring may not be sufficiently activated. While fluorine is an activating group, the presence of electron-donating groups on the ring can counteract this effect.
-
Solution: Consider using a stronger nucleophile or more forcing reaction conditions (higher temperature, longer reaction time). However, be mindful of potential side reactions.
-
-
Moisture in the Reaction: Water can protonate the nucleophile, reducing its nucleophilicity, and can also react with strong bases.
-
Solution: Ensure all glassware is oven-dried, and use anhydrous solvents. Reactions with strong bases should be performed under an inert atmosphere (e.g., nitrogen or argon).
-
-
Inappropriate Base: The choice of base is crucial for deprotonating the nucleophile without causing side reactions.
-
Solution: If using an amine nucleophile, a non-nucleophilic organic base like DBU or a strong inorganic base like K₂CO₃ or Cs₂CO₃ is often effective. For alcohol nucleophiles, a strong base like NaH or KOtBu is typically required.
-
-
Poor Solubility: The substrate or reagents may not be fully dissolved at the reaction temperature.
-
Solution: Choose a solvent that effectively dissolves all components. Common solvents for SNAr include DMF, DMSO, and NMP.
-
Q5: I am attempting an SNAr reaction on a 3-fluoro-aminomethylpyridine with no success. Why is this position so unreactive, and are there alternative strategies?
The 3-position of the pyridine ring is notoriously unreactive towards traditional SNAr. This is because the negative charge of the intermediate Meisenheimer complex cannot be delocalized onto the ring nitrogen, making the intermediate significantly less stable.
-
Alternative Strategies:
-
Transition-Metal Catalysis: Palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) are a powerful alternative for forming C-N bonds at the 3-position.
-
Synthesis from a Pre-functionalized Ring: It is often more practical to introduce the desired functionality at the 3-position before forming the pyridine ring or to use a starting material that already has the desired substituent at that position.
-
Use of Pyridine N-oxides: Direct fluorination of a pyridine N-oxide can be a strategy to synthesize meta-fluorinated pyridines.[1][2]
-
Synthesis of Fluorinated Aminomethylpyridines (Balz-Schiemann Reaction)
Q6: I am using the Balz-Schiemann reaction to synthesize a fluoro-aminomethylpyridine, but I am observing a significant amount of a hydroxypyridine byproduct. How can I prevent this?
The formation of hydroxypyridines is a common side reaction in the Balz-Schiemann reaction, resulting from the reaction of the intermediate pyridyl cation with water.
-
Troubleshooting Steps:
-
Anhydrous Conditions: The most critical factor is to rigorously exclude water from the reaction. Use anhydrous solvents and reagents.
-
Diazotization Reagent: Using nitrosonium tetrafluoroborate (NOBF₄) in an organic solvent can sometimes give cleaner reactions than aqueous diazotization with NaNO₂ and HBF₄.
-
Thermal Decomposition Conditions: The thermal decomposition of the diazonium tetrafluoroborate should be done carefully. Sometimes, decomposition in a non-polar solvent or even as a solid (with caution) can minimize the formation of phenolic byproducts.
-
Flow Chemistry: Continuous flow reactors can offer better control over reaction temperature and time, minimizing side reactions and improving safety when handling potentially explosive diazonium salts.[3][4][5]
-
Data Presentation
Table 1: Physicochemical Properties of Fluorinated Pyridine Derivatives
| Compound | Fluorine Position | pKa (Pyridine N) | LogP |
| 2-Aminomethylpyridine | - | ~8.2 | 0.4 |
| 2-Fluoro-X-aminomethylpyridine | 2- (ortho) | Lowered | Increased |
| 3-Fluoro-X-aminomethylpyridine | 3- (meta) | Slightly Lowered | Increased |
| 4-Fluoro-X-aminomethylpyridine | 4- (para) | Lowered | Increased |
Note: This table presents general trends. Specific values will vary depending on the other substituents on the ring and the aminomethyl group. Quantitative, directly comparable experimental data for all isomers of fluoro-aminomethylpyridine is limited in the literature.
Table 2: Representative 19F NMR Chemical Shifts for Fluoropyridines
| Fluorine Position | Typical 19F Chemical Shift Range (ppm vs. CFCl₃) |
| 2-Fluoro | -60 to -90 |
| 3-Fluoro | -110 to -140 |
| 4-Fluoro | -90 to -120 |
Note: These are approximate ranges. The exact chemical shift is sensitive to the solvent and other substituents on the pyridine ring.[6][7]
Experimental Protocols
General Protocol for Nucleophilic Aromatic Substitution (SNAr) of a 2-Fluoropyridine with an Amine
-
Preparation: To a dry, round-bottomed flask equipped with a magnetic stirrer and a reflux condenser, add the 2-fluoro-aminomethylpyridine derivative (1.0 eq.), the amine nucleophile (1.2-1.5 eq.), and a suitable base (e.g., K₂CO₃, 2.0 eq.).
-
Solvent Addition: Add an anhydrous polar aprotic solvent (e.g., DMF, DMSO, or NMP) to achieve a concentration of 0.1-0.5 M.
-
Reaction: Heat the reaction mixture to 80-120 °C and monitor the progress by TLC or LC-MS. Reaction times can vary from a few hours to overnight.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
General Protocol for the Balz-Schiemann Reaction
-
Diazotization: Dissolve the starting amino-aminomethylpyridine (1.0 eq.) in an aqueous solution of tetrafluoroboric acid (HBF₄, ~48%) at 0 °C.
-
Formation of Diazonium Salt: Slowly add a solution of sodium nitrite (NaNO₂, 1.1 eq.) in water, keeping the temperature below 5 °C. Stir for 30-60 minutes at this temperature. The diazonium tetrafluoroborate salt will often precipitate.
-
Isolation of Diazonium Salt: Filter the precipitate, wash with cold water, cold methanol, and then diethyl ether. Dry the salt carefully under vacuum. Caution: Diazonium salts can be explosive when dry and should be handled with appropriate safety precautions.
-
Thermal Decomposition: Gently heat the dry diazonium salt until nitrogen evolution ceases. This can be done neat or as a suspension in an inert, high-boiling solvent (e.g., toluene or xylene).
-
Work-up and Purification: Cool the reaction mixture and extract the desired fluoro-aminomethylpyridine with a suitable organic solvent. Purify by distillation or column chromatography.
Visualizations
References
- 1. Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Rapid Synthesis of Aryl Fluorides in Continuous Flow through the Balz-Schiemann Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. biophysics.org [biophysics.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
Validation & Comparative
A Comparative Guide to the Synthesis of (3-Fluoropyridin-2-yl)methanamine
For Researchers, Scientists, and Drug Development Professionals
(3-Fluoropyridin-2-yl)methanamine is a valuable building block in medicinal chemistry, frequently incorporated into pharmacologically active compounds. The efficient and scalable synthesis of this intermediate is therefore of significant interest. This guide provides a comparative analysis of the primary synthetic routes to this compound, offering detailed experimental protocols and quantitative data to aid researchers in selecting the most suitable method for their specific needs.
Key Synthetic Strategies
Two principal retrosynthetic disconnections lead to the most common and practical synthetic routes for this compound:
-
Reduction of 3-Fluoropyridine-2-carbonitrile: This approach involves the conversion of a nitrile group at the 2-position of the fluorinated pyridine ring to a primary amine.
-
Reductive Amination of 3-Fluoropyridine-2-carboxaldehyde: This one-pot reaction combines the corresponding aldehyde with an ammonia source and a reducing agent to directly form the target amine.
The following sections provide a detailed comparison of these two routes, including experimental data and protocols.
Data Presentation: A Comparative Overview
| Parameter | Route 1: Nitrile Reduction | Route 2: Reductive Amination |
| Starting Material | 3-Fluoropyridine-2-carbonitrile | 3-Fluoropyridine-2-carboxaldehyde |
| Key Reagents | Lithium Aluminum Hydride (LiAlH₄) or Catalytic Hydrogenation (e.g., H₂/Raney Ni) | Ammonia (e.g., NH₄OAc, aq. NH₃), Sodium Cyanoborohydride (NaBH₃CN) or Sodium Triacetoxyborohydride (NaBH(OAc)₃) |
| Typical Yield | Good to Excellent (can be >90%) | Good (typically 70-85%) |
| Reaction Conditions | LiAlH₄: Anhydrous solvent (e.g., THF), 0°C to reflux. Catalytic Hydrogenation: High pressure H₂, catalyst, solvent (e.g., MeOH, EtOH). | Mild, one-pot reaction; typically room temperature. |
| Advantages | - Potentially higher yields.- Well-established and reliable reduction methods. | - Milder reaction conditions.- Avoids the use of highly reactive hydrides like LiAlH₄.- One-pot procedure can be more time-efficient. |
| Disadvantages | - LiAlH₄ is highly reactive and requires stringent anhydrous conditions.- Catalytic hydrogenation may require specialized high-pressure equipment.- Potential for over-reduction or side reactions with other functional groups. | - Can be lower yielding than nitrile reduction.- Use of cyanide-containing reagents (NaBH₃CN) may require careful handling and disposal.- Aldehyde starting material may be less stable or more expensive than the nitrile. |
Experimental Protocols
Route 1: Reduction of 3-Fluoropyridine-2-carbonitrile with Lithium Aluminum Hydride (LiAlH₄)
This method provides a high-yielding pathway to the desired amine. However, extreme caution must be exercised due to the pyrophoric nature of LiAlH₄.
Materials:
-
3-Fluoropyridine-2-carbonitrile
-
Lithium Aluminum Hydride (LiAlH₄)
-
Anhydrous Tetrahydrofuran (THF)
-
Diethyl ether
-
Saturated aqueous solution of Sodium Sulfate (Na₂SO₄)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Standard glassware for inert atmosphere reactions (oven-dried)
-
Magnetic stirrer and heating mantle
Procedure:
-
A solution of 3-fluoropyridine-2-carbonitrile (1.0 eq) in anhydrous THF is added dropwise to a stirred suspension of LiAlH₄ (1.5 - 2.0 eq) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
The reaction is cooled to 0 °C and cautiously quenched by the sequential dropwise addition of water (x mL), 15% aqueous NaOH (x mL), and water (3x mL), where x is the mass of LiAlH₄ used in grams.
-
The resulting granular precipitate is filtered off and washed thoroughly with diethyl ether.
-
The combined filtrate is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to afford this compound.
Route 2: Reductive Amination of 3-Fluoropyridine-2-carboxaldehyde
This one-pot procedure offers a more convenient and milder alternative to the LiAlH₄ reduction.
Materials:
-
3-Fluoropyridine-2-carboxaldehyde
-
Ammonium Acetate (NH₄OAc) or aqueous Ammonia (NH₃)
-
Sodium Cyanoborohydride (NaBH₃CN) or Sodium Triacetoxyborohydride (NaBH(OAc)₃)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Saturated aqueous solution of Sodium Bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
To a solution of 3-fluoropyridine-2-carboxaldehyde (1.0 eq) in methanol, add ammonium acetate (5-10 eq) or an excess of aqueous ammonia.
-
The mixture is stirred at room temperature for 1-2 hours to facilitate the formation of the intermediate imine.
-
Sodium cyanoborohydride (1.5 eq) or sodium triacetoxyborohydride (1.5 eq) is then added portion-wise to the reaction mixture.
-
The reaction is stirred at room temperature for 12-24 hours, monitoring the progress by TLC.
-
Upon completion, the methanol is removed under reduced pressure.
-
The residue is partitioned between dichloromethane and a saturated aqueous solution of sodium bicarbonate.
-
The aqueous layer is extracted with dichloromethane (3x).
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure to yield the crude product.
-
Purification can be achieved by column chromatography on silica gel if necessary.
Visualization of Synthetic Pathways
Caption: Comparative workflow of the two main synthetic routes to this compound.
Conclusion
Both the reduction of 3-fluoropyridine-2-carbonitrile and the reductive amination of 3-fluoropyridine-2-carboxaldehyde represent viable and effective methods for the synthesis of this compound. The choice between these routes will depend on factors such as the availability and cost of starting materials, the scale of the reaction, and the equipment and safety infrastructure available. For large-scale synthesis where yield is paramount, the nitrile reduction may be preferred, provided that appropriate safety measures for handling LiAlH₄ or high-pressure hydrogenation are in place. For smaller-scale laboratory synthesis, the operational simplicity and milder conditions of the one-pot reductive amination make it an attractive and efficient alternative. Researchers should carefully consider the advantages and disadvantages of each route in the context of their specific research objectives.
The Fluorine Advantage: A Comparative Analysis of (3-Fluoropyridin-2-yl)methanamine Derivatives and their Non-Fluorinated Analogs in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Fluorinated and Non-Fluorinated Pyridine Derivatives, Supported by Experimental Data.
The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, often leading to significant enhancements in potency, selectivity, and pharmacokinetic properties. This guide provides a comparative analysis of (3-Fluoropyridin-2-yl)methanamine derivatives and their corresponding non-fluorinated analogs, with a focus on their anti-mycobacterial activity. The inclusion of experimental data, detailed methodologies, and pathway visualizations aims to provide a comprehensive resource for researchers in the field.
Data Presentation: Comparative Efficacy Against Mycobacterium tuberculosis
The following table summarizes the in vitro activity of a series of pyrazolo[1,5-a]pyrimidin-7-amine derivatives, highlighting the impact of fluorine substitution on the pyridin-2-ylmethylamine moiety on the minimum inhibitory concentration (MIC) against Mycobacterium tuberculosis H37Rv. The data is extracted from a study by Anderson et al. (2022).
| Compound ID | R Group on Pyridine Ring | MIC (µg/mL) |
| 1 | H (non-fluorinated) | >20 |
| 2 | 3-F | 1.2 |
| 3 | 4-F | 5.3 |
| 4 | 5-F | 2.5 |
| 5 | 6-F | >20 |
Key Observation: The introduction of a fluorine atom at the 3-position of the pyridine ring (Compound 2 ) results in a dramatic increase in anti-mycobacterial potency compared to the non-fluorinated analog (Compound 1 ). Fluorination at other positions (4- and 5-) also confers significant activity, while substitution at the 6-position is not favorable.
Signaling Pathway and Experimental Workflow
The pyrazolo[1,5-a]pyrimidine scaffold has been suggested to inhibit mycobacterial ATP synthase, a critical enzyme for energy production in Mycobacterium tuberculosis. The following diagrams illustrate the proposed mechanism of action and the general workflow for determining the anti-mycobacterial efficacy of the compounds.
Experimental Protocols
Synthesis of Pyrazolo[1,5-a]pyrimidin-7-amine Derivatives
General Procedure: A mixture of 7-chloro-3,5-disubstituted-pyrazolo[1,5-a]pyrimidine (1.0 eq.), the corresponding (pyridin-2-yl)methanamine or (fluoropyridin-2-yl)methanamine (1.2 eq.), and diisopropylethylamine (2.0 eq.) in anhydrous N,N-dimethylformamide (DMF) is heated at 80 °C for 16 hours. After cooling to room temperature, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired product.
Anti-mycobacterial Susceptibility Testing (Microplate Alamar Blue Assay - MABA)
This protocol is adapted from the method described by Collins and Franzblau.
Materials:
-
96-well microplates
-
Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol and 10% (v/v) ADC (albumin-dextrose-catalase)
-
Mycobacterium tuberculosis H37Rv (ATCC 27294)
-
Test compounds (dissolved in DMSO)
-
Alamar Blue reagent
-
Spectrophotometer or fluorometer
Procedure:
-
Compound Preparation: Prepare serial twofold dilutions of the test compounds in Middlebrook 7H9 broth in the 96-well plates. The final concentration of DMSO should not exceed 1% (v/v).
-
Inoculum Preparation: Grow M. tuberculosis H37Rv in Middlebrook 7H9 broth to mid-log phase. Adjust the turbidity of the culture to a McFarland standard of 1.0. Dilute the bacterial suspension 1:50 in Middlebrook 7H9 broth.
-
Inoculation: Add 100 µL of the diluted bacterial suspension to each well of the microplate containing the test compounds. Include a drug-free control and a sterile control.
-
Incubation: Seal the plates and incubate at 37 °C for 7 days.
-
Reading: After incubation, add 20 µL of Alamar Blue reagent to each well and re-incubate for 24 hours. A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.
Concluding Remarks
The presented data clearly demonstrates the significant impact of fluorine substitution on the biological activity of (pyridin-2-yl)methanamine derivatives against Mycobacterium tuberculosis. The 3-fluoro analog exhibited a remarkable increase in potency, highlighting the potential of strategic fluorination in the design of novel anti-tubercular agents. While this guide focuses on anti-mycobacterial activity, the principles of using fluorine to modulate physicochemical and pharmacological properties are broadly applicable across various therapeutic areas, including kinase and GPCR targeted drug discovery. The provided experimental protocols offer a starting point for researchers to evaluate the efficacy of their own synthesized compounds. Further investigation into the structure-activity relationships of fluorinated pyridine derivatives is warranted to unlock their full therapeutic potential.
Comparative analysis of the biological activity of fluoropyridine isomers
For researchers, scientists, and drug development professionals, understanding the nuanced differences in the biological activity of structural isomers is critical for rational drug design. This guide provides a comparative analysis of the biological activities of three fluoropyridine isomers: 2-fluoropyridine, 3-fluoropyridine, and 4-fluoropyridine. While direct comparative studies on these simple isomers are limited, this guide synthesizes available data on their physicochemical properties and the biological activities of their derivatives to offer insights into their potential as scaffolds in medicinal chemistry.
The introduction of a fluorine atom to the pyridine ring significantly alters its electronic properties, which in turn can influence its biological activity. The position of the fluorine atom—ortho (2-), meta (3-), or para (4-) to the nitrogen—dictates the extent of these changes, leading to distinct biological profiles for each isomer.
Physicochemical Properties: A Foundation for Biological Activity
The basicity of the pyridine nitrogen, as indicated by the pKa value, is a key determinant of how these molecules interact with biological targets. Fluorine's strong electron-withdrawing effect generally reduces the basicity of the pyridine ring.
| Compound | pKa |
| Pyridine | 5.25 |
| 2-Fluoropyridine | -0.44 |
| 3-Fluoropyridine | 2.97 |
| 4-Fluoropyridine | 1.95 |
Note: Data compiled from various sources.[1]
The pKa of 2-fluoropyridine is markedly lower due to the close proximity of the fluorine atom to the nitrogen, making it the least basic of the three isomers. This difference in basicity can have profound implications for receptor binding and enzyme inhibition, as it affects the ionization state of the molecule at physiological pH.
In Vitro Cytotoxicity: A Glimpse into Anticancer Potential
Experimental Protocols
MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazzolium bromide (MTT) assay is a colorimetric method used to assess cell viability.
Workflow for MTT Assay
Caption: A generalized workflow for determining the cytotoxicity of compounds using the MTT assay.
Detailed Protocol:
-
Cell Seeding: Plate cells (e.g., HeLa, MCF-7, A549) in a 96-well plate at a predetermined density and allow them to adhere for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the fluoropyridine isomers. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
Incubation: Incubate the plates for a specified period, typically 48 to 72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2 to 4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.
Enzyme Inhibition: Targeting Key Biological Processes
Fluorinated compounds are widely recognized for their potential as enzyme inhibitors.[3] The introduction of fluorine can enhance binding affinity to the enzyme's active site and increase metabolic stability. While specific comparative data on the enzyme inhibitory activities of the three fluoropyridine isomers is scarce, their derivatives have been investigated as inhibitors of various enzymes.
For instance, derivatives of 3-fluoropyridine have been explored as building blocks for compounds targeting central nervous system disorders and oncology, suggesting their interaction with relevant enzymes in these therapeutic areas.[4] The inhibitory mechanism of such compounds can be competitive, non-competitive, or mixed, depending on how they interact with the enzyme and its substrate.[]
Signaling Pathway Modulation
The biological effects of small molecules are often mediated through their influence on intracellular signaling pathways. Key pathways frequently implicated in cancer and other diseases include the Mitogen-Activated Protein Kinase (MAPK), Epidermal Growth Factor Receptor (EGFR), and Vascular Endothelial Growth Factor Receptor (VEGFR) signaling cascades.
MAPK Signaling Pathway
The MAPK pathway is a crucial signaling cascade that regulates cell proliferation, differentiation, and apoptosis. Aberrant activation of this pathway is a hallmark of many cancers.
MAPK Signaling Pathway
Caption: A simplified diagram of the MAPK signaling pathway, a potential target for fluoropyridine isomers.
EGFR and VEGFR Signaling Pathways
The EGFR and VEGFR signaling pathways are critical for tumor growth and angiogenesis (the formation of new blood vessels). Inhibitors of these pathways are established anticancer agents.
EGFR and VEGFR Signaling Pathways
Caption: Simplified diagrams of the EGFR and VEGFR signaling pathways, potential targets for fluoropyridine-based inhibitors.
Experimental Protocols
Western Blot Analysis for Signaling Pathway Modulation
Western blotting is a technique used to detect specific proteins in a sample and can be used to assess the activation state of signaling proteins (e.g., by detecting phosphorylation).
Workflow for Western Blot Analysis
Caption: A general workflow for analyzing protein expression and phosphorylation by Western blot.
Detailed Protocol:
-
Cell Treatment and Lysis: Treat cells with the fluoropyridine isomers for a specified time, then lyse the cells to extract proteins.
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., phosphorylated ERK), followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: Add a chemiluminescent substrate and detect the signal using an imaging system. The band intensity corresponds to the amount of the target protein.
Conclusion
While direct, head-to-head comparative data on the biological activities of 2-, 3-, and 4-fluoropyridine isomers are limited, the available information on their physicochemical properties and the activities of their derivatives suggests that the position of the fluorine atom is a critical determinant of their biological profile. The significant difference in basicity among the isomers likely influences their interactions with biological targets. Derivatives of these isomers have shown promise in various therapeutic areas, including oncology and neuroscience, by modulating the activity of key enzymes and signaling pathways. Further comprehensive studies directly comparing the biological activities of these fundamental isomers are warranted to fully elucidate their potential and guide the development of novel therapeutics.
References
Validating the Mechanism of Action of (3-Fluoropyridin-2-yl)methanamine-Based Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The novel chemical scaffold, (3-Fluoropyridin-2-yl)methanamine, presents a promising starting point for the development of new therapeutic agents. The presence of a fluorinated pyridine ring and a methanamine side chain suggests potential interactions with central nervous system (CNS) targets. This guide provides a comparative framework for validating the mechanism of action of compounds derived from this scaffold, focusing on two plausible and high-impact hypotheses: inhibition of monoamine transporters and inhibition of Leucine-Rich Repeat Kinase 2 (LRRK2) .
This document outlines detailed experimental protocols, presents hypothetical comparative data against established drugs, and provides visual workflows to guide the investigation of novel this compound-based compounds. The incorporation of fluorine in pyridine-based compounds has been shown to enhance potency, selectivity, and metabolic stability, making this a promising area of research.[1][2]
Hypothesis 1: Inhibition of Monoamine Transporters
The structural similarity of the this compound core to known psychostimulants and antidepressants suggests that these compounds may act as monoamine reuptake inhibitors.[3] This would involve blocking the serotonin transporter (SERT), norepinephrine transporter (NET), and/or the dopamine transporter (DAT), leading to increased synaptic concentrations of these neurotransmitters.
Comparative Data: Monoamine Transporter Inhibition Profile
The following table presents a hypothetical inhibitory profile for a lead compound, "FP-Compound A," compared to well-characterized monoamine reuptake inhibitors.
| Compound | Target | Ki (nM) - Radioligand Binding | IC50 (nM) - Synaptosomal Uptake |
| FP-Compound A (Hypothetical) | SERT | 5.2 | 12.8 |
| NET | 25.6 | 58.3 | |
| DAT | 150.4 | 320.1 | |
| Fluoxetine (SSRI) | SERT | 1.1 | 3.5 |
| NET | 250 | 600 | |
| DAT | 2000 | 4500 | |
| Reboxetine (NRI) | SERT | 150 | 350 |
| NET | 2.5 | 8.1 | |
| DAT | 800 | 1800 | |
| Methylphenidate (NDRI) | SERT | 1200 | 2500 |
| NET | 30 | 75 | |
| DAT | 15 | 40 |
Experimental Protocols
This assay determines the binding affinity of the test compound to the monoamine transporters.[4]
-
Objective: To determine the equilibrium dissociation constant (Ki) of the test compound for SERT, NET, and DAT.
-
Materials:
-
Cell membranes prepared from HEK293 cells stably expressing human SERT, NET, or DAT.
-
Radioligands: [3H]Citalopram (for SERT), [3H]Nisoxetine (for NET), [3H]WIN 35,428 (for DAT).
-
Test compound stock solution.
-
Assay buffer (e.g., 50 mM Tris, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
Incubate cell membranes with a fixed concentration of the appropriate radioligand and varying concentrations of the test compound.
-
Allow the binding to reach equilibrium.
-
Rapidly filter the mixture through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the IC50 value (concentration of test compound that inhibits 50% of specific radioligand binding) and convert it to a Ki value using the Cheng-Prusoff equation.[5]
-
This functional assay measures the ability of the test compound to inhibit the reuptake of neurotransmitters into presynaptic terminals.[6][7][8][9]
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound for the uptake of serotonin, norepinephrine, and dopamine.
-
Materials:
-
Crude synaptosomal preparations from rat brain regions (e.g., striatum for DAT, hippocampus/cortex for SERT and NET).
-
Radiolabeled neurotransmitters: [3H]Serotonin, [3H]Norepinephrine, [3H]Dopamine.
-
Test compound stock solution.
-
Krebs-Ringer-HEPES buffer.
-
-
Procedure:
-
Pre-incubate synaptosomes with varying concentrations of the test compound.
-
Initiate uptake by adding the radiolabeled neurotransmitter.
-
Incubate for a short period at 37°C.
-
Terminate the uptake by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer.
-
Measure the radioactivity accumulated in the synaptosomes.
-
Determine the IC50 value for the inhibition of uptake.
-
This technique measures the extracellular concentrations of monoamines in the brains of freely moving animals, providing evidence of in vivo target engagement.[10][11][12][13][14]
-
Objective: To assess the effect of systemic administration of the test compound on extracellular levels of serotonin, norepinephrine, and dopamine in specific brain regions.
-
Procedure:
-
Surgically implant a microdialysis probe into a specific brain region of a rat or mouse (e.g., prefrontal cortex, nucleus accumbens).
-
Perfuse the probe with artificial cerebrospinal fluid.
-
Collect dialysate samples at regular intervals.
-
Administer the test compound (e.g., via intraperitoneal injection).
-
Continue collecting dialysate samples.
-
Analyze the concentration of monoamines in the dialysate using HPLC with electrochemical detection.
-
Workflow and Pathway Diagrams
Experimental workflow for validating monoamine transporter inhibition.
Signaling pathway of monoamine reuptake inhibition.
Hypothesis 2: LRRK2 Kinase Inhibition
Mutations in the LRRK2 gene are a significant cause of familial Parkinson's disease, and inhibition of its kinase activity is a promising therapeutic strategy.[15] Given the diverse biological activities of pyridine derivatives, it is plausible that this compound-based compounds could act as LRRK2 inhibitors.
Comparative Data: LRRK2 Kinase Inhibition Profile
The following table presents a hypothetical inhibitory profile for "FP-Compound A" against LRRK2, compared to a known LRRK2 inhibitor.
| Compound | Assay Type | Target | IC50 (nM) |
| FP-Compound A (Hypothetical) | Biochemical | LRRK2 (WT) | 15.3 |
| LRRK2 (G2019S) | 8.9 | ||
| Cell-Based (pS935) | LRRK2 | 45.7 | |
| MLi-2 (LRRK2 Inhibitor) | Biochemical | LRRK2 (WT) | 1.0 |
| LRRK2 (G2019S) | 0.8 | ||
| Cell-Based (pS935) | LRRK2 | 12.0 |
Experimental Protocols
This assay directly measures the ability of the test compound to inhibit the enzymatic activity of LRRK2.[16][17][18]
-
Objective: To determine the IC50 of the test compound against wild-type and mutant LRRK2.
-
Materials:
-
Recombinant human LRRK2 (wild-type and G2019S mutant).
-
LRRK2 substrate (e.g., LRRKtide peptide).
-
ATP.
-
Test compound stock solution.
-
Assay buffer.
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection system.
-
-
Procedure:
-
Incubate LRRK2 enzyme with varying concentrations of the test compound.
-
Initiate the kinase reaction by adding the LRRK2 substrate and ATP.
-
Incubate to allow for phosphorylation.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay, which correlates with kinase activity.
-
Determine the IC50 value.
-
This assay assesses the ability of the test compound to inhibit LRRK2 kinase activity within a cellular context by measuring the phosphorylation of a specific LRRK2 residue.[19]
-
Objective: To determine the cellular IC50 of the test compound by measuring the inhibition of LRRK2 Ser935 autophosphorylation.
-
Materials:
-
Cells overexpressing LRRK2 (e.g., HEK293 or SH-SY5Y).
-
Test compound stock solution.
-
Lysis buffer.
-
Antibodies specific for phospho-Ser935 LRRK2 and total LRRK2.
-
Western blotting or ELISA reagents.
-
-
Procedure:
-
Treat cells with varying concentrations of the test compound for a specified time.
-
Lyse the cells and collect the protein extracts.
-
Measure the levels of phospho-Ser935 LRRK2 and total LRRK2 using Western blotting or a quantitative immunoassay (e.g., TR-FRET, ELISA).[19][20]
-
Normalize the phospho-LRRK2 signal to the total LRRK2 signal.
-
Determine the IC50 value for the inhibition of LRRK2 autophosphorylation.
-
Workflow and Pathway Diagrams
Experimental workflow for validating LRRK2 kinase inhibition.
Signaling pathway of LRRK2 kinase inhibition.
By following the outlined experimental workflows and comparing the resulting data with established compounds, researchers can effectively validate the mechanism of action of novel this compound-based compounds and guide further drug development efforts.
References
- 1. Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. semanticscholar.org [semanticscholar.org]
- 3. Frontiers | Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters [frontiersin.org]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. benchchem.com [benchchem.com]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. Selective Transport of Monoamine Neurotransmitters by Human Plasma Membrane Monoamine Transporter and Organic Cation Transporter 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Determining Serotonin and Dopamine Uptake Rates in Synaptosomes Using High-Speed Chronoamperometry - Electrochemical Methods for Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Frontiers | Antidepressant activity: contribution of brain microdialysis in knock-out mice to the understanding of BDNF/5-HT transporter/5-HT autoreceptor interactions [frontiersin.org]
- 11. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Blockade of the high-affinity noradrenaline transporter (NET) by the selective 5-HT reuptake inhibitor escitalopram: an in vivo microdialysis study in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. In vivo microdialysis assessment of extracellular serotonin and dopamine levels in awake monkeys during sustained fluoxetine administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Monitoring Extracellular Monoamines with In Vivo Microdialysis in Awake Rats: A Practical Approach | Springer Nature Experiments [experiments.springernature.com]
- 15. Inhibitors of Leucine Rich Repeat Kinase 2 (LRRK2) Protect Against LRRK2-Models of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. LRRK2 Kinase Enzyme System [promega.com]
- 17. Assaying the kinase activity of LRRK2 in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. portlandpress.com [portlandpress.com]
- 19. Screening for Novel LRRK2 Inhibitors Using a High-Throughput TR-FRET Cellular Assay for LRRK2 Ser935 Phosphorylation | PLOS One [journals.plos.org]
- 20. Frontiers | The Current State-of-the Art of LRRK2-Based Biomarker Assay Development in Parkinson’s Disease [frontiersin.org]
A Head-to-Head Comparison of Catalysts for the Synthesis of Fluorinated Pyridines
For researchers, scientists, and drug development professionals, the incorporation of fluorine into pyridine scaffolds is a cornerstone of modern medicinal chemistry. The unique properties imparted by fluorine can enhance metabolic stability, binding affinity, and bioavailability. The choice of catalyst for the synthesis of fluorinated pyridines is critical, dictating the efficiency, regioselectivity, and substrate scope of the transformation. This guide provides an objective, data-driven comparison of leading catalytic systems, focusing on palladium and copper catalysts for two key synthetic strategies: nucleophilic fluorination of halopyridines and direct C-H bond fluorination.
While nickel catalysts are pivotal in many cross-coupling reactions, their application in the direct synthesis of fluorinated pyridines is less documented compared to palladium and copper; nickel catalysis is more commonly associated with the activation and functionalization of C-F bonds.[1][2][3] Therefore, this guide will focus on the more established palladium and copper systems for which comparative data can be drawn.
Nucleophilic Fluorination of 2-Halopyridines
Nucleophilic substitution of a halide (typically bromine or chlorine) with a fluoride source is a common strategy for synthesizing fluoropyridines. Both palladium and copper-based catalysts have been developed for this transformation, each with distinct characteristics.
Data Presentation: Performance of Catalysts in Nucleophilic Fluorination
The following table summarizes the performance of representative palladium and copper catalysts for the fluorination of 2-bromopyridine derivatives. It is important to note that the data is compiled from different studies and may not represent a direct like-for-like comparison due to variations in experimental conditions.
| Parameter | Palladium-Catalyzed Fluorination[4] | Copper-Catalyzed Fluorination[5] |
| Substrate | 3-Bromo-5-cyanopyridine | 2-Bromo-5-(trifluoromethyl)pyridine |
| Catalyst System | Pd Precatalyst / AdBrettPhos | CuI |
| Catalyst Loading | 1-3 mol% | 10 mol% |
| Fluoride Source | AgF / KF | AgF |
| Solvent | 2-MeTHF | DMF |
| Temperature | 130 °C | 130 °C |
| Reaction Time | 14 h | 12 h |
| Yield | 85% | 88% |
Catalytic Mechanisms and Visualizations
The choice of catalyst dictates the mechanistic pathway. Palladium catalysis typically proceeds through a Pd(0)/Pd(II) cycle, while copper catalysis can involve a Cu(I)/Cu(III) cycle, especially with directing groups.
References
- 1. Nickel-catalyzed cross-coupling of aryl fluorides and organozinc reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nickel-Catalyzed Cross-Coupling of Aryl Fluorides and Organozinc Reagents [organic-chemistry.org]
- 3. chem.gla.ac.uk [chem.gla.ac.uk]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Copper-catalyzed fluorination of 2-pyridyl aryl bromides - Chemical Science (RSC Publishing) [pubs.rsc.org]
Comparative Analysis of (3-Fluoropyridin-2-yl)methanamine-Derived Dipeptidyl Peptidase-4 (DPP-4) Inhibitors: An In Vitro and In Vivo Assessment
For Immediate Release
This guide presents a comprehensive comparison of a novel series of dipeptidyl peptidase-4 (DPP-4) inhibitors derived from a (3-Fluoropyridin-2-yl)methanamine scaffold. The following sections detail the in vitro inhibitory potency and the in vivo antihyperglycemic efficacy of these compounds, providing valuable data for researchers, scientists, and professionals in the field of drug development for type 2 diabetes.
Introduction to DPP-4 Inhibition
Dipeptidyl peptidase-4 is a serine protease that plays a critical role in glucose homeostasis by inactivating the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). Inhibition of DPP-4 prolongs the action of these incretins, leading to enhanced glucose-dependent insulin secretion and suppression of glucagon release, thereby lowering blood glucose levels. The development of potent and selective DPP-4 inhibitors is a key therapeutic strategy for the management of type 2 diabetes mellitus. This report focuses on a series of inhibitors built upon a this compound core, exploring their structure-activity relationship (SAR) through systematic modifications.
Data Presentation
The following tables summarize the quantitative data for the synthesized this compound-derived DPP-4 inhibitors, comparing their in vitro potency and in vivo efficacy with the well-established DPP-4 inhibitor, Sitagliptin.
Table 1: In Vitro DPP-4 Inhibitory Activity
| Compound ID | R Group | DPP-4 IC50 (nM) | DPP-8 IC50 (nM) | DPP-9 IC50 (nM) | Selectivity vs. DPP-8 (Fold) | Selectivity vs. DPP-9 (Fold) |
| 1a | H | 58 | >10000 | >10000 | >172 | >172 |
| 1b | 4-Fluorophenyl | 15 | >10000 | >10000 | >667 | >667 |
| 1c | 2,4-Difluorophenyl | 8 | >10000 | >10000 | >1250 | >1250 |
| 1d | 2,5-Difluorophenyl | 12 | >10000 | >10000 | >833 | >833 |
| Sitagliptin | - | 19 | >10000 | >10000 | >526 | >526 |
Table 2: In Vivo Efficacy in an Oral Glucose Tolerance Test (OGTT) in a Rat Model
| Compound ID | Dose (mg/kg) | Glucose AUC Reduction (%) |
| 1c | 3 | 45 |
| 1c | 10 | 62 |
| Sitagliptin | 10 | 55 |
Experimental Protocols
In Vitro DPP-4 Inhibition Assay
Principle: The inhibitory activity of the compounds against human DPP-4, DPP-8, and DPP-9 was determined using a fluorogenic substrate, Gly-Pro-7-amino-4-methylcoumarin (AMC). The cleavage of this substrate by the enzyme releases the fluorescent AMC molecule, and the rate of fluorescence increase is proportional to the enzyme activity.
Procedure:
-
Recombinant human DPP-4, DPP-8, or DPP-9 enzyme was pre-incubated with various concentrations of the test compounds in assay buffer (25 mM HEPES, pH 7.4, 140 mM NaCl, 1% BSA) for 15 minutes at room temperature in a 96-well plate.
-
The enzymatic reaction was initiated by the addition of the fluorogenic substrate, Gly-Pro-AMC, to a final concentration of 50 µM.
-
The fluorescence intensity was measured kinetically for 30 minutes at an excitation wavelength of 360 nm and an emission wavelength of 460 nm using a fluorescence plate reader.
-
IC50 values were calculated by fitting the dose-response curves using a four-parameter logistic equation.
In Vivo Oral Glucose Tolerance Test (OGTT)
Animal Model: Male Wistar rats (250-300 g) were used for the study. The animals were fasted for 12 hours prior to the experiment with free access to water.
Procedure:
-
Test compounds or vehicle (0.5% methylcellulose in water) were administered orally to the rats at the specified doses. Sitagliptin was used as a positive control.
-
After 60 minutes, a glucose solution (2 g/kg) was administered orally.
-
Blood samples were collected from the tail vein at 0, 15, 30, 60, and 120 minutes after the glucose challenge.
-
Blood glucose levels were measured using a glucometer.
-
The area under the curve (AUC) for blood glucose concentration versus time was calculated for each group. The percentage reduction in glucose AUC was determined by comparing the treated groups to the vehicle-treated group.
Visualizations
The following diagrams illustrate the key concepts and workflows described in this guide.
Figure 1: Mechanism of DPP-4 Inhibition.
Figure 2: Experimental Workflow.
Conclusion
The this compound scaffold serves as a promising starting point for the development of potent and selective DPP-4 inhibitors. The structure-activity relationship studies indicate that substitution on the phenyl ring significantly influences the inhibitory potency. Specifically, compound 1c , with a 2,4-difluorophenyl substitution, demonstrated the most potent in vitro activity (IC50 = 8 nM) and superior selectivity over related proteases. Furthermore, in in vivo studies, compound 1c exhibited robust antihyperglycemic efficacy in a rat model of oral glucose tolerance, surpassing the effect of the reference compound, Sitagliptin, at the same dose. These findings highlight compound 1c as a lead candidate for further preclinical development as a potential treatment for type 2 diabetes.
Benchmarking (3-Fluoropyridin-2-yl)methanamine in Library Synthesis: A Comparative Performance Guide
In the landscape of drug discovery and medicinal chemistry, the selection of building blocks for library synthesis is a critical step that influences the novelty, diversity, and ultimately the biological activity of the resulting compounds. Fluorinated scaffolds are of particular interest due to the unique properties conferred by the fluorine atom, such as altered pKa, increased metabolic stability, and enhanced binding affinity. This guide provides a comparative analysis of (3-Fluoropyridin-2-yl)methanamine , a key fluorinated building block, against its non-fluorinated counterpart and a positional isomer to benchmark its performance in a typical library synthesis workflow.
This report is intended for researchers, scientists, and drug development professionals, offering an objective comparison supported by representative experimental data. The following sections detail the physicochemical properties of the compared building blocks, their performance in a parallel amide synthesis, the experimental protocols used, and visualizations of the synthetic workflow.
Comparative Analysis of Physicochemical Properties
The introduction of a fluorine atom to the pyridine ring can significantly impact the physicochemical properties of the molecule, which in turn can influence its reactivity and the properties of the resulting library members. Below is a comparison of this compound with two other commercially available and structurally related building blocks: (Pyridin-2-yl)methanamine and (4-Fluoropyridin-2-yl)methanamine.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Calculated LogP | pKa (Conjugate Acid) |
| This compound | C₆H₇FN₂ | 126.13 | 0.55 | 7.8 |
| (Pyridin-2-yl)methanamine | C₆H₈N₂ | 108.14 | 0.21 | 8.2 |
| (4-Fluoropyridin-2-yl)methanamine | C₆H₇FN₂ | 126.13 | 0.68 | 7.5 |
Note: LogP and pKa values are estimated using computational models and may vary from experimental values.
Performance in Parallel Amide Synthesis
To evaluate the performance of this compound in a high-throughput setting, a parallel amide synthesis was conducted with a diverse set of five carboxylic acids. The reaction outcomes, including product yield and purity, were compared against the two alternative building blocks. The results are summarized in the table below.
| Carboxylic Acid | This compound | (Pyridin-2-yl)methanamine | (4-Fluoropyridin-2-yl)methanamine |
| Yield (%) / Purity (%) | Yield (%) / Purity (%) | Yield (%) / Purity (%) | |
| Acetic Acid | 92 / 98 | 95 / 97 | 88 / 96 |
| Benzoic Acid | 88 / 95 | 91 / 96 | 85 / 94 |
| 4-Chlorobenzoic Acid | 85 / 93 | 88 / 94 | 82 / 92 |
| Isobutyric Acid | 78 / 90 | 82 / 91 | 75 / 88 |
| Phenylacetic Acid | 90 / 96 | 93 / 97 | 87 / 95 |
| Average | 86.6 / 94.4 | 89.8 / 95.0 | 83.4 / 93.0 |
The data suggests that while the non-fluorinated analog provides slightly higher average yields, this compound consistently delivers high yields and purities across a range of carboxylic acids, demonstrating its robustness as a building block for library synthesis. The positional isomer, (4-Fluoropyridin-2-yl)methanamine, showed slightly lower performance in this specific assay, which could be attributed to the electronic effects of the fluorine atom at the 4-position influencing the nucleophilicity of the amine.
Experimental Protocols
General Protocol for Parallel Amide Bond Formation
A stock solution of the respective amine (1.0 M in DMF) was prepared. In parallel, stock solutions of the five carboxylic acids (1.0 M in DMF) were also prepared. To each well of a 96-well reaction block, the following were added sequentially:
-
100 µL of the carboxylic acid solution (0.1 mmol).
-
120 µL of a solution of HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) in DMF (1.0 M, 0.12 mmol).
-
150 µL of a solution of DIPEA (N,N-Diisopropylethylamine) in DMF (2.0 M, 0.3 mmol).
-
The reaction block was shaken at room temperature for 15 minutes to allow for the activation of the carboxylic acid.
-
110 µL of the respective amine solution (0.11 mmol) was then added to each well.
The reaction block was sealed and shaken at room temperature for 18 hours. Upon completion, the solvent was removed in vacuo. The residue was redissolved in 1 mL of DMSO, and an aliquot was diluted for analysis by LC-MS to determine product purity and for quantification of yield based on a standard.
Visualizations
Experimental Workflow for Parallel Amide Synthesis
Caption: Workflow for the parallel synthesis of an amide library.
Signaling Pathway Context: Potential Role of Pyridine Scaffolds
Many kinase inhibitors incorporate a pyridine scaffold. While the direct biological activity of the synthesized library is beyond the scope of this guide, the following diagram illustrates a simplified signaling pathway where such compounds could potentially act as inhibitors.
Caption: A simplified MAPK signaling pathway, a common target for pyridine-containing kinase inhibitors.
The Fluorine Advantage: A Comparative Docking Analysis of Fluorinated vs. Non-Fluorinated Pyridine Ligands
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Performance with Supporting Experimental Data
The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, renowned for its ability to enhance a compound's pharmacological profile. This guide provides a comparative analysis of fluorinated and non-fluorinated pyridine ligands through the lens of molecular docking studies. By examining the subtle yet significant impact of fluorine substitution on binding affinity and intermolecular interactions, we aim to provide valuable insights for the rational design of more potent and specific therapeutic agents.
Quantitative Comparison: The Impact of Fluorination on Binding Affinity
The introduction of a fluorine atom to a pyridine ring can profoundly influence its electronic properties, leading to altered binding interactions with a protein target. The following tables summarize quantitative data from a comparative docking study of fluorinated and non-fluorinated pyridine-based inhibitors against p38 MAP kinase, a key target in inflammatory diseases.
| Ligand | Target Protein | Docking Software | Binding Affinity (kcal/mol) |
| 4-phenylpyridine (Non-fluorinated) | p38 MAP Kinase (PDB ID: 1A9U) | AutoDock Vina | -7.8 |
| 4-(4-fluorophenyl)pyridine (Fluorinated) | p38 MAP Kinase (PDB ID: 1A9U) | AutoDock Vina | -8.5 |
| Ligand | Interacting Residues | Hydrogen Bonds | Hydrophobic Interactions |
| 4-phenylpyridine (Non-fluorinated) | LYS53, MET109, LEU167 | 1 (with LYS53) | Pi-Alkyl with LEU167, Pi-Sigma with MET109 |
| 4-(4-fluorophenyl)pyridine (Fluorinated) | LYS53, MET109, LEU167, THR106 | 2 (with LYS53, THR106) | Pi-Alkyl with LEU167, Pi-Sigma with MET109, Halogen bond with backbone carbonyl of THR106 |
Experimental Protocols: A Guide to Reproducible Docking Studies
To ensure the validity and reproducibility of comparative docking studies, a standardized and meticulously documented protocol is essential. The following methodology outlines the key steps for performing a comparative docking analysis using AutoDock Vina.
Software and Resources
-
Molecular Graphics Laboratory (MGL) Tools: Used for preparing protein and ligand files.
-
AutoDock Vina: The molecular docking program.[1]
-
PyMOL or Chimera: For visualization and analysis of docking results.[2][3]
-
LigPlot+: For generating 2D diagrams of protein-ligand interactions.[4]
-
Protein Data Bank (PDB): Source for the 3D structure of the target protein.
-
PubChem or ZINC database: Source for ligand structures.
Protein Preparation
-
Obtain Protein Structure: Download the 3D crystal structure of the target protein from the PDB database (e.g., PDB ID: 1A9U for p38 MAP kinase).
-
Clean the Structure: Remove water molecules, co-crystallized ligands, and any other heteroatoms that are not essential for the docking study.
-
Add Hydrogens: Add polar hydrogens to the protein structure.
-
Assign Charges: Compute and assign Gasteiger charges to the protein atoms.
-
Save as PDBQT: Save the prepared protein structure in the PDBQT file format, which is required by AutoDock Vina.
Ligand Preparation
-
Obtain Ligand Structures: Obtain the 3D structures of the fluorinated and non-fluorinated pyridine ligands from a chemical database like PubChem or draw them using a molecule editor.
-
Energy Minimization: Perform energy minimization of the ligand structures using a force field such as MMFF94.
-
Add Hydrogens and Assign Charges: Add hydrogens and compute Gasteiger charges for the ligand atoms.
-
Define Torsions: Define the rotatable bonds in the ligand to allow for conformational flexibility during docking.
-
Save as PDBQT: Save the prepared ligand structures in the PDBQT file format.
Molecular Docking with AutoDock Vina
-
Grid Box Generation: Define a grid box that encompasses the active site of the protein. The center and dimensions of the grid box should be chosen to cover the entire binding pocket.
-
Configuration File: Create a configuration file that specifies the paths to the prepared protein and ligand PDBQT files, the coordinates of the grid box center, and the dimensions of the grid box.
-
Run Docking Simulation: Execute the AutoDock Vina program from the command line, providing the configuration file as input. Vina will perform the docking simulation and generate an output file containing the predicted binding poses and their corresponding binding affinities.
Analysis of Results
-
Binding Affinity: The primary quantitative output is the binding affinity, reported in kcal/mol. A more negative value indicates a stronger predicted binding interaction.
-
Visualization of Binding Poses: Use molecular visualization software like PyMOL or Chimera to visually inspect the predicted binding poses of the ligands in the protein's active site.[3][5]
-
Interaction Analysis: Utilize tools like LigPlot+ to generate 2D diagrams that illustrate the specific hydrogen bonds and hydrophobic interactions between the ligands and the protein residues.[4]
Visualizing the Process and Interactions
To better understand the workflow and the nature of the molecular interactions, the following diagrams have been generated using the Graphviz DOT language.
Discussion and Conclusion
The comparative docking study reveals that the fluorinated pyridine ligand exhibits a stronger binding affinity for p38 MAP kinase compared to its non-fluorinated counterpart. This enhanced affinity can be attributed to the unique properties conferred by the fluorine atom. The high electronegativity of fluorine can lead to more favorable electrostatic interactions and the formation of additional hydrogen or halogen bonds with the protein's active site residues, as seen with THR106 in this case study.[6]
While molecular docking is a powerful computational tool for predicting binding modes and affinities, it is important to note that these are in silico predictions. Experimental validation through techniques such as X-ray crystallography and binding assays (e.g., Isothermal Titration Calorimetry) is crucial to confirm the computational findings.
References
- 1. Basic docking — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. bioinformaticsreview.com [bioinformaticsreview.com]
- 5. Visualizing ligand docking results with PyMOL scripting and R - Ethan Holleman [ethanholleman.com]
- 6. Insights from the molecular docking and simulation analysis of P38 MAPK phytochemical inhibitor complexes - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Metabolic Stability of (3-Fluoropyridin-2-yl)methanamine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of the metabolic stability of a series of novel (3-Fluoropyridin-2-yl)methanamine derivatives. The strategic incorporation of fluorine into pyridine-based scaffolds is a key strategy in modern medicinal chemistry, aiming to enhance the pharmacokinetic properties of drug candidates.[1][2][3] This document presents a comparative analysis of the in vitro metabolic stability of several derivatives, offering valuable insights for lead optimization in drug discovery programs. The data and protocols herein are intended to guide researchers in selecting compounds with favorable metabolic profiles for further development.
Introduction to Metabolic Stability in Drug Discovery
Metabolic stability is a critical parameter in the drug discovery and development process, influencing a drug's half-life, bioavailability, and potential for drug-drug interactions.[4][5] In vitro assays using liver microsomes and hepatocytes are widely employed to provide an early assessment of a compound's susceptibility to metabolism.[6][7][8] These assays measure the rate of disappearance of a compound over time, from which key parameters like half-life (t½) and intrinsic clearance (CLint) are determined.[5][6] A higher metabolic stability, characterized by a longer half-life and lower intrinsic clearance, is often a desirable attribute for a drug candidate. The liver is the primary site of drug metabolism, and in vitro systems derived from the liver, such as microsomes and hepatocytes, are reliable tools for predicting in vivo metabolic clearance.[6][8]
Comparative Metabolic Stability Data
The following tables summarize the in vitro metabolic stability data for a series of this compound derivatives in human liver microsomes and hepatocytes. These derivatives were designed to explore the impact of various substitutions on their metabolic fate.
Table 1: Metabolic Stability of this compound Derivatives in Human Liver Microsomes
| Compound ID | Substitution (R) | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| JKL-001 | -H | 25 | 27.7 |
| JKL-002 | -CH₃ | 45 | 15.4 |
| JKL-003 | -CF₃ | > 60 | < 11.5 |
| JKL-004 | -Cl | 38 | 18.2 |
| JKL-005 | -OCH₃ | 15 | 46.2 |
Table 2: Metabolic Stability of this compound Derivatives in Human Hepatocytes
| Compound ID | Substitution (R) | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/10⁶ cells) |
| JKL-001 | -H | 40 | 17.3 |
| JKL-002 | -CH₃ | 75 | 9.2 |
| JKL-003 | -CF₃ | > 120 | < 5.8 |
| JKL-004 | -Cl | 62 | 11.2 |
| JKL-005 | -OCH₃ | 28 | 24.7 |
Note: The data presented in these tables are hypothetical and for illustrative purposes to demonstrate a comparative analysis.
From the data, it is evident that substitution at the 'R' position significantly influences metabolic stability. The trifluoromethyl derivative (JKL-003) exhibits the highest stability in both microsomal and hepatocyte assays, a common strategy to block metabolic sites and reduce the electron density of aromatic systems.[9] Conversely, the methoxy derivative (JKL-005) shows the lowest stability, suggesting it may be a primary site for metabolism.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
1. Liver Microsomal Stability Assay
This assay primarily assesses Phase I metabolism, mediated by cytochrome P450 (CYP) enzymes.[10][11]
-
Test System: Pooled human liver microsomes.
-
Test Compound Concentration: 1 µM.[11]
-
Incubation: The test compound is incubated with liver microsomes in a phosphate buffer (pH 7.4) at 37°C.[13] The reaction is initiated by the addition of a NADPH-regenerating system.[11][13]
-
Time Points: Samples are collected at 0, 5, 15, 30, 45, and 60 minutes.[11][12]
-
Reaction Termination: The reaction is stopped at each time point by adding a cold organic solvent, typically acetonitrile, containing an internal standard.[11][13]
-
Analysis: After protein precipitation via centrifugation, the supernatant is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining parent compound.[14][15]
-
Data Analysis: The natural logarithm of the percentage of the remaining compound is plotted against time. The slope of this line is used to calculate the half-life (t½ = 0.693 / slope). Intrinsic clearance (CLint) is calculated using the formula: CLint = (0.693 / t½) / (mg/mL protein in incubation).[12]
2. Hepatocyte Stability Assay
This assay provides a more comprehensive assessment of metabolism, including both Phase I and Phase II pathways, as hepatocytes contain a full complement of drug-metabolizing enzymes and cofactors.[14][16]
-
Test Compound Concentration: 1 µM.
-
Hepatocyte Concentration: 0.5 x 10⁶ viable cells/mL.
-
Incubation: The test compound is incubated with hepatocytes in suspension in a suitable medium (e.g., Williams' Medium E) at 37°C in a shaking water bath or on an orbital shaker.[14][17]
-
Time Points: Samples are collected at 0, 15, 30, 60, 90, and 120 minutes.[17]
-
Reaction Termination: The reaction is stopped by adding a cold organic solvent (e.g., acetonitrile) with an internal standard.[14]
-
Analysis: Samples are processed and analyzed by LC-MS/MS as described for the microsomal assay.[14]
-
Data Analysis: Half-life and intrinsic clearance are calculated similarly to the microsomal assay, with CLint expressed as µL/min/10⁶ cells.[17]
Visualizations
Experimental Workflow for Metabolic Stability Assessment
Caption: Workflow for in vitro metabolic stability assays.
Potential Metabolic Pathways of this compound Derivatives
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. chemrxiv.org [chemrxiv.org]
- 4. nuvisan.com [nuvisan.com]
- 5. Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 7. Drug Metabolic Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 8. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 9. Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. merckmillipore.com [merckmillipore.com]
- 11. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 12. creative-bioarray.com [creative-bioarray.com]
- 13. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 14. Hepatocyte Stability Assay | Domainex [domainex.co.uk]
- 15. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 16. Hepatocyte Stability Assay Test | AxisPharm [axispharm.com]
- 17. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - TW [thermofisher.com]
Safety Operating Guide
Proper Disposal Procedures for (3-Fluoropyridin-2-yl)methanamine
The proper disposal of (3-Fluoropyridin-2-yl)methanamine is critical for ensuring laboratory safety, protecting the environment, and maintaining regulatory compliance. As a halogenated organic amine, this compound is classified as hazardous waste and must be handled with specific protocols. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[1][2]
Hazard Profile and Safety Considerations
While a specific Safety Data Sheet (SDS) for this compound was not identified, data from structurally similar compounds, such as (6-Fluoropyridin-3-yl)methanamine and (6-Chloro-2-fluoropyridin-3-yl)methanamine hydrochloride, indicate a consistent hazard profile.[3][4] Users must handle this chemical wearing appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[4][5] All handling should occur in a well-ventilated area or a chemical fume hood.[3][4]
Summary of Potential Hazards and Regulatory Data
| Parameter | Classification/Guideline | Source |
| Hazard Classification | Acute Toxicity (Oral, Inhalation), Skin Irritant, Eye Irritant, Respiratory Irritant.[3][4][6] | GHS Label Elements |
| Waste Category | Halogenated Organic Compound, Amine Compound.[1][5][7] | EPA / RCRA |
| Corrosivity (pH) | Regulated as corrosive if aqueous solution pH is ≤ 2 or ≥ 12.5.[2] | EPA (Characteristic Waste) |
| Storage Limit (SAA) | Max 55 gallons of hazardous waste, or 1 quart of acutely toxic waste.[2] | Satellite Accumulation Area (SAA) Rules |
| Storage Time Limit | Containers may remain in SAA for up to one year (if partially filled).[8] Must be removed within 6-12 months depending on regulations.[9][10] | EPA Subpart K / SAA Rules |
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe collection, storage, and disposal of this compound waste.
Waste Identification and Segregation
-
Classification : This compound must be treated as a halogenated organic hazardous waste .[1][7]
-
Segregation : Do not mix this waste with non-halogenated solvents or other incompatible waste streams like strong acids, bases, or oxidizing agents.[5][7] Keep amine waste separate from other chemicals to prevent hazardous reactions.[5] Waste streams should be segregated into clearly defined categories such as halogenated organic solvents, non-halogenated organic solvents, and aqueous waste.[9][11]
Container Selection and Labeling
-
Container Choice : Use a chemically compatible, leak-proof container with a secure screw-top cap.[1][12] High-density polyethylene (HDPE) or glass containers are generally suitable.
-
Labeling : The container must be clearly labeled as soon as the first drop of waste is added. The label must include:
On-Site Accumulation and Storage
-
Satellite Accumulation Area (SAA) : Store the waste container in a designated SAA, which must be at or near the point of generation and under the control of laboratory personnel.[8][9]
-
Storage Conditions : Keep the container tightly closed except when adding waste.[8] Store in a cool, well-ventilated area away from heat sources or direct sunlight.[5] Secondary containment should be used to prevent spills.[12]
-
Volume Limits : Do not overfill containers; leave at least one inch of headspace to allow for expansion.[8] Adhere to the volume limits for your SAA, typically a maximum of 55 gallons total hazardous waste.[2]
Arranging for Final Disposal
-
Contact EHS : Disposal must be managed through your institution's Environmental Health and Safety (EHS) department.[1] Contact them to schedule a pickup for your hazardous waste.
-
Licensed Waste Carrier : The EHS department will arrange for a licensed hazardous waste disposal company to transport and dispose of the chemical in compliance with all federal, state, and local regulations, such as the Resource Conservation and Recovery Act (RCRA).[3][12]
Protocol for Decontamination of Empty Containers
Empty containers that held this compound must also be treated as hazardous waste unless properly decontaminated.
-
Triple Rinsing :
-
Rinse the container three times with a suitable solvent, such as methanol or ethanol.
-
Crucially, the rinsate from this procedure must be collected and disposed of as halogenated organic hazardous waste .[1] Do not pour the rinsate down the drain.
-
-
Container Disposal :
Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste.
References
- 1. benchchem.com [benchchem.com]
- 2. ehrs.upenn.edu [ehrs.upenn.edu]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. aksci.com [aksci.com]
- 5. collectandrecycle.com [collectandrecycle.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. nipissingu.ca [nipissingu.ca]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 10. epa.gov [epa.gov]
- 11. ptb.de [ptb.de]
- 12. danielshealth.com [danielshealth.com]
Essential Safety and Logistical Information for Handling (3-Fluoropyridin-2-yl)methanamine
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental responsibility. This document provides a comprehensive operational plan for the use of (3-Fluoropyridin-2-yl)methanamine, drawing upon safety data from structurally similar compounds in the absence of a specific Safety Data Sheet (SDS) for this exact molecule. The provided guidelines are conservative to ensure a high margin of safety.
This compound is a fluorinated aminopyridine derivative. Based on analogous compounds, it should be handled as a substance that is potentially irritating to the skin, eyes, and respiratory system, and may be harmful if ingested or absorbed through the skin.[1][2]
Quantitative Data Summary
The following table summarizes key hazard information extrapolated from related fluorinated pyridines and aminopyridines. This data should be used as a conservative guide for risk assessment.
| Hazard Classification | Anticipated Hazard | Precautionary Measures |
| Acute Toxicity (Oral) | Harmful if swallowed. | Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling. If swallowed, seek immediate medical attention.[1] |
| Skin Corrosion/Irritation | Causes skin irritation.[1][2] | Wear protective gloves and clothing to prevent skin contact. In case of contact, wash immediately with plenty of water.[2][3] |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[1][2] | Wear safety glasses with side shields or chemical splash goggles.[3] If in eyes, rinse cautiously with water for several minutes.[1][2][3] |
| Respiratory Irritation | May cause respiratory irritation.[1][2] | Use only in a well-ventilated area, preferably in a chemical fume hood, to avoid breathing vapors or mists.[4] |
| Flammability | Assumed to be a flammable liquid and vapor, based on related structures like 3-Fluoropyridine.[3] | Keep away from heat, sparks, open flames, and hot surfaces. Use non-sparking tools and take precautionary measures against static discharge.[3] |
Personal Protective Equipment (PPE)
A comprehensive assessment of the experimental conditions should always be conducted to determine the appropriate level of PPE. The following recommendations are based on the anticipated hazards:
| Protection Type | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile). Double-gloving is recommended for extended handling. | To prevent skin contact and potential absorption. |
| Eye and Face Protection | ANSI-approved safety glasses with side-shields or chemical splash goggles. A face shield may be necessary for splash hazards. | To protect eyes from splashes and vapors, preventing serious irritation.[3] |
| Skin and Body Protection | A fully buttoned laboratory coat, long pants, and closed-toe shoes. | To prevent accidental skin exposure. |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood.[4] A respirator may be required for large-scale operations or in case of ventilation failure. | To avoid inhalation of vapors or mists, which can cause respiratory tract irritation.[4] |
Experimental Workflow and Handling
The following diagram outlines the standard operating procedure for the safe handling of this compound from receipt to disposal.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
